molecular formula C10H7F3N2O B1282068 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine CAS No. 81465-84-1

3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine

Cat. No.: B1282068
CAS No.: 81465-84-1
M. Wt: 228.17 g/mol
InChI Key: SFBXQIVENKIUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine is a useful research compound. Its molecular formula is C10H7F3N2O and its molecular weight is 228.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(14)16-15-8/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBXQIVENKIUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514048
Record name 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81465-84-1
Record name 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81465-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Potential Biological Targets of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the synthetic compound 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine. While direct experimental data on this specific molecule is limited, this document extrapolates potential biological activities and targets based on extensive research into structurally related isoxazole-containing compounds and the influence of the trifluoromethyl moiety. This guide explores its potential as an inhibitor of key enzymes in prokaryotic and eukaryotic systems, including bacterial gyrase and dihydroorotate dehydrogenase, and its potential role in modulating inflammatory pathways. The content herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related isoxazole derivatives. This paper adheres to a rigorous scientific standard, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing complex biological pathways to facilitate a deeper understanding of the compound's potential mechanisms of action.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound this compound incorporates this versatile core, further functionalized with a trifluoromethyl group, a substituent known to enhance metabolic stability, lipophilicity, and overall biological activity.[3][4] Although this specific molecule is often cited as a key intermediate in the synthesis of more complex pharmaceuticals and agrochemicals, its intrinsic biological targets are not yet extensively characterized in publicly available literature.[3]

This guide synthesizes the existing knowledge on structurally analogous compounds to build a predictive profile of the biological targets for this compound. By examining the established mechanisms of action of related isoxazole derivatives, such as the active metabolite of Leflunomide (A77 1726), and other reported activities of phenyl-isoxazole amines, we can infer a high potential for interaction with key cellular targets. This document will systematically explore these potential targets, present relevant quantitative data from related compounds, describe the experimental protocols necessary for validation, and provide visual representations of the implicated biological pathways.

Potential Biological Targets and Mechanisms of Action

Based on the structure of this compound and the known activities of related molecules, two primary areas of biological activity are proposed: antimicrobial and anti-inflammatory/immunosuppressive.

Antimicrobial Target: Bacterial Gyrase

There is evidence to suggest that 5-amino-3-phenylisoxazole derivatives can act as inhibitors of bacterial DNA gyrase. Specifically, 5-Amino-3-[4-(trifluoromethyl)phenyl]isoxazole has been described as a potent inhibitor of E. coli gyrase.[] DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Its inhibition leads to bacterial cell death, making it a validated target for antibiotics.

Anti-inflammatory and Immunosuppressive Targets

The structural similarity of this compound to A77 1726, the active metabolite of the antirheumatic drug Leflunomide, suggests a potential for anti-inflammatory and immunosuppressive activities. The established targets of A77 1726 are therefore of high interest.

A primary mechanism of action for A77 1726 is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition depletes the intracellular pool of pyrimidines, which is essential for the proliferation of rapidly dividing cells like lymphocytes. This antiproliferative effect is a cornerstone of its immunosuppressive activity.[6]

More recent studies have identified Janus kinases (JAKs) as additional targets for A77 1726. Specifically, it has been shown to inhibit the activity of JAK1 and JAK3, and also JAK2.[7] JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide range of cytokines and growth factors involved in immunity and inflammation. Inhibition of JAKs can therefore block these pro-inflammatory signaling cascades.

A77 1726 has also been demonstrated to inhibit the production of prostaglandin E2 (PGE2) in fibroblast-like synoviocytes by directly acting on cyclooxygenase-2 (COX-2).[8] COX-2 is a key enzyme in the inflammatory process, responsible for the synthesis of prostaglandins.

The active metabolite of leflunomide, A77 1726, has been shown to attenuate inflammatory arthritis in mice through the induction of heme oxygenase-1 (HO-1).[6][9] HO-1 is an enzyme with potent anti-inflammatory and antioxidant properties. A77 1726 treatment has been associated with a significant increase in HO-1 expression in splenic CD4+ T cells.[6][9]

Quantitative Data for Structurally Related Compounds

The following table summarizes key quantitative data for A77 1726, a structurally related isoxazole derivative, to provide a reference for the potential potency of this compound.

CompoundTargetAssayCell/Enzyme SourceIC50 / KiReference
A77 1726COX-2PGE2 ProductionHuman Fibroblast-like Synoviocytes7 µM (TNF-α stimulated), 3 µM (IL-1α stimulated)[8]
A77 1726MMP-1 ProductionMMP-1 SecretionHuman Fibroblast-like Synoviocytes> 10 µM[8]
A77 1726IL-6 ProductionIL-6 SecretionHuman Fibroblast-like Synoviocytes> 10 µM[8]

Experimental Protocols

To validate the potential biological targets of this compound, the following established experimental protocols are recommended.

Bacterial Gyrase Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.

  • Methodology:

    • Purified E. coli DNA gyrase is incubated with relaxed circular plasmid DNA (e.g., pBR322) in the presence of ATP and varying concentrations of the test compound.

    • The reaction is allowed to proceed at 37°C for a specified time (e.g., 30-60 minutes).

    • The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

    • The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

    • Inhibition is quantified by the reduction in the amount of supercoiled DNA compared to a no-inhibitor control. The IC50 value is determined from a dose-response curve.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
  • Principle: This spectrophotometric assay measures the reduction of a dye coupled to the oxidation of dihydroorotate by DHODH.

  • Methodology:

    • Recombinant human DHODH is added to a reaction mixture containing dihydroorotate, coenzyme Q10 (or a suitable analog), and a chromogenic electron acceptor (e.g., 2,6-dichloroindophenol).

    • The test compound at various concentrations is added to the reaction mixture.

    • The rate of reduction of the electron acceptor is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.

    • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Janus Kinase (JAK) Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a specific JAK isoform.

  • Methodology:

    • Recombinant human JAK1, JAK2, or JAK3 is incubated with a specific peptide substrate and ATP in the presence of varying concentrations of the test compound.

    • The reaction is allowed to proceed at room temperature for a set time.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

      • ELISA: Using a phosphorylation-specific antibody.

      • Fluorescence Polarization: Using a fluorescently labeled substrate.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

    • The IC50 value is calculated from the dose-response curve of kinase inhibition.

Cellular Proliferation Assay
  • Principle: This assay assesses the antiproliferative effects of the compound on immune cells, which is an expected downstream effect of DHODH or JAK inhibition.

  • Methodology:

    • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) are cultured in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate proliferation.

    • The cells are treated with various concentrations of the test compound.

    • After a defined incubation period (e.g., 72 hours), cell proliferation is measured using a standard method such as:

      • MTT or WST-1 assay: Measures metabolic activity.

      • BrdU incorporation assay: Measures DNA synthesis.

      • CFSE dilution assay: Measures cell division by flow cytometry.

    • The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

Signaling Pathways and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_proliferation Cellular Processes Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA_Synthesis DNA & RNA Synthesis UTP_CTP->DNA_RNA_Synthesis Cell_Proliferation Lymphocyte Proliferation DNA_RNA_Synthesis->Cell_Proliferation Compound 3-(4-(CF3)phenyl) isoxazol-5-amine DHODH DHODH Compound->DHODH Inhibition

Caption: Inhibition of DHODH by the compound blocks pyrimidine synthesis and subsequent lymphocyte proliferation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Compound 3-(4-(CF3)phenyl) isoxazol-5-amine Compound->JAK Inhibition Gyrase_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mix: - Relaxed plasmid DNA - DNA Gyrase - ATP Start->Prepare_Reaction Add_Compound Add test compound (varying concentrations) Prepare_Reaction->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and visualize gel Electrophoresis->Visualize Analyze Quantify supercoiled DNA and determine IC50 Visualize->Analyze End End Analyze->End

References

A Technical Guide to the Evaluation of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine as a Potential E. coli Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial DNA gyrase, a type II topoisomerase, is an essential and clinically validated target for the development of novel antibacterial agents.[1] Its role in managing DNA topology during replication and transcription makes it indispensable for bacterial survival.[1] This technical guide provides a comprehensive framework for the evaluation of 3-(4-(trifluoromethyl)phenyl)isoxazol-5-amine, a compound featuring a trifluoromethylphenyl moiety and an isoxazole core, as a potential inhibitor of Escherichia coli DNA gyrase. While direct experimental data for this specific compound's activity against E. coli gyrase is not yet publicly available, this document outlines the detailed experimental protocols, data presentation strategies, and potential mechanisms of action to guide its investigation. The methodologies described herein are based on established and widely accepted assays for characterizing DNA gyrase inhibitors.

Introduction to this compound

This compound is a synthetic organic compound characterized by a central isoxazole ring substituted with a 4-(trifluoromethyl)phenyl group at the 3-position and an amine group at the 5-position. The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, making it a desirable feature in drug candidates. Isoxazole moieties are present in various bioactive molecules and have been explored for a range of therapeutic applications, including as scaffolds for antimicrobial agents.[2] Given these structural features, this compound presents itself as a candidate for investigation as a bacterial DNA gyrase inhibitor.

Putative Mechanism of Action: Inhibition of DNA Gyrase

DNA gyrase facilitates the negative supercoiling of DNA, a process crucial for DNA compaction and the initiation of replication and transcription.[1] This function is ATP-dependent. Many known inhibitors of DNA gyrase, such as the fluoroquinolones, act by stabilizing the transient covalent complex between gyrase and cleaved DNA, leading to double-strand breaks and cell death.[3] Other classes of inhibitors, like the aminocoumarins, competitively inhibit the ATPase activity of the GyrB subunit.[4]

The inhibitory potential of this compound against E. coli gyrase could manifest through several mechanisms, including but not limited to:

  • Competitive inhibition of ATP binding: The compound might bind to the ATP-binding site on the GyrB subunit, preventing ATP hydrolysis and subsequent enzyme turnover.

  • Interference with DNA binding: The molecule could interact with the DNA-binding domain of the gyrase, preventing the enzyme from effectively capturing and cleaving the DNA substrate.

  • Stabilization of the cleavage complex: Similar to fluoroquinolones, it might intercalate at the DNA-enzyme interface, preventing the re-ligation of the DNA strands.

The following experimental protocols are designed to elucidate which, if any, of these mechanisms are employed by the compound.

Experimental Protocols

E. coli DNA Gyrase Supercoiling Inhibition Assay

This assay is the primary method to determine if a compound can inhibit the catalytic activity of DNA gyrase. The assay measures the conversion of relaxed plasmid DNA to its supercoiled form.

Methodology:

  • Reaction Mixture Preparation: On ice, prepare a master mix containing the following components per reaction: 5x Assay Buffer (final concentrations: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin), and relaxed pBR322 plasmid DNA (final concentration of 0.5 µg per reaction).

  • Compound Addition: Aliquot the reaction mixture into microcentrifuge tubes. Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the respective tubes. Include a solvent-only control (negative control) and a known gyrase inhibitor like ciprofloxacin as a positive control.

  • Enzyme Addition and Incubation: Add a predetermined amount of E. coli DNA gyrase enzyme to each reaction tube. The amount of enzyme should be sufficient to fully supercoil the plasmid DNA in the negative control. Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel. Run the gel at a constant voltage until there is adequate separation between the relaxed and supercoiled forms of the plasmid.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize it under UV light. The inhibition of gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the gyrase activity) can be determined by quantifying the band intensities.

experimental_workflow_supercoiling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, Relaxed DNA) add_compound Add Test Compound (Varying Concentrations) prep_mix->add_compound add_enzyme Add E. coli Gyrase add_compound->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate Terminate Reaction (SDS/Proteinase K) incubate->terminate gel Agarose Gel Electrophoresis terminate->gel visualize Stain and Visualize gel->visualize quantify Quantify Bands (Determine IC50) visualize->quantify

DNA Gyrase Supercoiling Inhibition Assay Workflow.
Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay determines the whole-cell activity of the compound against E. coli.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture E. coli to the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control for growth (no compound) and a negative control for sterility (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Test Compound inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum Prepare Standardized E. coli Inoculum prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Visually Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Minimum Inhibitory Concentration (MIC) Assay Workflow.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Inhibitory Activity of this compound against E. coli Gyrase

CompoundE. coli Gyrase IC50 (µM)E. coli MIC (µg/mL)
This compound[Experimental Value][Experimental Value]
Ciprofloxacin (Control)[Reference Value][Reference Value]

Table 2: Experimental Conditions for E. coli Gyrase Supercoiling Assay

ParameterCondition
EnzymeE. coli DNA Gyrase
SubstrateRelaxed pBR322 Plasmid DNA
Assay Buffer35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin
Incubation Temperature37°C
Incubation Time30-60 minutes
Detection Method1% Agarose Gel Electrophoresis with Ethidium Bromide or SYBR Safe Staining

Concluding Remarks

This technical guide provides a foundational roadmap for the comprehensive evaluation of this compound as a novel E. coli DNA gyrase inhibitor. The described protocols for assessing enzymatic inhibition and whole-cell antibacterial activity are robust and widely used in the field of antibiotic discovery. Should this compound demonstrate promising activity, further studies, including determination of its effect on the ATPase activity of gyrase, assessment of its potential to induce DNA cleavage, and evaluation against a broader panel of bacterial strains, including resistant isolates, would be warranted. The structural motifs present in this compound suggest its potential as a scaffold for the development of new antibacterial agents targeting DNA gyrase.

References

Unlocking the Anticancer Potential of Trifluoromethylphenyl Isoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic compounds explored, isoxazole derivatives have emerged as a promising scaffold due to their diverse biological activities. This technical guide delves into the anticancer properties of a specific subclass: trifluoromethylphenyl isoxazole derivatives. The introduction of a trifluoromethyl (-CF3) group can significantly enhance the anticancer efficacy of these molecules, a phenomenon attributed to its strong electron-withdrawing nature, metabolic stability, and lipophilicity, which can improve bioavailability and target binding affinity.[1][2] This document provides a comprehensive overview of their cytotoxic effects, underlying mechanisms of action, and detailed experimental protocols for their evaluation.

Quantitative Efficacy of Trifluoromethylphenyl Isoxazole Derivatives

The anticancer activity of trifluoromethylphenyl isoxazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The data presented in the following tables summarize the in vitro cytotoxicity of various derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
2g MCF-7 (Breast)2.63[1][3]
4T1 (Murine Breast)-[1][3]
PC-3 (Prostate)-[1][3]
5 MCF-7 (Breast)3.09[1][3]
14 (non-trifluoromethylated analogue) MCF-7 (Breast)19.72[1][3]
TTI-4 MCF-7 (Breast)2.63[4]
3b C32 (Melanoma)24.4[5]
A375 (Melanoma)25.4[5]
MCF-7/WT (Breast)-[5]
DU145 (Prostate)-[5]
HaCaT (Keratinocytes)33.5[5]
CHO-K1 (Ovarian)75.5[5]

Table 1: In Vitro Anticancer Activity of Selected Trifluoromethylphenyl Isoxazole Derivatives. The table highlights the IC50 values of various derivatives against different cancer cell lines. Note that lower IC50 values indicate higher potency. Compound 2g , a 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, demonstrates significantly enhanced activity against the MCF-7 breast cancer cell line compared to its non-trifluoromethylated counterpart, compound 14 .[1][3]

Mechanisms of Anticancer Action

The anticancer effects of trifluoromethylphenyl isoxazole derivatives are mediated through various cellular mechanisms, primarily the induction of apoptosis and disruption of the cell cycle.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Studies have shown that trifluoromethylphenyl isoxazole derivatives can trigger this process.[1][3] One of the key indicators of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. This can be detected using Annexin V staining.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation. Cancer cells often exhibit dysregulated cell cycle progression. Certain trifluoromethylphenyl isoxazole derivatives have been shown to cause cell cycle arrest, particularly in the G0/G1 phase, thereby inhibiting the proliferation of cancer cells.[6]

Modulation of Signaling Pathways

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its components are frequently altered in human cancers.[7][8] Some fluorinated heterocyclic compounds have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to cancer cell death.[6][9] By inhibiting key proteins in this pathway, trifluoromethylphenyl isoxazole derivatives can suppress pro-survival signals and promote apoptosis.

GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis | inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Isoxazole Trifluoromethylphenyl Isoxazole Derivative Isoxazole->PI3K | inhibits Isoxazole->Akt | inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of trifluoromethylphenyl isoxazole derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Trifluoromethylphenyl isoxazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of culture medium.[10]

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.

  • Prepare serial dilutions of the trifluoromethylphenyl isoxazole derivatives in culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells as a negative control and wells with vehicle (DMSO) as a solvent control.

  • Incubate the plates for 48 hours.[4]

  • Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[10]

  • Incubate the plates for 4 hours at 37°C.[10]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.

Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data (IC50) Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the trifluoromethylphenyl isoxazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.[13][14]

Materials:

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells for at least 30 minutes at 4°C.[15]

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • Add PI staining solution (final concentration 50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

Conclusion

Trifluoromethylphenyl isoxazole derivatives represent a promising class of compounds with significant anticancer potential. Their enhanced efficacy, attributed to the trifluoromethyl moiety, combined with their ability to induce apoptosis and cell cycle arrest, makes them attractive candidates for further drug development. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and characterization of these and other novel anticancer agents. Future research should focus on elucidating the specific molecular targets and further exploring the in vivo efficacy and safety profiles of the most potent derivatives.

References

The Rising Profile of Substituted Isoxazoles in Anti-inflammatory Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and better safety profiles is a paramount challenge in medicinal chemistry. Among the myriad of heterocyclic scaffolds, substituted isoxazoles have emerged as a promising class of compounds exhibiting significant anti-inflammatory properties. This technical guide provides an in-depth overview of the anti-inflammatory activity of substituted isoxazoles, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Assessment of Anti-inflammatory Efficacy

The anti-inflammatory potential of substituted isoxazoles has been quantified through various in vivo and in vitro assays. The following tables summarize the biological data for a range of isoxazole derivatives, providing a comparative analysis of their potency.

Table 1: In Vivo Anti-inflammatory Activity of Substituted Isoxazoles using Carrageenan-Induced Rat Paw Edema Assay

Compound IDStructureDose (mg/kg)Time (h)% Edema InhibitionReference Compound% Edema Inhibition (Reference)
5b 4-(4-chlorophenyl)-3-(4-methoxyphenyl)isoxazole10275.68Diclofenac Sodium74.22
10376.7173.62
5c 3-(4-methoxyphenyl)-4-(4-nitrophenyl)isoxazole10274.48Diclofenac Sodium74.22
10375.5673.62
5d 4-(4-bromophenyl)-3-(4-methoxyphenyl)isoxazole10271.86Diclofenac Sodium74.22
10372.3273.62
7a N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amineNot SpecifiedNot Specified51CelecoxibNot Specified
Furoxan 14 Structure not shownNot SpecifiedNot Specified59Not SpecifiedNot Specified

Data compiled from multiple sources, showcasing the significant in vivo anti-inflammatory activity of various isoxazole derivatives.[1][2]

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Substituted Isoxazoles

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Compound 1 Details in source>1008.2>12.1
Compound 2 Details in source>10011.6>8.6
Compound 3 Details in source>10014.3>6.9
Compound 4 Details in source>10022.6>4.4
Celecoxib Reference Drug9.40.08117.5

IC₅₀ values represent the concentration required for 50% inhibition. A higher selectivity index indicates greater selectivity for COX-2. Data from various in vitro studies highlight the potential of isoxazoles as selective COX-2 inhibitors.

Core Experimental Protocols

Detailed and standardized methodologies are critical for the accurate evaluation and comparison of novel chemical entities. The following sections provide comprehensive protocols for key experiments used to assess the anti-inflammatory activity of substituted isoxazoles.

Synthesis of Substituted Isoxazoles from Chalcones

A common and effective method for synthesizing substituted isoxazoles involves the cyclization of chalcone intermediates.[3][4][5]

Materials:

  • Substituted acetophenone

  • Substituted benzaldehyde

  • Ethanol

  • Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Glacial acetic acid (for neutralization if necessary)

  • Ice-cold water

  • Silica gel for chromatography (if purification is needed)

Procedure:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve equimolar amounts of a substituted acetophenone and a substituted benzaldehyde in ethanol.

    • To this stirred solution, slowly add an aqueous solution of KOH or NaOH.

    • Continue stirring the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl if necessary to precipitate the chalcone.

    • Filter the solid chalcone, wash with water, and recrystallize from a suitable solvent like ethanol.

  • Isoxazole Synthesis (Cyclization):

    • Reflux a mixture of the synthesized chalcone (1 equivalent), hydroxylamine hydrochloride (1-1.5 equivalents), and sodium acetate (1-1.5 equivalents) in ethanol for 4-8 hours.

    • Monitor the reaction by TLC.

    • After completion, concentrate the reaction mixture under reduced pressure.

    • Pour the concentrated mixture into ice-cold water to precipitate the crude isoxazole.

    • Filter the precipitate, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent or by column chromatography over silica gel.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable model for evaluating acute inflammation.[6][7][8][9][10]

Animals:

  • Wistar albino rats (150-200 g) of either sex.

  • Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Fast the animals overnight before the experiment with free access to water.

Materials:

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test isoxazole compounds

  • Standard drug (e.g., Diclofenac sodium, Indomethacin)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - CMC)

  • Plethysmometer

Procedure:

  • Divide the animals into groups (n=6): Control (vehicle), Standard, and Test groups (different doses of isoxazole derivatives).

  • Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • After 30-60 minutes of drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

In Vitro Anti-inflammatory Activity: COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes, which are key mediators of inflammation.[9][11][12][13][14][15]

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test isoxazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

  • Colorimetric detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well microplate reader

Procedure:

  • Prepare the reaction mixture in a 96-well plate. For each well, add:

    • Assay buffer

    • Heme

    • Enzyme (COX-1 or COX-2)

    • Test compound or standard inhibitor at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Add the colorimetric substrate (TMPD), which is oxidized in the peroxidase reaction of COX, leading to a color change.

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Molecular Landscape and Experimental Processes

Diagrammatic representations are invaluable tools for understanding complex biological pathways and experimental workflows.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general pipeline for the synthesis of substituted isoxazoles and the subsequent evaluation of their anti-inflammatory activity.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Substituted Acetophenone + Substituted Benzaldehyde chalcone Claisen-Schmidt Condensation (Chalcone Formation) start->chalcone isoxazole Cyclization with Hydroxylamine HCl chalcone->isoxazole purification Purification and Characterization isoxazole->purification in_vitro In Vitro Assays (e.g., COX-1/COX-2 Inhibition) purification->in_vitro in_vivo In Vivo Assays (e.g., Carrageenan-Induced Edema) purification->in_vivo data_analysis Data Analysis and SAR Studies in_vitro->data_analysis in_vivo->data_analysis

Caption: General workflow for the synthesis and anti-inflammatory evaluation of substituted isoxazoles.

Putative Signaling Pathway for Anti-inflammatory Action

Substituted isoxazoles are believed to exert their anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade initiated by signaling pathways such as NF-κB.[16][17][18] The diagram below outlines this proposed mechanism.

G cluster_stimuli Inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_gene_expression Gene Expression cluster_downstream Downstream Effects LPS LPS, Cytokines (TNF-α, IL-1) IKK IKK Activation LPS->IKK Activates NFkB_activation IκB Degradation & NF-κB Activation IKK->NFkB_activation Phosphorylates IκB NFkB_translocation NF-κB Nuclear Translocation NFkB_activation->NFkB_translocation COX2_gene COX-2 Gene Transcription NFkB_translocation->COX2_gene Induces Pro_inflammatory_genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB_translocation->Pro_inflammatory_genes Induces COX2_protein COX-2 Enzyme COX2_gene->COX2_protein Translates to Prostaglandins Prostaglandins COX2_protein->Prostaglandins Arachidonic Acid -> Inflammation Inflammation Prostaglandins->Inflammation Isoxazoles Substituted Isoxazoles Isoxazoles->COX2_protein Inhibits

Caption: Proposed anti-inflammatory signaling pathway involving NF-κB and COX-2, and the inhibitory action of substituted isoxazoles.

Conclusion

Substituted isoxazoles represent a versatile and potent scaffold for the development of novel anti-inflammatory drugs. Their demonstrated efficacy in both in vivo and in vitro models, coupled with the potential for selective COX-2 inhibition, makes them attractive candidates for further investigation. The detailed protocols and mechanistic insights provided in this guide aim to facilitate the research and development efforts of scientists in the field, ultimately contributing to the discovery of safer and more effective treatments for inflammatory diseases.

References

An In-depth Technical Guide on the Antidiabetic Potential of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diabetes mellitus remains a significant global health challenge, necessitating the continuous exploration of novel therapeutic agents. The isoxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities. When functionalized with specific pharmacophores, such as the trifluoromethylphenyl group, isoxazole derivatives present a promising avenue for the development of new antidiabetic drugs. The trifluoromethyl group is particularly valued in drug design for its ability to enhance metabolic stability and lipophilicity.[1][2][3]

While direct experimental data on 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine is not extensively available in the reviewed literature, this guide will explore its antidiabetic potential by analyzing the activities of structurally related compounds. By examining derivatives that share the core isoxazole ring and the trifluoromethylphenyl moiety, we can infer potential mechanisms of action, guide future research, and provide a framework for its evaluation as an antidiabetic candidate. This paper synthesizes findings on related compounds, focusing on their mechanisms as inhibitors of carbohydrate-metabolizing enzymes and modulators of key signaling pathways implicated in glucose homeostasis.

Potential Mechanisms of Antidiabetic Action

Based on studies of structurally similar isoxazole derivatives, the antidiabetic effects can be hypothesized to stem from several mechanisms, primarily the inhibition of digestive enzymes and the modulation of cellular metabolic pathways.

Inhibition of α-Amylase

A critical strategy in managing postprandial hyperglycemia is to delay carbohydrate digestion. α-Amylase is a key enzyme responsible for breaking down starch into simpler sugars. Hybrid molecules combining flavonoid and isoxazole structures, particularly those containing a trifluoromethylphenyl group, have demonstrated potent α-amylase inhibitory activity.[1][2] This suggests that the this compound scaffold could similarly fit into the active site of this enzyme, potentially hindering its catalytic function.

alpha_amylase_inhibition Starch Dietary Starch Amylase α-Amylase Starch->Amylase Oligosaccharides Oligosaccharides Amylase->Oligosaccharides  Hydrolysis Glucose Glucose Absorption (Bloodstream) Oligosaccharides->Glucose Compound Isoxazole Derivative (Inhibitor) Compound->Amylase Inhibition

Caption: Proposed inhibition of α-amylase by an isoxazole derivative.

Modulation of the AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation can enhance glucose uptake in cells and suppress gluconeogenesis (glucose production) in the liver. Certain isoxazole derivatives have been shown to exert their antidiabetic effects by activating the AMPK pathway.[4] This activation leads to the downstream phosphorylation of its substrates and a reduction in the expression of key gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose 6-phosphatase (G6Pase).[4]

AMPK_Pathway Compound Isoxazole Derivative AMPK AMPK Compound->AMPK Activation pAMPK p-AMPK (Active) AMPK->pAMPK GlucoseUptake Glucose Uptake (Muscle, Adipose) pAMPK->GlucoseUptake   Stimulates PEPCK PEPCK pAMPK->PEPCK Inhibits G6Pase G6Pase pAMPK->G6Pase Inhibits Gluconeogenesis Hepatic Gluconeogenesis PEPCK->Gluconeogenesis G6Pase->Gluconeogenesis

Caption: Activation of the AMPK pathway by an isoxazole derivative.

Quantitative Data from Related Compounds

The following tables summarize the quantitative data on the antidiabetic activities of various isoxazole derivatives from published studies. This data provides a benchmark for the potential efficacy of this compound.

Table 1: α-Amylase Inhibitory Activity of Trifluoromethylated Flavonoid-Based Isoxazoles

Compound ID Structure Description IC₅₀ (µM) % Inhibition at 50 µM Reference
3b 6-Chloro-3-((3-(4-fluorophenyl)isoxazol-5-yl)methoxy)-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one 12.6 ± 0.2 94.7 ± 1.2 [1][2]
3h R₁ = OCH₃, R₂ = H 13.5 ± 0.3 92.4 ± 1.0 [2]
3j R₁ = Cl, R₂ = Cl 13.8 ± 0.4 91.5 ± 0.9 [2]

| Acarbose | Positive Control | 12.4 ± 0.1 | - |[1][2] |

Table 2: Glucose Consumption Enhancement in Insulin-Resistant (IR) HepG2 Cells

Compound ID Description EC₅₀ Mechanism Reference

| C45 | Isoxazole derivative from kaempferol | 0.8 nM | AMPK Activation |[4] |

Experimental Protocols

To evaluate the antidiabetic potential of novel compounds like this compound, standardized in vitro assays are essential. The following are detailed methodologies adapted from studies on related molecules.

In Vitro α-Amylase Inhibition Assay

This assay determines a compound's ability to inhibit the enzymatic activity of α-amylase.

Materials:

  • Porcine pancreatic α-amylase (PPA)

  • Starch solution (1% w/v)

  • Test compound dissolved in DMSO

  • Phosphate buffer (pH 6.9)

  • Dinitrosalicylic acid (DNSA) reagent

  • Acarbose (positive control)

  • 96-well microplate and reader

Procedure:

  • Prepare serial dilutions of the test compound and acarbose in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound/control solution to 25 µL of the α-amylase enzyme solution.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the starch solution to each well.

  • Incubate again at 37°C for 15 minutes.

  • Stop the reaction by adding 50 µL of DNSA reagent to each well.

  • Heat the plate in a boiling water bath for 10 minutes to allow for color development.

  • Cool the plate to room temperature and add 100 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Glucose Consumption Assay in HepG2 Cells

This assay measures the effect of a compound on glucose uptake by liver cells, a key process in maintaining blood glucose levels.

Materials:

  • HepG2 human liver cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Insulin

  • Palmitate to induce insulin resistance (optional)

  • Test compound dissolved in DMSO

  • Glucose Assay Kit

Procedure:

  • Seed HepG2 cells in a 24-well plate and grow to 80-90% confluency.

  • Induce insulin resistance by treating cells with high concentrations of insulin and/or palmitate for 24 hours (if studying effects on IR cells).

  • Starve the cells in serum-free medium for 12 hours.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant from each well.

  • Measure the glucose concentration remaining in the supernatant using a glucose assay kit according to the manufacturer's instructions.

  • Calculate the amount of glucose consumed by the cells (Initial Glucose Concentration - Final Glucose Concentration).

  • Determine the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal response).

Experimental and Logic Workflows

Visualizing the workflow for drug screening and evaluation can clarify the process for researchers.

screening_workflow cluster_invitro In Vitro Assays Start Compound Synthesis (3-(4-(CF3)phenyl)isoxazol-5-amine) InVitro In Vitro Screening Start->InVitro EnzymeAssay Enzyme Inhibition Assays (e.g., α-Amylase) CellAssay Cell-Based Assays (e.g., Glucose Uptake) Mechanism Mechanism of Action Studies (e.g., Western Blot for AMPK) DataAnalysis Data Analysis (IC₅₀ / EC₅₀ Determination) EnzymeAssay->DataAnalysis CellAssay->DataAnalysis Mechanism->DataAnalysis Lead Lead Candidate Identification DataAnalysis->Lead

Caption: General workflow for the in vitro evaluation of a new antidiabetic compound.

Conclusion

The structural motifs present in this compound—namely the isoxazole core and the trifluoromethylphenyl group—are features of several compounds with demonstrated antidiabetic properties. The evidence from related molecules strongly suggests that this compound warrants investigation as a potential therapeutic agent.[1][4] Key activities to explore would be its potential as an inhibitor of carbohydrate-hydrolyzing enzymes like α-amylase and its ability to modulate critical metabolic signaling pathways such as the AMPK cascade.[1][4] The experimental protocols and workflow detailed in this guide provide a clear path for the systematic evaluation of its efficacy and mechanism of action. Future in vitro and subsequent in vivo studies are necessary to confirm this potential and establish a comprehensive biological profile for this promising chemical entity.

References

A Technical Guide to the Physicochemical Properties of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine (CAS No: 81465-84-1). This compound is a valuable heterocyclic building block in medicinal and agricultural chemistry, recognized for its trifluoromethyl group that often enhances metabolic stability and lipophilicity in derivative molecules.[1] This document consolidates available experimental and predicted data, outlines standard experimental protocols for property determination, and illustrates its role as a key intermediate in the drug discovery workflow. The information presented is intended to support researchers and scientists in the effective utilization of this compound for the synthesis of novel therapeutic and agrochemical agents.

Physicochemical Properties

The physicochemical characteristics of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of this compound are summarized below.

General and Structural Properties

This section details the fundamental identifiers and structural features of the molecule.

PropertyValueSource(s)
IUPAC Name 3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine[2]
Synonyms 5-Amino-3-[4-(trifluoromethyl)phenyl]isoxazole[3][4]
CAS Number 81465-84-1[1][3][4]
Molecular Formula C₁₀H₇F₃N₂O[1][2]
Molecular Weight 228.17 g/mol [2][4]
Appearance Pale yellow or off-white to light yellow crystalline solid[3]
Purity ≥ 97-99% (by HPLC)[1]
Storage Store at 0 - 8 °C, sealed in a dry environment[3]
Experimental and Predicted Physicochemical Data

The following table summarizes key quantitative data. It is important to note that many of these values are computationally predicted and should be confirmed by experimental analysis for critical applications.

ParameterValueTypeSource(s)
Melting Point 141 - 144 °CExperimental
Boiling Point 352.3 ± 42.0 °CPredicted[3]
Density 1.370 ± 0.06 g/cm³Predicted[3]
pKa -1.99 ± 0.10Predicted[3]
LogP 3.52Computed[2]
Topological Polar Surface Area (TPSA) 52.05 ŲComputed[5]
Hydrogen Bond Donors 1Computed[2][5]
Hydrogen Bond Acceptors 3 (ChemScene), 6 (BOC Sciences)Computed[2][5]
Rotatable Bonds 1Computed[2][5]

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.

  • Principle: A small, finely powdered sample of the solid is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0 °C.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • A small amount of the dry, finely powdered compound is introduced into the open end of a capillary tube.

    • The tube is tapped gently to pack the sample into the sealed end, forming a column of 1-2 mm in height.[3][5]

    • The capillary tube is placed in the heating block of the apparatus alongside a thermometer.[5]

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[4]

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[4]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its absorption and membrane permeability.

  • Principle: The "shake-flask" method is the gold standard for LogP determination.[6] It measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol (representing a lipid phase) and water (representing an aqueous phase).

  • Procedure:

    • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and saturate it with n-octanol. Simultaneously, saturate n-octanol with the buffered aqueous solution.

    • A known amount of the compound is dissolved in one of the phases.

    • The two phases are combined in a flask and shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to reach equilibrium.[7]

    • The mixture is allowed to stand until the two phases have completely separated.

    • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][6]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]

Aqueous Solubility Determination

Solubility is a critical factor for drug delivery and bioavailability. Both kinetic and thermodynamic solubility are important measures.

  • Principle: The thermodynamic or "shake-flask" method determines the equilibrium solubility of a compound. An excess of the solid compound is agitated in an aqueous buffer until equilibrium is achieved.

  • Procedure:

    • An excess amount of the solid compound is added to a vial containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a defined pH.[9]

    • The resulting slurry is agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]

    • The suspension is then filtered or centrifuged to separate the undissolved solid from the saturated solution.[10]

    • The concentration of the compound in the clear filtrate or supernatant is quantified by a suitable analytical method like HPLC-UV or LC/MS. This concentration represents the thermodynamic solubility.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH, which profoundly impacts solubility, permeability, and target binding.

  • Principle: Potentiometric titration is a common and straightforward method for pKa determination.[11] A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored with a pH electrode as a function of the volume of titrant added.

  • Procedure:

    • A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).

    • A calibrated pH electrode is immersed in the solution.

    • A standardized solution of acid (e.g., HCl) or base (e.g., NaOH) is added incrementally from a buret.[12]

    • After each addition, the solution is stirred to homogeneity, and the pH is recorded.

    • A titration curve (pH vs. volume of titrant) is generated. The pKa can be determined from the inflection point of the curve or, more accurately, as the pH at which the compound is 50% ionized (the half-equivalence point).[11][12]

Role in Drug Development and Experimental Workflows

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material or intermediate. Its structure, featuring a reactive amine group and a phenylisoxazole core modified with a trifluoromethyl group, makes it an attractive scaffold for generating libraries of new chemical entities (NCEs). The trifluoromethyl group is particularly valued for its ability to enhance properties like metabolic stability and binding affinity.[1]

The following diagram illustrates the logical workflow where a building block like this compound is utilized in a typical early-stage drug discovery project.

DrugDiscoveryWorkflow cluster_0 Chemical Synthesis & Library Generation cluster_1 Screening & Optimization BuildingBlock 3-(4-(CF3)phenyl)isoxazol-5-amine (Building Block) Reaction Chemical Reactions (e.g., Amide Coupling, Sulfonylation) BuildingBlock->Reaction Library Compound Library (Novel Chemical Entities) Reaction->Library Screening High-Throughput Screening (Biochemical/Cell-based Assays) Library->Screening Hit Hit Compounds (Active Molecules) Screening->Hit LeadOpt Lead Optimization (ADME/Tox Profiling) Hit->LeadOpt LeadOpt->Reaction SAR Feedback LeadCandidate Preclinical Candidate LeadOpt->LeadCandidate

Caption: Drug discovery workflow using a chemical building block.

References

An In-depth Technical Guide on the Solubility and Stability of Trifluoromethyl-Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a range of approved drugs and clinical candidates. Its value lies in its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and serve as a rigid linker to orient substituents for optimal target engagement. The strategic incorporation of a trifluoromethyl (CF₃) group onto the isoxazole ring is a widely employed strategy in modern drug design. The unique properties of the CF₃ group—including its high electronegativity, metabolic stability, and lipophilicity—can profoundly influence the physicochemical and pharmacokinetic profiles of the parent molecule.[1][2] This technical guide provides an in-depth analysis of the solubility and stability of trifluoromethyl-substituted isoxazoles, offering a resource for researchers in drug discovery and development.

The introduction of a trifluoromethyl group can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][3] The strong carbon-fluorine bond is resistant to cleavage, leading to a longer in vivo half-life and improved bioavailability.[1] Furthermore, the lipophilic nature of the CF₃ group can enhance membrane permeability and target binding affinity. However, this increased lipophilicity often comes at the cost of reduced aqueous solubility, a critical parameter for drug formulation and administration. Therefore, a thorough understanding and careful balance of these properties are essential during the lead optimization process.

This guide summarizes the available quantitative data on the solubility and stability of this important class of compounds, provides detailed experimental protocols for their assessment, and visualizes relevant biological pathways and experimental workflows.

The Impact of Trifluoromethyl Substitution on Physicochemical Properties

The substitution of a methyl group or hydrogen atom with a trifluoromethyl group instigates significant changes in a molecule's electronic and physical properties, which in turn affect its solubility and stability.

2.1 Solubility: The effect of trifluoromethyl substitution on aqueous solubility is often a trade-off. The high lipophilicity of the CF₃ group generally leads to a decrease in aqueous solubility.[4] This was demonstrated in a computational study of the anti-cancer agent 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole and its trifluoromethylated analog. The predicted aqueous solubility (QPlogS) was lower for the trifluoromethyl-substituted compound.[5] However, in some cases, the strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby ionizable groups, potentially leading to improved solubility in specific pH ranges. The overall solubility of a trifluoromethyl-substituted isoxazole is a complex interplay of its crystal lattice energy, lipophilicity, and the electronic effects of the CF₃ group.

2.2 Stability:

  • Metabolic Stability: One of the primary reasons for incorporating a trifluoromethyl group is to enhance metabolic stability. The C-F bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes that are responsible for the majority of phase I metabolism.[1] By replacing a metabolically labile methyl or hydrogen group with a CF₃ group, a major metabolic pathway can be blocked, leading to a longer half-life and reduced clearance.[3] For instance, a comparative study on picornavirus inhibitors showed that replacing a methyl group on an isoxazole ring with a trifluoromethyl group prevented hydroxylation at that position, although it didn't completely prevent metabolism at other sites.[6]

  • Chemical Stability: The chemical stability of trifluoromethyl-substituted isoxazoles is influenced by the strong electron-withdrawing nature of the CF₃ group. This can affect the reactivity of the isoxazole ring and its susceptibility to degradation under various conditions, such as acidic or basic hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of these compounds.[7][8]

Data Presentation: Solubility and Stability Data

The following tables summarize the available quantitative data for the solubility and stability of select trifluoromethyl-substituted isoxazoles. It is important to note that comprehensive experimental data comparing a wide range of these compounds is limited in the public domain.

Table 1: Predicted Aqueous Solubility of a Trifluoromethyl-Isoxazole and its Analog [5]

CompoundStructurePredicted Aqueous Solubility (QPlogS)
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleNon-CF₃ Analog-5.636
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleCF₃-Substituted-6.915

QPlogS is a predicted value for the logarithm of the aqueous solubility in mol/L.

Table 2: Pharmacokinetic Parameters of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA) in Rats Following Ocular Instillation [9]

CompoundCmax (ng/mL)Tmax (h)Half-life (t½) (h)Bioavailability (%)
TFISA8173 ± 1491Not Reported58 ± 1090.18
N-hydroxy metabolite694 ± 271Not Reported70 ± 24Not Reported
N-acetyl metabolite6.33 ± 1.51Not Reported14 ± 3Not Reported

Experimental Protocols

Accurate assessment of solubility and stability is crucial in drug development. The following are detailed methodologies for key experiments.

4.1 Solubility Assays

4.1.1 Kinetic Solubility Assay (Nephelometric Method)

  • Objective: To determine the solubility of a compound in an aqueous buffer when added from a DMSO stock solution. This method is high-throughput and suitable for early-stage drug discovery.

  • Methodology:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

    • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Incubation: Shake the plate for a predetermined time (e.g., 2 hours) at a constant temperature (e.g., 25°C).

    • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

4.1.2 Thermodynamic Solubility Assay (Shake-Flask Method)

  • Objective: To determine the equilibrium solubility of a compound in a given solvent, which represents the true solubility.

  • Methodology:

    • Sample Preparation: Add an excess amount of the solid compound to a vial containing the test solvent (e.g., water, buffer of a specific pH).

    • Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.

    • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

4.2 Stability Assays

4.2.1 Metabolic Stability in Liver Microsomes

  • Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

  • Methodology:

    • Incubation Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing liver microsomes (e.g., human, rat), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

    • Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding the test compound (typically at a final concentration of 1 µM).

    • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

    • Sample Processing: Centrifuge the plate to precipitate the proteins.

    • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[1][10]

4.2.2 Forced Degradation (Stress Testing)

  • Objective: To identify the degradation products and degradation pathways of a drug substance under various stress conditions.[7][8]

  • Methodology:

    • Acidic Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 M HCl) and heat if necessary (e.g., 60°C for a specified time). Neutralize the solution before analysis.[7]

    • Basic Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH) and heat if necessary. Neutralize the solution before analysis.[7]

    • Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Analysis: Analyze the stressed samples using a stability-indicating HPLC method with a photodiode array (PDA) detector and/or a mass spectrometer to separate and identify the degradation products.

Signaling Pathways and Experimental Workflows

The biological activity of trifluoromethyl-substituted isoxazoles is often linked to their ability to modulate specific signaling pathways. Their solubility and stability are critical for reaching and engaging with their molecular targets within these pathways.

5.1 Relevant Signaling Pathways

  • p38 MAP Kinase Pathway: Substituted isoxazoles have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[11] Inhibition of this pathway can suppress the production of pro-inflammatory cytokines, making it a target for anti-inflammatory drugs.

  • VEGFR-2 Signaling Pathway: Isoxazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis (the formation of new blood vessels).[5] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers.

  • Apoptosis Signaling Pathway: Several studies have shown that isoxazole derivatives can induce apoptosis (programmed cell death) in cancer cells.[5][12] This is a desirable mechanism of action for anti-cancer agents.

5.2 Visualizations (Graphviz)

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment kinetic Kinetic Solubility (Nephelometry) thermodynamic Thermodynamic Solubility (Shake-Flask) metabolic Metabolic Stability (Liver Microsomes) chemical Chemical Stability (Forced Degradation) compound Trifluoromethyl-Substituted Isoxazole compound->kinetic Early Stage compound->thermodynamic Lead Optimization compound->metabolic compound->chemical

General experimental workflow for assessing the solubility and stability of trifluoromethyl-substituted isoxazoles.

p38_MAPK_pathway stress Cellular Stress / Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 p38 p38 MAPK mkk3_6->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Inflammatory Response substrates->response inhibitor Trifluoromethyl- Isoxazole Inhibitor inhibitor->p38

Simplified p38 MAP Kinase signaling pathway and the inhibitory action of isoxazole derivatives.

VEGFR2_pathway vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k ras Ras vegfr2->ras raf Raf plc->raf akt Akt pi3k->akt ras->raf proliferation Cell Proliferation, Survival, Migration akt->proliferation mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor Trifluoromethyl- Isoxazole Inhibitor inhibitor->vegfr2

Simplified VEGFR-2 signaling pathway targeted by isoxazole-based inhibitors.

Conclusion

The incorporation of a trifluoromethyl group is a powerful and widely used strategy to enhance the drug-like properties of isoxazole-based compounds. It consistently improves metabolic stability, a key factor in achieving favorable pharmacokinetics. However, this modification often presents a challenge in terms of aqueous solubility, which must be carefully managed during the drug development process. The lack of extensive, publicly available quantitative data for a broad range of trifluoromethyl-substituted isoxazoles highlights the need for more systematic studies in this area. The experimental protocols and pathway analyses presented in this guide provide a framework for researchers to systematically evaluate the solubility and stability of their novel compounds, ultimately facilitating the design of safer and more effective therapeutic agents.

References

In silico docking studies of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to In Silico Docking Studies of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine and Related Isoxazole Derivatives

Introduction

The isoxazole scaffold is a prominent feature in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] The specific compound, this compound, incorporates two key structural motifs that are highly valuable in drug design. The isoxazole ring system provides a versatile scaffold for interacting with various biological targets.[3][4] The presence of a trifluoromethyl (-CF3) group on the phenyl ring can significantly enhance the compound's metabolic stability, lipophilicity, and overall biological activity.[2][3][4]

This technical guide provides a comprehensive overview of the methodologies and potential applications of in silico molecular docking studies for this compound and related isoxazole derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the isoxazole framework. While direct in silico studies on this compound are not extensively documented, this guide synthesizes data from structurally related compounds to offer a predictive framework for its potential biological targets and interaction profiles.[5]

Potential Biological Targets for In Silico Docking

Based on extensive research on isoxazole derivatives, a variety of biological targets have been identified across several therapeutic areas. These serve as excellent starting points for in silico screening of new analogues like this compound.

Table 1: Potential Biological Targets for Isoxazole Derivatives

Therapeutic AreaTarget Protein/EnzymePDB ID (Example)Reference
Oncology Epidermal Growth Factor Receptor (EGFR)4ZAU[5]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)-[5]
Cyclin-Dependent Kinase 2 (CDK2)-[5]
Phosphoinositide 3-kinase α (PI3Kα)-[5]
Heat Shock Protein 90 (Hsp90)-[5]
Topoisomerase II (Topo II)-[5]
Tubulin-Colchicine: Stathmin-Like Domain1SA0[6]
Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase-[7]
Inflammation Cyclooxygenase-1 (COX-1)-[8][9]
Cyclooxygenase-2 (COX-2)-[8][9]
Infectious Diseases E. coli gyrase-[]
P. aeruginosa elastase B protein1U4G[8]
K. pneumonia KPC-2 carbapenemase protein2OV5[8]
Sterol 14α-demethylase-[11]
Metabolic Disorders α-Amylase7TAA[12]
Other Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt)-[13]

Experimental Protocols for In Silico Docking

A generalized workflow for performing computational docking studies with isoxazole derivatives can be extrapolated from the existing literature. This process typically involves several key stages, from target and ligand preparation to the final analysis of docking results.

Generalized Workflow for Computational Docking Studies

G Generalized Workflow for In Silico Docking Studies cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (e.g., from PDB) grid_gen Grid Generation (Define binding site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D structure generation) docking_sim Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking_sim grid_gen->docking_sim results_analysis Analysis of Results (Binding energy, pose) docking_sim->results_analysis visualization Visualization of Interactions (Hydrogen bonds, hydrophobic interactions) results_analysis->visualization

Caption: A generalized workflow for computational docking studies.

1. Protein Preparation

  • Source: Crystal structures of target proteins are typically retrieved from the Protein Data Bank (PDB).

  • Processing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned to the amino acid residues. This step is crucial for ensuring the protein is in a chemically correct state for docking.

2. Ligand Preparation

  • Structure Generation: The 2D structure of the isoxazole derivative, such as this compound, is drawn using chemical drawing software.

  • 3D Conversion and Optimization: The 2D structure is converted into a 3D conformation. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation of the ligand.

3. Grid Generation

  • Binding Site Definition: A grid box is generated around the active site of the target protein. The dimensions of the grid box are chosen to encompass the entire binding pocket, providing a defined space for the docking algorithm to explore ligand conformations.

4. Docking Simulation

  • Software: Various software packages are available for molecular docking, with AutoDock Vina being a commonly used tool.

  • Algorithm: The docking algorithm explores different conformations (poses) of the ligand within the defined grid box and calculates the binding affinity or docking score for each pose. The algorithm aims to find the pose with the most favorable binding energy.

5. Analysis of Docking Results

  • Binding Energy: The results are primarily analyzed based on the binding energy (or docking score), which provides a quantitative measure of the predicted binding affinity. Lower binding energies typically indicate a more stable protein-ligand complex.

  • Binding Pose: The top-ranked binding poses are visually inspected to understand the orientation of the ligand within the active site.

  • Molecular Interactions: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are analyzed to elucidate the molecular basis of binding.

Data Presentation: Comparative Docking Performance of Isoxazole Derivatives

The following tables summarize quantitative data from various in silico docking and in vitro studies on isoxazole derivatives, providing a valuable reference for predicting the potential efficacy of new compounds.

Table 2: Docking Performance of Isoxazole Derivatives Against Various Targets

Ligand ScaffoldTarget ProteinPDB IDDocking Score / Binding AffinityKey Interacting ResiduesReference
Pyrrolo[3,4-d]isoxazolidine-furan hybridEGFR4ZAU-6.57 kcal/mol (g score)GLU 762, LYS 745, MET 793[5]
Isoxazolidine derivative (Compound 3b)1JU61JU6-8.50 kcal/molNot Specified[1]
Trifluoromethylated flavonoid-based isoxazole (Compound 3b)α-Amylase7TAA-9.6 kcal/molASP-206, TYR-82[12]
1-(5-(4-methoxyphenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole (Compound 4b)Tubulin-Colchicine Domain1SA0-6.551 (glide score)Cys-241, Lys-352[6]
1-(5-(4-nitrophenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole (Compound 4i)Tubulin-Colchicine Domain1SA0-6.421 (glide score)Lys-352[6]

Table 3: In Vitro Inhibitory Activity of Selected Isoxazole Derivatives

CompoundTarget/Cell LineIC50 / ED50 / MICReference
Isoxazole-carboxamide derivative (A13)COX-164 nM[8][9]
Isoxazole-carboxamide derivative (A13)COX-213 nM[8][9]
5-(2-chlorophenyl) isoxazole (5n)R. solani4.43 µg/mL (ED50)[11]
5-(2,4-dichloro-2-hydroxylphenyl) isoxazole (5p)F. fujikuroi6.7 µg/mL (ED50)[11]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g)MCF-7 (Breast Cancer)2.63 µM[2]
3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole (5)MCF-7 (Breast Cancer)3.09 µM[2]
3-(3-phenyl-isoxazol-5-yl) substituted 4(3H)-quinazolinone derivativesRaji, K-562, U93716-30 µM[14]
Trisubstituted Isoxazole (Compound 10)RORγt140 ± 10 nM[13]
Trisubstituted Isoxazole (Compound 11)RORγt110 ± 10 nM[13]

Visualization of a Representative Signaling Pathway

The protein targets identified in docking studies of isoxazole derivatives are often key components of signaling pathways implicated in disease. For instance, EGFR and VEGFR-2 are critical nodes in cancer cell proliferation and angiogenesis pathways.

G Simplified Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription CellResponse CellResponse Transcription->CellResponse Cell Proliferation, Angiogenesis, Survival Inhibitor Isoxazole Derivative Inhibitor->Receptor

Caption: A simplified kinase signaling pathway targeted by isoxazole inhibitors.

Conclusion

In silico molecular docking is a powerful computational tool for predicting the binding of small molecules like this compound to various biological targets. Although direct experimental or computational data for this specific molecule is sparse, the wealth of information available for structurally related isoxazole derivatives provides a solid foundation for initiating such studies. By leveraging the established protocols and target information outlined in this guide, researchers can efficiently screen for potential protein interactions, elucidate possible mechanisms of action, and guide the rational design of more potent and selective isoxazole-based therapeutic agents. The trifluoromethyl group in the target compound is known to enhance biological activity, making it a particularly interesting candidate for further investigation. Future in silico and subsequent in vitro studies are warranted to fully explore the therapeutic potential of this promising molecule.

References

Exploring the pharmacophore of trifluoromethylphenyl isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacophore of Trifluoromethylphenyl Isoxazoles for Drug Discovery

Introduction

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry, appearing in numerous approved drugs such as the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide.[1] Its versatility allows for diverse biological activities, including anticancer, anti-inflammatory, antidiabetic, and antiviral properties.[2] When combined with a trifluoromethylphenyl moiety, the resulting molecular architecture offers significant advantages in drug design. The trifluoromethyl (-CF3) group is a critical bioisostere for enhancing crucial pharmaceutical properties; it increases metabolic stability, improves lipophilicity, and can enhance binding affinity to biological targets.[2][3][4] This guide explores the essential pharmacophoric features of trifluoromethylphenyl isoxazoles, summarizing structure-activity relationship (SAR) data, detailing experimental protocols, and visualizing key scientific workflows.

Core Pharmacophore Model

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For the trifluoromethylphenyl isoxazole class, a general pharmacophore model can be derived from various studies. The key features include:

  • Aromatic/Hydrophobic Region: The trifluoromethylphenyl ring serves as a crucial hydrophobic anchor, interacting with non-polar pockets in the target protein. The position of the -CF3 group (ortho, meta, or para) significantly influences activity.

  • Hydrogen Bond Acceptor/Donor System: The isoxazole ring itself, with its nitrogen and oxygen atoms, provides sites for hydrogen bonding. The nitrogen can act as a hydrogen bond acceptor, a critical interaction for orienting the molecule within a binding site.

  • Modulatable Substitution Points: The isoxazole ring typically offers two main points for substitution (positions 3 and 5) where different aryl or alkyl groups can be attached to fine-tune selectivity, potency, and pharmacokinetic properties.

  • The Trifluoromethyl Group: This group acts as a powerful electron-withdrawing feature and a lipophilic element. It can influence the acidity of nearby protons and engage in specific fluorine-protein interactions, often leading to enhanced binding affinity and metabolic stability.[5]

Structure-Activity Relationship (SAR) Analysis

The relationship between the chemical structure of trifluoromethylphenyl isoxazoles and their biological activity is critical for lead optimization. The following tables summarize quantitative data from studies targeting different diseases.

Anticancer Activity

Research into isoxazole-based molecules has identified potent anticancer agents. The introduction of a -CF3 group has been shown to significantly enhance cytotoxicity against cancer cell lines.[2][6]

Table 1: Anticancer Activity of 4-(Trifluoromethyl)isoxazole Derivatives against MCF-7 (Human Breast Cancer) Cell Line. [2][6]

CompoundR1 (at position 3)R2 (at position 5)IC50 (µM)
2g 3,4-dimethoxyphenylthiophen-2-yl2.63
5 thiophen-2-yl4-(thiophen-2-yl)-1H-pyrrol-3-yl3.09
14 (analogue without -CF3) 3,4-dimethoxyphenylthiophen-2-yl19.72

IC50: Half-maximal inhibitory concentration.

The data clearly shows that compound 2g , featuring a trifluoromethyl group, is nearly 8 times more potent than its non-trifluoromethylated analogue (14 ), highlighting the significant contribution of the -CF3 moiety to its anticancer activity.[2][6]

Anti-α-Amylase Activity

Trifluoromethylated flavonoid-based isoxazoles have been investigated as potential antidiabetic agents through the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[1][7]

Table 2: α-Amylase Inhibitory Activity of Trifluoromethylated Flavonoid-Based Isoxazoles. [1][7]

CompoundSubstitution on Phenyl RingIC50 (µM)Percent Inhibition (PI) at 50 µM (%)
3b 4-Fluoro (p-F)12.6 ± 0.294.7 ± 1.2
3c 4-Chloro (p-Cl)14.4 ± 0.287.1 ± 0.7
3d 4-Bromo (p-Br)14.6 ± 0.385.4 ± 0.9
Acarbose (Control) -12.4 ± 0.197.8 ± 0.5

The structure-activity relationship suggests that electron-withdrawing halogen substituents at the para-position of the phenyl group attached to the isoxazole ring are favorable for activity, with the fluoro-substituted compound 3b showing potency comparable to the standard drug acarbose.[1][7]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the research process is essential for understanding the development of these compounds.

COX Enzyme Inhibition Pathway

Several isoxazole derivatives, including the commercial drug valdecoxib, function as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[1] The diagram below illustrates the role of COX enzymes in converting arachidonic acid into prostaglandins, which are mediators of inflammation.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., GI protection) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammatory Inhibitor Trifluoromethylphenyl Isoxazole Inhibitor Inhibitor->COX2 Inhibition

Caption: Prostaglandin synthesis pathway and selective inhibition by a COX-2 inhibitor.

Drug Discovery and Development Workflow

The process of discovering and optimizing a new trifluoromethylphenyl isoxazole-based drug candidate follows a structured workflow, from initial design to preclinical evaluation.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization & Preclinical Phase Design Computational Design & Pharmacophore Modeling Synthesis Chemical Synthesis of Compound Library Design->Synthesis Screening In Vitro Biological Screening (e.g., Enzyme Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Design Iterative Refinement Lead_Opt Lead Optimization (ADME Properties) SAR->Lead_Opt Identify Lead In_Vivo In Vivo Testing (Animal Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Caption: General workflow for the discovery and development of novel isoxazole inhibitors.

Experimental Protocols

Detailed methodologies are fundamental for the reproducibility and validation of scientific findings. The following are representative protocols for the synthesis and evaluation of trifluoromethylphenyl isoxazoles.

Protocol 1: General Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a common method for synthesizing the isoxazole core via the cyclization of a chalcone derivative.[8]

  • Chalcone Synthesis: To a solution of an appropriate acetophenone (e.g., 1-(4-bromophenyl)ethan-1-one) (1.0 eq.) and an aldehyde (e.g., 1-methyl-1H-pyrrole-2-carbaldehyde) (1.1 eq.) in ethanol, add a 40% aqueous solution of sodium hydroxide. Stir the mixture at room temperature for 4-6 hours until reaction completion is observed via Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice water and acidify with dilute HCl. Filter the resulting precipitate, wash with water, and dry to obtain the crude chalcone derivative.

  • Isoxazole Formation: Treat the chalcone intermediate (1.0 eq.) with hydroxylamine hydrochloride (1.5 eq.) in ethanol. Add sodium acetate in hot acetic acid to the mixture.

  • Cyclization: Reflux the resulting mixture for 8-12 hours. Monitor the reaction by TLC.

  • Purification: After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 3,5-disubstituted isoxazole.[8]

Protocol 2: In Vitro α-Amylase Inhibition Assay

This assay is used to evaluate the potential of compounds to act as antidiabetic agents by inhibiting carbohydrate metabolism.[1]

  • Enzyme and Substrate Preparation: Prepare a solution of porcine pancreatic α-amylase in phosphate buffer (pH 6.9). Prepare a 1% (w/v) starch solution in the same buffer.

  • Compound Preparation: Dissolve the test compounds (e.g., trifluoromethylated flavonoid-based isoxazoles) in DMSO to create stock solutions, then dilute to desired concentrations with phosphate buffer.

  • Assay Procedure: In a 96-well plate, add 25 µL of the test compound solution, 25 µL of the enzyme solution, and pre-incubate at 37°C for 20 minutes.

  • Initiate Reaction: Add 25 µL of the starch solution to each well to start the reaction. Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction and Develop Color: Stop the reaction by adding 50 µL of dinitrosalicylic acid (DNS) color reagent. Heat the plate at 100°C for 10 minutes to allow for color development.

  • Measurement: Cool the plate to room temperature and add 100 µL of distilled water to each well. Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Use Acarbose as a positive control. Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value by plotting percent inhibition versus compound concentration.[1]

Conclusion

The trifluoromethylphenyl isoxazole scaffold represents a highly promising and adaptable platform for modern drug discovery. The strategic incorporation of the trifluoromethyl group consistently enhances key drug-like properties, leading to potent inhibitors across various therapeutic areas, including oncology and metabolic diseases. The structure-activity relationships highlighted in this guide underscore the importance of systematic substitution on the aryl rings to achieve high potency and selectivity. The provided experimental frameworks and workflow visualizations offer a clear path for researchers aiming to design, synthesize, and evaluate the next generation of isoxazole-based therapeutics. Further exploration of this pharmacophore is warranted to unlock its full therapeutic potential.

References

The Impact of Fluorination on Lipophilicity and Metabolic Stability of Isoxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides an in-depth analysis of the effects of fluorination on two critical parameters for isoxazole-containing compounds: lipophilicity and metabolic stability. By presenting quantitative data, detailed experimental protocols, and visualizations of key processes, this document aims to equip researchers with the knowledge to rationally design and develop more effective and durable isoxazole-based therapeutics.

The Role of Fluorine in Modulating Lipophilicity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine to an isoxazole scaffold can have varied and context-dependent effects on its lipophilicity.

While fluorine is the most electronegative element, its impact on lipophilicity is not straightforward. The substitution of a hydrogen atom with a fluorine atom can increase lipophilicity due to the larger surface area and the masking of underlying polarity. Conversely, in certain molecular contexts, particularly in aliphatic regions, fluorination can decrease lipophilicity.

Table 1: Comparative Lipophilicity (logP) of Fluorinated vs. Non-Fluorinated Isoxazole Analogs

Compound IDStructureRExperimental logPReference
1a Non-Fluorinated IsoxazoleH2.5Hypothetical Data
1b Fluorinated IsoxazoleF2.9Hypothetical Data
2a Non-Fluorinated PhenylisoxazoleH3.1Hypothetical Data
2b 4-Fluoro-PhenylisoxazoleF3.5Hypothetical Data
3a Non-Fluorinated AlkylisoxazoleCH₃1.8Hypothetical Data
3b Trifluoromethyl-IsoxazoleCF₃2.4Hypothetical Data

Note: The data presented in this table is illustrative and compiled from general trends observed in medicinal chemistry. Actual experimental values can vary based on the specific molecular structure and the experimental conditions.

Enhancing Metabolic Stability through Fluorination

Metabolic instability is a major hurdle in drug development, often leading to rapid clearance and poor bioavailability. The isoxazole ring itself can be susceptible to metabolic degradation, primarily through two pathways:

  • CYP450-mediated oxidation: The cytochrome P450 enzyme system can hydroxylate the isoxazole ring or its substituents.

  • Reductive ring cleavage: The N-O bond of the isoxazole ring can be cleaved, leading to ring-opened metabolites.

Fluorination serves as a powerful tool to mitigate these metabolic liabilities. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. By strategically placing fluorine atoms at metabolically vulnerable positions, or "metabolic soft spots," the rate of degradation can be significantly reduced.

Table 2: Comparative In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Isoxazole Analogs in Human Liver Microsomes (HLM)

Compound IDRHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
1a H2034.7Hypothetical Data
1b F858.2Hypothetical Data
2a H1546.2Hypothetical Data
2b F>120<5.8Hypothetical Data
3a CH₃3519.8Hypothetical Data
3b CF₃1106.3Hypothetical Data

Note: The data presented in this table is illustrative and based on established principles of metabolic stabilization through fluorination. Actual experimental values can vary.

Experimental Protocols

Determination of Lipophilicity (logP) by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and reliable method for the indirect determination of logP values.

Methodology:

  • System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4) is used as the mobile phase. A gradient of the organic solvent is typically employed.

  • Standard Compounds: A set of standard compounds with known logP values are injected to generate a calibration curve.

  • Sample Analysis: The fluorinated and non-fluorinated isoxazole analogs are dissolved in a suitable solvent and injected into the HPLC system.

  • Data Analysis: The retention time (tR) of each compound is recorded. The capacity factor (k) is calculated using the formula: k = (tR - t0) / t0, where t0 is the dead time. A calibration curve of log k versus the known logP values of the standards is plotted. The logP of the test compounds is then determined from their measured log k values using the calibration curve.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, present in liver microsomes.

Methodology:

  • Reagent Preparation:

    • Pooled human liver microsomes (HLM).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

    • Test compounds and positive control (a compound with known metabolic instability) dissolved in a suitable solvent (e.g., DMSO).

    • Ice-cold acetonitrile or methanol to quench the reaction.

  • Incubation:

    • In a 96-well plate, a mixture of liver microsomes and phosphate buffer is pre-warmed to 37°C.

    • The test compound is added to the mixture.

    • The reaction is initiated by the addition of the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile or methanol.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time on a semi-logarithmic scale.

    • The elimination rate constant (k) is determined from the slope of the linear regression.

    • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL).

Visualizing Key Concepts

Lipophilicity_Concept cluster_0 Factors Influencing Lipophilicity cluster_1 Impact of Fluorination Molecular_Size Molecular Size Lipophilicity Lipophilicity Molecular_Size->Lipophilicity Increases Polarity Polarity Polarity->Lipophilicity Decreases Hydrogen_Bonding H-Bonding Capacity Hydrogen_Bonding->Lipophilicity Decreases Increased_Surface_Area Increased Surface Area Increased_Surface_Area->Lipophilicity Increases Polarity_Masking Masking of Polarity Polarity_Masking->Lipophilicity Increases Altered_pKa Altered pKa Altered_pKa->Lipophilicity Modulates

Caption: Factors influencing lipophilicity and the impact of fluorination.

Metabolic_Stability_Workflow cluster_0 Experimental Workflow Start Start: Compound Incubation with Liver Microsomes + NADPH Time_Points Time-Point Sampling (0, 5, 15, 30, 60 min) Start->Time_Points Quench Quench Reaction (Cold Acetonitrile) Time_Points->Quench Analyze LC-MS/MS Analysis of Parent Compound Quench->Analyze Data_Analysis Data Analysis: - % Remaining vs. Time - Calculate t½ and CLint Analyze->Data_Analysis End End: Assess Metabolic Stability Data_Analysis->End Metabolic_Pathways Isoxazole Isoxazole Derivative CYP450 CYP450 Enzymes Isoxazole->CYP450 Reductases Reductive Enzymes Isoxazole->Reductases Oxidized_Metabolites Oxidized Metabolites (e.g., Hydroxylated) CYP450->Oxidized_Metabolites Oxidation Ring_Opened_Metabolites Ring-Opened Metabolites Reductases->Ring_Opened_Metabolites Ring Cleavage Fluorinated_Isoxazole Fluorinated Isoxazole (Blocked Site) Fluorinated_Isoxazole->CYP450 Inhibited

Initial Screening of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the initial bioactivity screening of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine. This compound is a versatile synthetic intermediate, or scaffold, recognized for its potential in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.[1] The presence of a trifluoromethyl group on the phenyl ring is known to enhance lipophilicity and metabolic stability, making it an attractive moiety in medicinal chemistry.[1][2] While direct and extensive bioactivity data for the core molecule is limited, this guide outlines a strategic approach to its initial screening based on the known activities of its derivatives and its potential as an inhibitor of bacterial DNA gyrase. This document details experimental protocols for antibacterial, anticancer, and neurological activity screening and provides visual workflows and pathway diagrams to support the experimental design.

Introduction

This compound (CAS 81465-84-1) is a heterocyclic compound featuring an isoxazole ring, which is a prominent scaffold in many biologically active molecules.[3][4] Isoxazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects. The trifluoromethyl (-CF3) group is a key structural feature that often enhances the biological efficacy of drug candidates by improving their metabolic stability and membrane permeability.[1][2]

This compound serves as a crucial building block in the synthesis of more complex molecules.[1] Its structural alerts suggest potential for diverse biological activities. Preliminary data indicates that 5-Amino-3-[4-(trifluoromethyl)phenyl]isoxazole is a potent inhibitor of E. coli gyrase, suggesting a potential antibacterial application.[5] This guide outlines a comprehensive initial screening strategy to explore the antibacterial, anticancer, and neurological bioactivities of this promising scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 81465-84-1[2]
Molecular Formula C10H7F3N2O[2][6]
Molecular Weight 228.17 g/mol [6]
Appearance Pale yellow crystalline solid[1]
Melting Point 141 - 144 °C[1]
SMILES NC1=CC(C2=CC=C(C(F)(F)F)C=C2)=NO1[2]

Initial Bioactivity Screening Workflow

A generalized workflow for the initial bioactivity screening of a novel compound like this compound is depicted below. This workflow outlines a tiered approach, starting with broad in vitro screening and progressing to more focused assays based on initial findings.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Secondary & Mechanistic Assays Compound Acquisition\n& QC Compound Acquisition & QC In Vitro Bioassays Broad In Vitro Bioassays (Antibacterial, Anticancer, Neurological) Compound Acquisition\n& QC->In Vitro Bioassays Hit Confirmation Hit Confirmation In Vitro Bioassays->Hit Confirmation Identify 'Hits' Dose-Response Studies Dose-Response Studies Hit Confirmation->Dose-Response Studies IC50/EC50 Determination IC50/EC50 Determination Dose-Response Studies->IC50/EC50 Determination Secondary Assays Target-Specific Assays (e.g., Enzyme Inhibition) IC50/EC50 Determination->Secondary Assays Prioritize Potent Hits Mechanism of Action Studies Mechanism of Action Studies Secondary Assays->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: A generalized workflow for initial bioactivity screening.

Antibacterial Activity Screening

Based on preliminary findings suggesting inhibition of E. coli DNA gyrase, a primary focus of the initial screening should be on antibacterial activity.

Experimental Protocol: E. coli DNA Gyrase Supercoiling Inhibition Assay

This assay determines the ability of a test compound to inhibit the supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.

Materials:

  • E. coli DNA Gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 DNA

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • ATP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Stop Solution/Loading Dye (e.g., containing SDS, proteinase K, and bromophenol blue)

  • Agarose

  • TAE Buffer

  • Ethidium Bromide or other DNA stain

  • DNA ladder

Procedure:

  • Prepare the reaction mixture on ice. For a 20 µL reaction, combine:

    • 4 µL of 5X Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)

    • 1 µL of test compound at various concentrations (or DMSO for control)

    • Water to a final volume of 18 µL.

  • Add 2 µL of a pre-mixed solution of GyrA and GyrB subunits to initiate the reaction.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis at a constant voltage (e.g., 80-100V) until the dye front has migrated an appropriate distance.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Analyze the bands: relaxed DNA will migrate slower than supercoiled DNA. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control.

Mechanism of DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription in bacteria. Inhibition of this enzyme leads to the disruption of these essential cellular processes and ultimately bacterial cell death.

G cluster_0 DNA Gyrase Catalytic Cycle Gyrase_DNA Gyrase-DNA Complex Gyrase binds to G-segment of DNA ATP_Binding ATP Binding Conformational change, T-segment captured Gyrase_DNA->ATP_Binding ATP Strand_Passage Strand Passage G-segment cleaved, T-segment passes through ATP_Binding->Strand_Passage Ligation_Release Ligation & Release G-segment religated, T-segment released Strand_Passage->Ligation_Release Ligation_Release->Gyrase_DNA ATP Hydrolysis Inhibitor Gyrase Inhibitor Inhibitor->ATP_Binding Inhibits ATP binding (e.g., Aminocoumarins) Inhibitor->Strand_Passage Stabilizes cleavage complex (e.g., Quinolones)

Caption: Simplified mechanism of DNA gyrase inhibition.

Anticancer Activity Screening

The isoxazole scaffold is present in numerous anticancer agents. Therefore, screening for cytotoxic activity against various cancer cell lines is a logical step.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][3]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-72 hours. Include vehicle (DMSO) and untreated controls.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Neurological Activity Screening

Given that isoxazole derivatives have shown activity in the central nervous system, a preliminary neurological screening is warranted.

Experimental Workflow: In Vitro Neurological Screening

An initial assessment of neurological activity can be performed using a high-content screening approach with primary neurons or neuron-like cell lines.

G cluster_0 Cell Culture & Treatment cluster_1 High-Content Imaging & Analysis cluster_2 Functional Assays Cell_Seeding Seed Primary Neurons or Neuroblastoma Cell Lines Compound_Treatment Treat with Test Compound at Various Concentrations Cell_Seeding->Compound_Treatment Staining Immunofluorescent Staining (e.g., for Neurites, Nuclei) Compound_Treatment->Staining Calcium_Imaging Calcium Imaging (Assess Neuronal Activity) Compound_Treatment->Calcium_Imaging Electrophysiology Microelectrode Array (MEA) (Measure Network Activity) Compound_Treatment->Electrophysiology Imaging Automated Microscopy Staining->Imaging Analysis Image Analysis Software (Quantify Neurite Outgrowth, Cell Viability) Imaging->Analysis Hit_Identification Identify Neuroactive Hits Analysis->Hit_Identification Calcium_Imaging->Hit_Identification Electrophysiology->Hit_Identification

Caption: Workflow for in vitro neurological activity screening.

Data Presentation and Interpretation

All quantitative data from the initial screening should be tabulated for clear comparison. An example of how to present such data is shown in Table 2.

AssayTarget/Cell LineParameterValue (e.g., µM)
Antibacterial E. coli DNA GyraseIC50To be determined
Anticancer MCF-7IC50To be determined
HeLaIC50To be determined
HepG2IC50To be determined
Neurological Primary NeuronsNeurite Outgrowth (EC50)To be determined

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. While it is primarily utilized as a synthetic intermediate, preliminary evidence suggests it may possess intrinsic antibacterial activity through the inhibition of DNA gyrase. The screening protocols and workflows outlined in this guide provide a robust framework for the initial characterization of its bioactivity. Further investigation into its potential as an antibacterial, anticancer, and neurologically active agent is warranted and may unveil novel therapeutic leads. The data generated from these initial screens will be crucial in guiding future medicinal chemistry efforts to optimize this scaffold for enhanced potency and selectivity.

References

Methodological & Application

Application Notes and Protocols for the Purification of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine using silica gel column chromatography. This compound is a valuable building block in medicinal chemistry and drug discovery, making its purity crucial for reliable downstream applications.[1][2] The protocol herein outlines the selection of appropriate stationary and mobile phases, sample preparation, and a step-by-step guide to the chromatographic separation. Additionally, this note includes a workflow diagram for the purification process and a table summarizing key quantitative data.

Introduction

This compound is a heterocyclic compound featuring an isoxazole core, a trifluoromethyl-substituted phenyl ring, and an amino group. The trifluoromethyl group can enhance metabolic stability and lipophilicity, making this and related compounds of interest in the development of novel therapeutic agents.[1][2] Synthesis of such isoxazole derivatives often results in a crude mixture containing unreacted starting materials, reagents, and potential side products, such as regioisomers. Column chromatography is a robust and widely used technique for the purification of these types of organic compounds, offering effective separation based on the differential adsorption of the components to a stationary phase.[3][4][5][6] This application note presents a general yet detailed protocol for the purification of this compound.

Data Presentation

The following table summarizes the key parameters and expected results for the purification of this compound by column chromatography. The data presented is representative and may vary based on the specific scale of the synthesis and the impurity profile of the crude material.

ParameterValueNotes
Chromatography Mode Normal Phase---
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for purification of moderately polar organic compounds.
Mobile Phase Hexane / Ethyl Acetate (Gradient)A gradient elution is recommended for optimal separation of the product from less polar and more polar impurities.
Crude Sample Load 1.0 g---
Initial Purity ~85% (by HPLC)Purity may vary depending on the synthetic route and work-up procedure.
Mobile Phase Gradient 10% to 50% Ethyl Acetate in HexaneThe gradient can be adjusted based on TLC analysis.
Elution Volume 500 mL - 1 LDependent on column dimensions and flow rate.
Yield of Pure Fraction 800 mg (80%)---
Final Purity >98% (by HPLC)---
Observed Rf of Product ~0.3 in 30% Ethyl Acetate / 70% HexaneThe Rf value should be determined for each batch.

Experimental Protocols

This section details the methodology for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

  • Fraction collector (optional)

Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Sample Preparation: Dissolve a small amount of the crude product in a few drops of ethyl acetate or dichloromethane.

  • Spotting: Spot the dissolved sample onto a TLC plate.

  • Development: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 7:3, 1:1).

  • Visualization: Visualize the separated spots under a UV lamp.

  • Optimal Eluent: The ideal solvent system for column chromatography will give the target compound an Rf value of approximately 0.2-0.4, with good separation from impurities.

Column Chromatography Protocol
  • Column Packing (Slurry Method):

    • Secure a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin elution with the low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 20%, 30%, and so on). The gradient should be based on the TLC analysis to ensure good separation.

    • Maintain a constant flow rate throughout the elution process.

  • Fraction Collection:

    • Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL).

    • Monitor the separation by spotting every few fractions on a TLC plate and visualizing under UV light.

  • Isolation of Pure Compound:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

    • Confirm the purity of the final product using analytical techniques such as HPLC, LC-MS, or NMR.

Visualization

Experimental Workflow

Purification_Workflow Crude Crude 3-(4-(Trifluoromethyl)phenyl) isoxazol-5-amine TLC TLC Method Development (Hexane/Ethyl Acetate) Crude->TLC Optimize Separation Sample_Loading Sample Loading (Dry Loading) Crude->Sample_Loading Column_Prep Column Preparation (Silica Gel Slurry) TLC->Column_Prep Determines Mobile Phase Column_Prep->Sample_Loading Elution Gradient Elution (Increasing Ethyl Acetate %) Sample_Loading->Elution Fraction_Collection Fraction Collection & TLC Analysis Elution->Fraction_Collection Separation Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Identify Pure Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Purified Product (>98% Purity) Solvent_Removal->Pure_Product QC Purity Analysis (HPLC, NMR) Pure_Product->QC Verify Purity

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Parameters

Purification_Parameters Compound_Polarity Compound Polarity (Amino & CF3 groups) Interaction_Strength Strength of Interaction Compound_Polarity->Interaction_Strength Stationary_Phase Stationary Phase (Silica Gel - Polar) Stationary_Phase->Interaction_Strength Mobile_Phase Mobile Phase (Hexane/EtOAc - Tunable Polarity) Mobile_Phase->Interaction_Strength Elution_Order Elution Order Interaction_Strength->Elution_Order Differential Migration Separation Successful Purification Elution_Order->Separation

Caption: Key parameters influencing chromatographic separation.

References

Application Notes and Protocols: Recrystallization of Trifluoromethylphenyl Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylphenyl isoxazole derivatives are a significant class of compounds in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. Achieving high purity of these compounds is critical for accurate biological evaluation and downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of trifluoromethylphenyl isoxazole compounds, including recommended solvent systems, a step-by-step procedure, and troubleshooting guidelines.

Data Presentation: Solvent Systems for Isoxazole Derivatives

The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For trifluoromethylphenyl isoxazole compounds, which possess a degree of hydrophobicity due to the trifluoromethyl group, a range of non-polar and polar aprotic solvents, as well as solvent mixtures, have been shown to be effective for related isoxazole structures. The following table summarizes solvent systems reported for the purification and crystallization of various isoxazole derivatives, which can serve as a starting point for solvent screening.

Compound TypeSolvent System(s)MethodReference
General IsoxazolesEthanol/WaterRecrystallization[1]
General IsoxazolesHexane/Ethyl AcetateRecrystallization[1]
General IsoxazolesDichloromethane/HexaneRecrystallization[1]
Simple IsoxazolesEthanolRecrystallization[1][2]
3-Difluoromethyl-5-[4-(trifluoromethyl)phenyl]isoxazolePetroleum Ether/Ethyl Acetate (100:1 v/v)Slow Evaporation
Fluorophenyl-isoxazole-carboxamide derivativesn-Hexane/Ethyl AcetateRecrystallization[3]
5-phenyl-3-(trifluoromethyl)isoxazoleHexane/Ethyl AcetateColumn Chromatography[1]

Experimental Protocols

This section outlines a general protocol for the single-solvent recrystallization of a trifluoromethylphenyl isoxazole compound. This is a standard and often successful method for achieving high purity.

Materials and Equipment
  • Crude trifluoromethylphenyl isoxazole compound

  • Selected recrystallization solvent (e.g., Ethanol, Ethyl Acetate, Hexane, or a mixture)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Scintillation vial or watch glass for drying

Detailed Methodology: Single-Solvent Recrystallization
  • Solvent Selection: Begin by selecting a promising solvent or solvent system based on the data in the table above and small-scale solubility tests. A good starting point for many trifluoromethylphenyl isoxazoles is a mixture of a more polar solvent in which the compound is soluble when hot (like ethyl acetate or ethanol) and a less polar solvent in which it is less soluble (like hexane or heptane). For a single-solvent recrystallization, ethanol or ethyl acetate are good initial candidates.

  • Dissolution:

    • Place the crude trifluoromethylphenyl isoxazole compound (e.g., 1.0 g) into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the selected solvent (e.g., 5-10 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add the solvent portion-wise (in 1-2 mL increments) until the compound fully dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

  • Hot Filtration (Optional):

    • If insoluble impurities are visible in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask containing a small amount of the solvent on the hot plate.

    • Place a stemless funnel with fluted filter paper into the neck of the preheated flask.

    • Carefully and quickly pour the hot, saturated solution through the filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot filtrate from the heat and cover it with a watch glass or inverted beaker.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Continue to draw air through the crystals on the filter for several minutes to aid in drying.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass or scintillation vial.

    • Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

  • Analysis:

    • Determine the yield of the recrystallized product.

    • Assess the purity of the compound by measuring its melting point and comparing it to the literature value. A sharp melting point close to the literature value is indicative of high purity. Further analysis by techniques such as NMR or HPLC can also be performed.

Mandatory Visualizations

Below are diagrams illustrating the key workflows in recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation cluster_drying Final Product start Crude Compound add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Saturated Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cooling Slow Cooling dissolved->cooling hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation ice_bath Ice Bath crystal_formation->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Crystals drying->pure_product

Caption: General workflow for single-solvent recrystallization.

Two_Solvent_Recrystallization start Crude Compound dissolve_hot Dissolve in Minimum Hot 'Good' Solvent start->dissolve_hot add_antisolvent Add Hot 'Poor' Solvent Dropwise to Cloud Point dissolve_hot->add_antisolvent clear_solution Add a Few Drops of 'Good' Solvent to Re-dissolve add_antisolvent->clear_solution cool_slowly Slow Cooling clear_solution->cool_slowly collect_crystals Collect Crystals (Vacuum Filtration) cool_slowly->collect_crystals pure_product Pure Crystals collect_crystals->pure_product

Caption: Workflow for two-solvent recrystallization.

References

Application Notes and Protocols: 1H and 13C NMR Analysis of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the acquisition and analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the compound 3-(4-(trifluoromethyl)phenyl)isoxazol-5-amine. While a complete, publicly available experimental dataset for this specific molecule is not available, this guide presents predicted spectral data based on the analysis of structurally related compounds. The provided methodologies are intended to guide researchers in the structural elucidation and purity assessment of this and similar isoxazole-containing compounds, which are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1]

Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts (δ) for this compound. These predictions are based on the analysis of similar chemical structures found in the literature, including various substituted isoxazoles and compounds containing the 4-(trifluoromethyl)phenyl moiety.[2][3][4] The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted 1H NMR Data (400 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85d, J ≈ 8.0 Hz2HH-2', H-6'
~7.70d, J ≈ 8.0 Hz2HH-3', H-5'
~5.50s1HH-4
~4.50br s2H-NH2

Table 2: Predicted 13C NMR Data (100 MHz, CDCl3)

Chemical Shift (δ, ppm)Assignment
~170C-5
~162C-3
~132 (q, J ≈ 32 Hz)C-4'
~131C-1'
~127C-2', C-6'
~126 (q, J ≈ 4 Hz)C-3', C-5'
~124 (q, J ≈ 272 Hz)-CF3
~90C-4

Experimental Protocols

A standard protocol for the NMR analysis of small organic molecules is detailed below.[5][6][7]

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for many organic compounds. Other solvents like DMSO-d6 or Acetone-d6 can be used if the compound has limited solubility in CDCl3.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR instruments can often reference the spectra to the residual solvent peak, making the addition of an external standard unnecessary.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

1H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

13C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as 13C has a low natural abundance.

  • Temperature: 298 K (25 °C).

2.3. Data Processing and Analysis

  • Fourier Transform: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak (e.g., 7.26 ppm for CDCl3 in 1H NMR; 77.16 ppm for CDCl3 in 13C NMR).

  • Peak Picking and Integration: Identify all significant peaks and integrate the 1H NMR signals to determine the relative proton ratios.

  • Analysis of Coupling Patterns: Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the 1H NMR spectrum to deduce the connectivity of the protons.

  • 13C NMR Analysis: Identify the number of unique carbon signals and their chemical shifts to determine the carbon skeleton of the molecule.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for NMR analysis and the logical relationship for spectral interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_1H Acquire 1H Spectrum setup->acquire_1H acquire_13C Acquire 13C Spectrum setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_base Phase & Baseline Correction ft->phase_base reference Referencing phase_base->reference peak_pick Peak Picking & Integration (1H) reference->peak_pick coupling Coupling Analysis (1H) peak_pick->coupling chem_shift Chemical Shift Analysis (1H & 13C) coupling->chem_shift structure Structure Elucidation chem_shift->structure

Caption: Experimental workflow for NMR analysis.

spectral_interpretation cluster_1H 1H NMR Data cluster_13C 13C NMR Data cluster_structure Structural Information chem_shift_1H Chemical Shift (δ) electronic_env Electronic Environment chem_shift_1H->electronic_env integration Integration proton_ratio Proton Ratio integration->proton_ratio multiplicity Multiplicity neighboring_protons Neighboring Protons multiplicity->neighboring_protons coupling_const Coupling Constant (J) connectivity Proton-Proton Connectivity coupling_const->connectivity chem_shift_13C Chemical Shift (δ) chem_shift_13C->electronic_env num_signals Number of Signals symmetry Molecular Symmetry num_signals->symmetry structure_elucidation Final Structure Elucidation electronic_env->structure_elucidation proton_ratio->structure_elucidation neighboring_protons->structure_elucidation connectivity->structure_elucidation carbon_skeleton Carbon Skeleton carbon_skeleton->symmetry symmetry->structure_elucidation

Caption: Logic diagram for spectral interpretation.

References

Application Notes and Protocols: Mass Spectrometry Characterization of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Substituted isoxazoles are a significant class of heterocyclic compounds present in numerous pharmaceuticals, agrochemicals, and materials.[1] Their diverse biological activities necessitate robust analytical methods for their characterization and quantification. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the structural elucidation, isomer differentiation, and quantitative analysis of these compounds in complex matrices.[2][3] This document provides detailed application notes and experimental protocols for the mass spectrometric characterization of substituted isoxazoles.

Application Note 1: Structural Characterization and Isomer Differentiation

Mass spectrometry provides critical information regarding the molecular weight and structure of substituted isoxazoles. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used, as they typically keep the molecular ion intact ([M+H]⁺ or [M-H]⁻), allowing for accurate molecular weight determination.[4][5]

Tandem mass spectrometry (MS/MS) is employed for structural elucidation. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns are generated. These patterns serve as a fingerprint for the molecule, revealing information about the substituents and their positions on the isoxazole ring.[6][7]

Key Fragmentation Pathways The isoxazole ring is prone to characteristic cleavage under MS/MS conditions. The fragmentation can help distinguish between isomers, as different substitution patterns often lead to variations in the relative abundances of fragment ions.[6][8] Common fragmentation pathways involve the loss of neutral molecules such as carbon monoxide (CO) and nitriles (RCN).[8] For instance, the study of 3-methylisoxazolo- and 2-methyloxazolopyridines showed that losses of CO and CH3CN were characteristic and allowed for the differentiation of isomers.[8]

fragmentation_pathway parent Substituted Isoxazole [M+H]⁺ frag1 Fragment Ion A parent->frag1 - R1-CN frag2 Fragment Ion B parent->frag2 - CO frag3 Fragment Ion C frag1->frag3 - R2

Caption: Generalized fragmentation pathway of a substituted isoxazole.

Application Note 2: Quantitative Analysis in Complex Matrices

LC-MS/MS is the gold standard for quantifying substituted isoxazoles in complex biological and environmental samples due to its high selectivity, sensitivity, and wide linear range.[3][9] The technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. Assays are typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the molecular ion) is selected and a specific product ion generated from its fragmentation is monitored. This provides two levels of specificity, significantly reducing matrix interference.

Successful quantitative analysis relies on a validated bioanalytical method that assesses linearity, accuracy, precision, recovery, and matrix effects.[9][10] For example, a method for determining isoxazoline derivatives in plasma was shown to be linear (r² = 0.99), precise (1.66% to 14.97%), and accurate (1.19% to 11.67%), with a limit of quantitation (LOQ) of 1 ng/mL.[9]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (Plasma/Blood)

Proper sample preparation is critical to remove interferences (e.g., proteins, salts) that can suppress ionization and contaminate the MS system.[7][11] Protein precipitation is a common, straightforward method for plasma and blood samples.[3][9]

Materials:

  • Plasma or whole blood sample

  • Acetonitrile (ACN), LC-MS grade

  • Ammonium hydroxide (optional, for protein precipitation)[9]

  • Internal Standard (IS) solution

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Aliquoting: Pipette a known volume (e.g., 100 µL) of the plasma/blood sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume of the internal standard solution to each sample, control, and blank.

  • Protein Precipitation: Add 3-4 volumes of cold acetonitrile (e.g., 300-400 µL). A mixture of 96% acetonitrile and 4% ammonium hydroxide can also be used.[9]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet.

  • Filtration: Pass the supernatant through a 0.22 µm syringe filter into a clean autosampler vial.[9]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

workflow_diagram cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Filter Supernatant Filtration Centrifuge->Filter LC LC Separation Filter->LC ESI ESI Source LC->ESI MS1 MS1 (Precursor Ion) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2 (Product Ion) CID->MS2 Detect Detector & Data Acquisition MS2->Detect

Caption: General workflow for the analysis of isoxazoles in plasma.
Protocol 2: General LC-MS/MS Method for Isoxazole Quantification

This protocol is a generalized procedure based on published methods for various isoxazole derivatives.[3][9][10] Parameters should be optimized for the specific analyte of interest.

1. Chromatographic Conditions:

  • Column: A C18 reverse-phase column is commonly used (e.g., Acquity HSS T3, 1.8 µm, 2.1 × 100 mm; Waters Symmetry C18, 3.5 µm, 75 x 4.6 mm).[3][9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Column Temperature: 35 - 40°C.

  • Injection Volume: 1 - 5 µL.

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), ramps up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode ([M+H]⁺).[9]

  • Capillary Voltage: ~3.0 - 4.0 kV.

  • Source Temperature: ~120 - 150°C.

  • Desolvation Gas: Nitrogen, at a flow rate of ~600 - 800 L/hr.

  • Desolvation Temperature: ~350 - 500°C.

  • Collision Gas: Argon.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions (m/z) must be determined by infusing a standard solution of the analyte.

Quantitative Data Presentation

The following tables summarize LC-MS/MS parameters and validation data from published studies for the analysis of various substituted isoxazoles.

Table 1: LC-MS/MS Parameters for Isoxazoline Analysis in Plasma[9]

ParameterValue
LC System Acquity UPLC
MS System XEVO TQ-XS Triple Quadrupole
Column Acquity HSS T3 (1.8 µm, 2.1 × 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.35 mL/min
Column Temp. 35°C
Injection Vol. 1 µL
Ionization Mode ESI Positive

Table 2: Method Validation Data for Isoxazoline Analysis[9]

CompoundLinearity (r²)Precision (RSD%)Accuracy (%)Recovery (%)LOQ (ng/mL)
Fluralaner>0.991.66 - 14.971.19 - 11.6785 - 991.0
Sarolaner>0.991.66 - 14.971.19 - 11.6785 - 991.0
Lotilaner>0.991.66 - 14.971.19 - 11.6785 - 991.0
Afoxolaner>0.991.66 - 14.971.19 - 11.6785 - 991.0

Table 3: LC-MS/MS Parameters for an Isoxazole (Curcumin Analog) in Rat Plasma[3]

ParameterValue
Column Waters Symmetry C18 (3.5 µm, 75 × 4.6 mm)
Mobile Phase 0.1% Formic Acid in Water:Methanol (20:80)
Flow Rate 600 µL/min
Elution Mode Isocratic
Analyte MRM (m/z) 366.1 → 145.1
IS (CBZ) MRM (m/z) 237.1 → 194.07
LOQ 1.0 ng/mL

Table 4: LC-MS/MS Analytical Ranges for TFISA and its Metabolites in Blood[10]

CompoundAnalytical Range (ng/mL)
TFISA20 – 20000
N-hydroxy metabolite2 – 2000
N-acetyl metabolite0.1 – 100.0

References

Application Notes and Protocols: X-ray Crystallography of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, crystallization, and X-ray crystallographic analysis of 3-(4-(trifluoromethyl)phenyl)isoxazol-5-amine and its analogs. This class of compounds is of significant interest in pharmaceutical and agrochemical research due to the influence of the trifluoromethyl group on their biological activity and chemical properties.[1][2][3]

Introduction

This compound serves as a versatile scaffold in medicinal chemistry.[1] The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][4] X-ray crystallography is a powerful technique to elucidate the three-dimensional atomic arrangement of these molecules, providing crucial insights into their structure-activity relationships (SAR).[5][6] This information is invaluable for rational drug design and the development of novel therapeutic agents.

Data Presentation

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₁₀H₇F₃N₂O228.17141 - 144Pale yellow crystalline solid

Data sourced from commercial supplier information.[1]

Crystallographic Data Summary (Hypothetical Data for Analogs)

The following table presents hypothetical crystallographic data for two representative analogs. This data is illustrative of what would be obtained from single-crystal X-ray diffraction analysis.

ParameterAnalog AAnalog B
Crystal Data
FormulaC₁₁H₉F₃N₂OC₁₀H₆BrF₃N₂O
Formula Weight242.20307.07
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)8.543(2)10.123(4)
b (Å)12.123(3)15.678(5)
c (Å)9.876(2)7.456(3)
α (°)9090
β (°)105.34(3)90
γ (°)9090
Volume (ų)985.4(4)1183.2(8)
Z44
Dcalc (g/cm³)1.6321.721
Data Collection
Radiation (λ, Å)Mo Kα (0.71073)Cu Kα (1.54184)
Temperature (K)100(2)100(2)
2θ range (°)4.5 to 55.05.0 to 148.0
Reflections collected876510453
Independent reflections2250 [R(int) = 0.034]2410 [R(int) = 0.041]
Refinement
R₁ [I > 2σ(I)]0.0450.038
wR₂ (all data)0.1120.098
Goodness-of-fit on F²1.051.03

Experimental Protocols

Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of 3-aryl-5-aminoisoxazoles, which can be adapted for various analogs. A common route involves the cyclization of a chalcone derivative with hydroxylamine.[7][8]

Protocol:

  • Chalcone Synthesis:

    • Dissolve 4-(trifluoromethyl)acetophenone (1 eq.) and an appropriate aromatic aldehyde (1 eq.) in ethanol.

    • Add an aqueous solution of sodium hydroxide (2-3 eq.) dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours until a precipitate forms.

    • Filter the solid, wash with cold water and ethanol, and dry to obtain the chalcone.

  • Isoxazole Formation:

    • Reflux a mixture of the synthesized chalcone (1 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol with sodium hydroxide (2 eq.) for 8-12 hours.[9]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Neutralize with a dilute acid (e.g., HCl) to precipitate the crude product.

    • Filter the solid, wash with water, and dry.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent such as ethanol, methanol, or ethyl acetate to obtain the pure isoxazole analog.[7]

Single Crystal Growth

Growing high-quality single crystals is crucial for X-ray diffraction analysis.

Protocol: Slow Evaporation Method

  • Dissolve the purified isoxazole analog in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents) to create a saturated or near-saturated solution.[10]

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

  • Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle.

  • Allow the solvent to evaporate slowly and undisturbed at room temperature over several days to weeks.

  • Monitor the vial for the formation of well-defined single crystals.

X-ray Diffraction Data Collection and Structure Refinement

Protocol:

  • Crystal Mounting:

    • Carefully select a single crystal of suitable size (typically 0.1-0.3 mm) under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and cryoprotectant (e.g., paratone-N oil).[11]

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.[12]

    • Perform an initial scan to determine the unit cell parameters and crystal system.[11]

    • Collect a full sphere of diffraction data using an appropriate strategy (e.g., a series of ω and φ scans).[12][13]

  • Data Processing:

    • Integrate the raw diffraction images to obtain reflection intensities.

    • Apply corrections for Lorentz factor, polarization, and absorption.

    • Merge the data to generate a unique set of reflections.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[5][14]

    • Refine the model against the experimental data using full-matrix least-squares methods.[15][16] This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between observed and calculated structure factors.[5]

    • Locate hydrogen atoms in the difference Fourier map or place them in calculated positions.

    • Validate the final refined structure using tools like CHECKCIF.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Crystallography synthesis Synthesis of Isoxazole Analog purification Purification (Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Workflow for the X-ray crystallography of isoxazole analogs.

Potential Signaling Pathway Inhibition

The trifluoromethyl group on isoxazole analogs has been associated with enhanced anticancer activity.[2][3] While the exact mechanism for this specific class of compounds requires further investigation, many small molecule inhibitors target protein kinases involved in cell proliferation and survival signaling pathways, such as the MAPK/ERK pathway.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Isoxazole Analog (Potential Inhibitor) Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application Note: MTT Assay for Determining the Cytotoxicity of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is particularly valuable in drug discovery for screening the cytotoxic effects of novel compounds.[1][3] Isoxazole derivatives are a class of heterocyclic compounds with a wide range of biological activities, and evaluating their potential cytotoxicity is a critical step in their development as therapeutic agents.[4]

The principle of the MTT assay is based on the conversion of the yellow, water-soluble tetrazolium salt (MTT) into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of metabolically active cells.[3][5][6] The amount of formazan produced is directly proportional to the number of viable cells.[7][8] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and suggests cytotoxic effects of the tested compound.[5]

This document provides a detailed protocol for performing the MTT assay to determine the cytotoxic effects of isoxazole derivatives on cultured cell lines.

Experimental Protocol

This protocol is optimized for a 96-well plate format but can be adapted for other formats.

2.1. Materials and Reagents

  • Cell Lines: Appropriate cancer cell line (e.g., HeLa, MCF-7) and/or a non-cancerous cell line (e.g., HEK293) for selectivity analysis.[1]

  • Isoxazole Derivatives: Stock solutions of known concentrations, typically dissolved in Dimethyl Sulfoxide (DMSO).

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution of MTT powder in sterile Phosphate-Buffered Saline (PBS).[7][9] The solution should be filter-sterilized and stored at 4°C, protected from light.[7]

  • Solubilization Solution: DMSO is commonly used.[1][9][10] Alternatively, a solution of 10-20% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl can be used.

  • Equipment:

    • 96-well flat-bottom sterile microplates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader (ELISA reader) with a filter for absorbance measurement between 550 and 600 nm.

    • Multichannel pipette

    • Inverted microscope

    • Sterile tubes and pipette tips

2.2. Detailed Methodology

Step 1: Cell Seeding

  • Culture the selected cell lines until they reach approximately 80-90% confluency.

  • Trypsinize the adherent cells, collect them, and perform a cell count (e.g., using a hemocytometer) to determine cell viability and density.

  • Dilute the cells in fresh culture medium to achieve the optimal seeding density. This should be determined experimentally for each cell line but typically ranges from 1 x 10⁴ to 5 x 10⁴ cells/well.[10]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow the cells to attach and enter the logarithmic growth phase.[10]

Step 2: Treatment with Isoxazole Derivatives

  • Prepare serial dilutions of the isoxazole derivative stock solutions in culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).

  • After the 24-hour incubation, carefully remove the old medium from the wells.

  • Add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

Step 3: MTT Assay

  • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[9][11]

  • Return the plate to the incubator and incubate for 2 to 4 hours.[7][11] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

  • After the incubation, carefully remove the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[1][9]

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[1][9][10]

  • Gently agitate the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization of the formazan.[1][6][9]

Step 4: Data Collection

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[1][7][11] A reference wavelength of 630 nm or higher can be used to reduce background noise.[6]

  • Read the plate within 1 hour of adding the solubilization solution.[6]

2.3. Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank wells (medium and MTT reagent only) from the absorbance readings of all other wells.

  • Calculate Percentage of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the isoxazole derivative that reduces cell viability by 50%. This value is a key indicator of the compound's cytotoxic potency.

    • Plot a dose-response curve with the concentration of the isoxazole derivative on the x-axis (log scale) and the percentage of cell viability on the y-axis.

    • Calculate the IC₅₀ value from the curve using regression analysis.[12]

Data Presentation

Quantitative data from the MTT assay should be summarized in a clear and structured table to facilitate comparison between different isoxazole derivatives and concentrations.

Table 1: Cytotoxicity of Isoxazole Derivatives on MCF-7 Cells after 48h Treatment.

Isoxazole Derivative Concentration (µM) Mean Absorbance (570 nm) Standard Deviation % Cell Viability IC₅₀ (µM)
Control (Untreated) 0 1.254 0.085 100% -
Vehicle (0.1% DMSO) 0 1.248 0.091 99.5% -
Derivative A 1 1.152 0.076 91.9% 12.5
5 0.899 0.063 71.7%
10 0.655 0.051 52.2%
25 0.312 0.042 24.9%
50 0.158 0.033 12.6%
Derivative B 1 1.201 0.088 95.8% 8.4
5 0.753 0.071 60.0%
10 0.498 0.049 39.7%
25 0.205 0.038 16.3%

| | 50 | 0.101 | 0.025 | 8.1% | |

Visualization

Experimental Workflow Diagram

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine against E. coli DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine has been identified as a potent inhibitor of Escherichia coli DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and survival. DNA gyrase introduces negative supercoils into DNA, a process critical for relieving torsional stress during DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it an attractive target for the development of novel antibacterial agents.[2] This document provides detailed application notes and protocols for an in vitro enzyme inhibition assay to determine the inhibitory activity of this compound against E. coli DNA gyrase.

Principle of the Assay

The enzyme inhibition assay is based on the DNA supercoiling activity of E. coli DNA gyrase. In the presence of ATP, DNA gyrase converts relaxed circular plasmid DNA (pBR322) into its supercoiled form.[1] The inhibitory effect of this compound is quantified by measuring the reduction in the amount of supercoiled DNA produced. The different topological forms of DNA (relaxed and supercoiled) can be separated and visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.

Data Presentation

The inhibitory activity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 is determined by performing the assay with a range of inhibitor concentrations and analyzing the resulting dose-response curve.

Table 1: Materials and Reagents for E. coli DNA Gyrase Inhibition Assay

ReagentSupplierCatalogue No.Storage
E. coli DNA GyraseInspiralisEGY001-80°C
Relaxed pBR322 DNAInspiralisR-pBR322-20°C
5X Assay BufferInspiralisASB001-20°C
10X Dilution BufferInspiralisDBU001-20°C
Adenosine Triphosphate (ATP)Sigma-AldrichA2383-20°C
This compoundVariesVariesRoom Temp.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temp.
AgaroseThermo Fisher16500500Room Temp.
Tris-acetate-EDTA (TAE) Buffer (50X)Thermo FisherB49Room Temp.
Ethidium Bromide (10 mg/mL)Thermo Fisher15585011Room Temp.
6X DNA Loading DyeThermo FisherR0611Room Temp.
Chloroform:Isoamyl Alcohol (24:1)Sigma-AldrichC0549Room Temp.
Proteinase KThermo FisherEO0491-20°C
Sodium Dodecyl Sulfate (SDS)Sigma-AldrichL3771Room Temp.

Table 2: Example IC50 Determination Data for this compound

Inhibitor Concentration (µM)% Inhibition
0 (Control)0
0.115.2
0.548.9
1.075.3
5.095.1
10.098.8
IC50 (µM) ~0.52

Experimental Protocols

Protocol 1: E. coli DNA Gyrase Supercoiling Inhibition Assay

This protocol details the steps to determine the inhibitory effect of this compound on the supercoiling activity of E. coli DNA gyrase.

1. Preparation of Reagents:

  • 5X Assay Buffer (Working Concentration): 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

  • 1X Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.

  • ATP Solution: Prepare a 10 mM stock solution in sterile water and store at -20°C.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Inhibitor Solutions: Prepare serial dilutions of the inhibitor in DMSO.

2. Assay Reaction Setup:

  • On ice, prepare a reaction master mix for the required number of assays. For each 30 µL reaction, combine the following:

    • 6 µL of 5X Assay Buffer

    • 1 µL of 10 mM ATP

    • 0.5 µL of relaxed pBR322 DNA (typically 0.5 µg)

    • 19.5 µL of sterile nuclease-free water

  • Aliquot 27 µL of the master mix into pre-chilled microcentrifuge tubes.

  • Add 1 µL of the appropriate working inhibitor solution (or DMSO for the no-inhibitor control) to each tube.

  • Add 2 µL of diluted E. coli DNA gyrase (e.g., 1 unit) to each tube, except for the negative control (no enzyme). For the negative control, add 2 µL of 1X Dilution Buffer.

  • Gently mix the contents of each tube.

3. Incubation:

  • Incubate the reaction tubes at 37°C for 30-60 minutes.

4. Reaction Termination and DNA Purification:

  • Stop the reaction by adding 30 µL of a 2:1 mixture of chloroform:isoamyl alcohol (24:1) and 30 µL of 2X Stop Buffer (e.g., containing SDS and proteinase K to digest the enzyme).[3]

  • Vortex briefly and centrifuge at high speed for 2 minutes to separate the phases.

5. Agarose Gel Electrophoresis:

  • Prepare a 1% agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide.

  • Carefully load 20 µL of the upper aqueous phase from each reaction tube mixed with 4 µL of 6X DNA loading dye into the wells of the gel.

  • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently to separate the supercoiled and relaxed DNA bands.

6. Visualization and Data Analysis:

  • Visualize the DNA bands under UV light using a gel documentation system.

  • Quantify the intensity of the supercoiled and relaxed DNA bands for each inhibitor concentration using densitometry software.

  • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * [1 - (Intensity of supercoiled band with inhibitor / Intensity of supercoiled band without inhibitor)]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

experimental_workflow prep Reagent Preparation (Buffer, ATP, Inhibitor, Enzyme) mix Reaction Master Mix Preparation (Buffer, ATP, pBR322, Water) prep->mix aliquot Aliquot Master Mix mix->aliquot add_inhibitor Add Inhibitor / DMSO (Control) aliquot->add_inhibitor add_enzyme Add E. coli DNA Gyrase add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop Terminate Reaction (Chloroform:Isoamyl Alcohol, Stop Buffer) incubate->stop centrifuge Phase Separation (Centrifugation) stop->centrifuge gel Agarose Gel Electrophoresis centrifuge->gel visualize UV Visualization & Densitometry gel->visualize analyze Data Analysis (IC50 Determination) visualize->analyze

Caption: Experimental workflow for the E. coli DNA gyrase inhibition assay.

Caption: Signaling pathway of DNA gyrase inhibition.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Activity of Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects.[1] These compounds have been shown to exert their cytotoxic and antiproliferative actions against a variety of human cancer cell lines through diverse mechanisms. These mechanisms include the induction of apoptosis, inhibition of key enzymes like topoisomerases, and disruption of crucial cellular processes such as tubulin polymerization.[2] Furthermore, isoxazole derivatives have been found to modulate critical signaling pathways implicated in cancer progression, such as the PI3K/Akt, MAPK/ERK, and Hedgehog pathways.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the anticancer activity of isoxazole compounds. It includes detailed protocols for key assays, a summary of quantitative data for select isoxazole derivatives, and visualizations of experimental workflows and relevant signaling pathways.

General Experimental Workflow

The evaluation of a novel isoxazole derivative for its anticancer potential typically follows a multi-step screening process. This process begins with broad cytotoxicity screening to determine the compound's potency and subsequently moves to more specific mechanistic assays to elucidate its mode of action.

Experimental Workflow General Experimental Workflow for Anticancer Evaluation of Isoxazoles cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis Compound Preparation Compound Preparation Cell Line Selection Cell Line Selection Compound Preparation->Cell Line Selection MTT/SRB Assay MTT/SRB Assay Cell Line Selection->MTT/SRB Assay IC50 Determination IC50 Determination MTT/SRB Assay->IC50 Determination Apoptosis Assays Apoptosis Assays IC50 Determination->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Migration/Invasion Assays Migration/Invasion Assays IC50 Determination->Migration/Invasion Assays Western Blotting Western Blotting Apoptosis Assays->Western Blotting Cell Cycle Analysis->Western Blotting Signaling Pathway Deconvolution Signaling Pathway Deconvolution Western Blotting->Signaling Pathway Deconvolution

Caption: A general workflow for the cell-based evaluation of anticancer isoxazoles.

Data Presentation: Cytotoxicity of Isoxazole Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of various isoxazole derivatives against different cancer cell lines, as determined by cytotoxicity assays such as MTT and SRB.

Isoxazole DerivativeCancer Cell LineAssayIC50 (µM)Reference
Compound 19 (Harmine derivative)OVCAR-3 (Ovarian)MTT5.0[6]
MCF-7 (Breast)MTT16.0[6]
HCT 116 (Colon)MTT5.0[6]
Compound 36a (Bromopyrrole alkaloid derivative)KB403 (Oral)MTT2.45[6]
Compound 36b (Bromopyrrole alkaloid derivative)CaCO2 (Colon)MTT16.58[6]
Compound 33a (Triazole-isoxazole hybrid)A-549 (Lung)MTTInduces G2/M arrest
Spiroisoxazoline derivative 17 MCF-7 (Breast)MTT0.02
A549 (Lung)MTT0.2
3,5-disubstituted isoxazole 4a U87 (Glioblastoma)MTT61.4[6]
3,5-disubstituted isoxazole 4b U87 (Glioblastoma)MTT42.8[6]
3,5-disubstituted isoxazole 4c U87 (Glioblastoma)MTT67.6[6]
Isoxazole-amide analogue 2d HeLa (Cervical)MTT15.48 µg/ml[7][8]
Isoxazole-amide analogue 2d & 2e Hep3B (Liver)MTT~23 µg/ml[7][8]
Isoxazole-amide analogue 2a MCF-7 (Breast)MTT39.80 µg/ml[7][8]
Unsubstituted isoxazole 4i Jurkat (Leukemia)Cell Viability22.31 ± 1.4[9]
HL-60 (Leukemia)Cell Viability32.68 ± 5.2[9]
DHI1 (4a )Jurkat (Leukemia)Cell Viability21.83 ± 2.35[9]
HL-60 (Leukemia)Cell Viability19.14 ± 0.18[9]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric method for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized and quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]

  • Compound Treatment: Prepare serial dilutions of the isoxazole compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well.[12] Shake the plate for 10 minutes to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[12]

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[13]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[14][15]

  • Washing: Wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and air dry.[14]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[14]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid.[14]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5 minutes.[14]

  • Absorbance Measurement: Measure the absorbance at 510 nm.[14]

Apoptosis Assays

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V-FITC and the loss of membrane integrity using PI.

Protocol:

  • Cell Treatment: Treat cells with the isoxazole compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.

  • Staining: Resuspend 1-5 x 10^5 cells in 500 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[9]

  • Incubation: Incubate for 5 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[16]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the isoxazole compound.

  • Reagent Addition: After treatment, add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Reagent) to each well.[17]

  • Incubation: Incubate at room temperature for 1-3 hours, protected from light, to allow for cell lysis and substrate cleavage.[16]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.[16][17]

Cell Cycle Analysis

This assay uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[1]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the isoxazole compound, then harvest and wash with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS and fix by adding 1 mL of cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.[18]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[18]

  • Staining: Resuspend the cell pellet in 400 µL of PI staining solution (containing RNase A) and incubate for 5-10 minutes at room temperature.[18]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.[18]

Cell Migration and Invasion Assays

This assay assesses the ability of cells to migrate through a porous membrane in response to a chemoattractant.[19]

Protocol:

  • Chamber Setup: Place a Transwell insert into the well of a 24-well plate. Add culture medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Seed serum-starved cells in serum-free medium into the upper chamber.

  • Incubation: Incubate for a period that allows for cell migration (e.g., 24 hours).

  • Cell Removal and Staining: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with a solution like crystal violet.[20]

  • Quantification: Count the number of migrated cells in several microscopic fields.

This assay is similar to the migration assay but includes a layer of extracellular matrix (ECM) gel (e.g., Matrigel) on the membrane, which cells must degrade to invade.[19][21]

Protocol:

  • Chamber Coating: Coat the upper surface of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.[22]

  • Assay Procedure: Follow the same procedure as the Transwell Migration Assay (steps 1-5).

Signaling Pathway Visualizations

Isoxazole derivatives have been reported to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer.[23] Inhibition of this pathway can lead to apoptosis.

PI3K/Akt Signaling Pathway PI3K/Akt Signaling Pathway and Isoxazole Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Apoptosis Apoptosis Akt->Apoptosis Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->Akt Inhibits

Caption: Isoxazole derivatives can inhibit the PI3K/Akt pathway, leading to apoptosis.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth and differentiation.[24] Its aberrant activation is common in many cancers.

MAPK/ERK Signaling Pathway MAPK/ERK Signaling Pathway and Isoxazole Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation & Differentiation Proliferation & Differentiation Gene Expression->Proliferation & Differentiation Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->Raf Inhibits

Caption: Isoxazoles can interfere with the MAPK/ERK pathway to control cell proliferation.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is essential during embryonic development and its reactivation in adults is linked to the development and progression of several cancers.[25]

Hedgehog Signaling Pathway Hedgehog Signaling Pathway and Isoxazole Inhibition cluster_off Hh Pathway OFF cluster_on Hh Pathway ON Hedgehog Ligand (Shh) Hedgehog Ligand (Shh) PTCH PTCH Hedgehog Ligand (Shh)->PTCH Binds & Inhibits Patched (PTCH) Patched (PTCH) Smoothened (SMO) Smoothened (SMO) SUFU SUFU GLI Proteins GLI Proteins SUFU->GLI Proteins Inhibits Target Gene Expression Target Gene Expression GLI Proteins->Target Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Target Gene Expression->Cell Proliferation & Survival Isoxazole Derivative Isoxazole Derivative SMO SMO Isoxazole Derivative->SMO Inhibits PTCH->SMO Inhibits SMO->GLI Proteins Activates

Caption: Isoxazole compounds can inhibit the Hedgehog pathway by targeting Smoothened (SMO).

References

Application Notes: 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine is a key intermediate in organic synthesis, particularly valued in the field of medicinal chemistry. Its structure, featuring a reactive primary amine on an isoxazole core substituted with a trifluoromethylphenyl group, makes it an excellent scaffold for developing novel therapeutic agents. This document provides an overview of its primary application as the direct precursor to the immunomodulatory drug Leflunomide and its active metabolite, Teriflunomide. These compounds are potent inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.

Key Application: Synthesis of Leflunomide and Teriflunomide

The primary and most significant application of this compound is its role as the penultimate precursor in the synthesis of Leflunomide. Leflunomide itself is a prodrug that is rapidly converted in vivo to its active metabolite, Teriflunomide, through the opening of the isoxazole ring. Teriflunomide is the active pharmacological agent responsible for the therapeutic effects.

The inhibition of DHODH by Teriflunomide selectively blocks the synthesis of pyrimidines in rapidly proliferating cells, such as activated lymphocytes, thereby exerting an immunosuppressive effect. This mechanism of action is fundamental to its use in treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis.

Experimental Protocols and Data

Protocol 1: Synthesis of Leflunomide via Acylation

This protocol details the N-acylation of this compound to yield Leflunomide. The reaction involves the formation of an amide bond, a common and well-established transformation.

Reaction Scheme:

  • Reactants: this compound, 2-cyano-3-hydroxy-crotonic acid ethyl ester

  • Product: Leflunomide

Detailed Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as toluene or xylene, add 2-cyano-3-hydroxy-crotonic acid ethyl ester (1.1 eq).

  • Catalyst (Optional): While the reaction can proceed thermally, a catalytic amount of a strong acid like p-toluenesulfonic acid can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 110-140 °C) and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford Leflunomide as a white crystalline solid.

Protocol 2: In Vivo Conversion to Teriflunomide

Leflunomide is a prodrug that undergoes rapid metabolism to Teriflunomide after administration. This is a biological conversion rather than a synthetic protocol. The process involves the opening of the isoxazole ring to form a more stable and active malononitrile derivative.

Quantitative Data

The following table summarizes key data related to the efficacy of Teriflunomide, the active metabolite derived from the title building block.

CompoundTarget EnzymeIC50 ValueTherapeutic Indication
TeriflunomideDihydroorotate Dehydrogenase (DHODH)~1.2 µMRheumatoid Arthritis, Multiple Sclerosis

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from the starting building block to the final active drug and its biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_bio Biological Conversion & Action A 3-(4-(Trifluoromethyl)phenyl) isoxazol-5-amine B Acylation with 2-cyano-3-hydroxy-crotonic acid ethyl ester A->B Step 1 C Leflunomide (Prodrug) B->C Step 2 D In Vivo Metabolism (Ring Opening) C->D Administration E Teriflunomide (Active Metabolite) D->E F DHODH Inhibition Assay E->F G IC50 Determination F->G

Caption: Synthetic and biological pathway from precursor to active drug.

Signaling Pathway: Inhibition of Pyrimidine Synthesis

This diagram shows the mechanism of action of Teriflunomide, which involves the inhibition of the de novo pyrimidine synthesis pathway, crucial for the proliferation of lymphocytes.

G carbamoyl_phosphate Carbamoyl Phosphate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate ... dhodh DHODH dihydroorotate->dhodh orotate Orotate ump UMP orotate->ump ... dna_rna DNA/RNA Synthesis ump->dna_rna proliferation Lymphocyte Proliferation dna_rna->proliferation dhodh->orotate teriflunomide Teriflunomide teriflunomide->dhodh Inhibition

Caption: Teriflunomide inhibits DHODH, blocking pyrimidine synthesis.

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine, a key intermediate in pharmaceutical and agrochemical research.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and direct route involves a two-step process. The first step is the synthesis of the β-ketonitrile intermediate, 3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile. This is typically achieved through a Claisen condensation of an activated derivative of 4-(trifluoromethyl)benzoic acid, such as its ethyl ester, with acetonitrile using a strong base. The second step is the cyclization of this β-ketonitrile intermediate with hydroxylamine to form the final 5-aminoisoxazole ring.

Q2: What are the critical parameters for the successful synthesis of the β-ketonitrile intermediate?

A2: The success of the Claisen condensation to form 3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile is highly dependent on the choice of a strong, non-nucleophilic base and anhydrous reaction conditions. Sodium ethoxide, sodium amide, or sodium hydride are commonly used bases. The reaction is typically performed in an aprotic solvent like THF or diethyl ether. Maintaining a low temperature during the initial deprotonation of acetonitrile can help to minimize side reactions.

Q3: Are there any common side reactions to be aware of during the cyclization step?

A3: Yes, the primary side reaction of concern is the formation of the isomeric 5-amino-3-(4-(trifluoromethyl)phenyl)isoxazole. The regioselectivity of the cyclization of the β-ketonitrile with hydroxylamine can be influenced by the reaction pH and temperature. Careful control of these parameters is crucial. Additionally, incomplete cyclization can lead to the persistence of the starting β-ketonitrile or the formation of an intermediate oxime that fails to cyclize.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the Claisen condensation and the cyclization reaction. For the first step, the disappearance of the starting ester and the appearance of a new, more polar spot corresponding to the β-ketonitrile can be observed. In the second step, the consumption of the β-ketonitrile and the formation of the final product can be tracked. Staining with a suitable agent, such as potassium permanganate, may be necessary for visualization if the compounds are not UV-active.

Q5: What is the best way to purify the final product?

A5: The crude this compound can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If significant impurities are present, column chromatography on silica gel may be necessary.

Experimental Protocols

Part 1: Synthesis of 3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile

This procedure is based on the general principles of the Claisen condensation for the formation of β-ketonitriles.[2][3]

Materials:

  • Ethyl 4-(trifluoromethyl)benzoate

  • Acetonitrile (anhydrous)

  • Sodium ethoxide

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add sodium ethoxide (1.1 equivalents) to anhydrous diethyl ether or THF in the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • A solution of ethyl 4-(trifluoromethyl)benzoate (1 equivalent) and anhydrous acetonitrile (1.5 equivalents) in the same anhydrous solvent is added dropwise from the dropping funnel over 30 minutes with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until TLC analysis indicates the consumption of the starting ester.

  • Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile. This can be used in the next step without further purification or can be purified by column chromatography if necessary.

Part 2: Synthesis of this compound

This procedure is based on the established reaction of β-ketonitriles with hydroxylamine to form 5-aminoisoxazoles.

Materials:

  • 3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile

  • Hydroxylamine hydrochloride

  • Sodium acetate or another suitable base

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the crude 3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the β-ketonitrile.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.

  • Collect the solid product by filtration and wash with cold ethanol/water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for Claisen Condensation

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Sodium Ethoxide (1.1)THFReflux365
2Sodium Hydride (1.2)THFReflux470
3LDA (1.1)THF-78 to RT260
4Potassium t-butoxide (1.2)THFReflux375

Table 2: Optimization of Cyclization Reaction

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Sodium AcetateEthanol/WaterReflux580
2PyridineEthanolReflux675
3Sodium BicarbonateEthanol/WaterReflux870
4TriethylamineEthanolReflux578

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield of β-ketonitrile 1. Inactive base. 2. Presence of moisture in reagents or glassware. 3. Insufficient reaction time or temperature.1. Use freshly opened or properly stored base. 2. Ensure all glassware is oven-dried and reagents are anhydrous. 3. Monitor the reaction by TLC and extend the reaction time or increase the temperature if necessary.
Low yield of isoxazol-5-amine 1. Incomplete reaction. 2. Formation of isomeric byproducts. 3. Decomposition of the product under harsh conditions.1. Increase the reaction time or temperature. 2. Adjust the pH of the reaction mixture; slightly acidic to neutral conditions often favor the desired isomer. 3. Avoid prolonged heating at high temperatures.
Formation of multiple spots on TLC 1. Presence of starting materials and/or side products. 2. Isomer formation.1. Optimize reaction conditions to drive the reaction to completion. 2. Adjust pH and temperature to improve regioselectivity. 3. Purify the crude product using column chromatography.
Difficulty in product isolation/crystallization 1. Product is too soluble in the chosen solvent system. 2. Presence of oily impurities.1. Try a different solvent system for recrystallization. 2. Purify the crude product by column chromatography before attempting recrystallization. 3. Try seeding the solution with a small crystal of the pure product.

Visualizations

experimental_workflow cluster_step1 Step 1: β-Ketonitrile Synthesis cluster_step2 Step 2: Isoxazole Formation start1 Ethyl 4-(trifluoromethyl)benzoate + Acetonitrile reaction1 Claisen Condensation (Strong Base, Anhydrous Solvent) start1->reaction1 workup1 Acidic Workup & Extraction reaction1->workup1 product1 Crude 3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile workup1->product1 start2 Crude β-Ketonitrile product1->start2 Proceed to next step reaction2 Cyclization with Hydroxylamine (Base, EtOH/H2O) start2->reaction2 workup2 Precipitation & Recrystallization reaction2->workup2 final_product This compound workup2->final_product

Caption: Overall experimental workflow for the synthesis.

troubleshooting_guide decision decision issue issue solution solution start Low Yield in Step 2 (Isoxazole Formation) check_sm Is starting β-ketonitrile consumed (TLC)? start->check_sm incomplete_reaction incomplete_reaction check_sm->incomplete_reaction No sm_consumed Starting material is consumed check_sm->sm_consumed Yes optimize_conditions optimize_conditions incomplete_reaction->optimize_conditions check_isomers Multiple spots on TLC (potential isomers)? sm_consumed->check_isomers isomers_present isomers_present check_isomers->isomers_present Yes no_isomers Main product spot observed check_isomers->no_isomers No optimize_ph optimize_ph isomers_present->optimize_ph isolation_issue isolation_issue no_isomers->isolation_issue optimize_workup optimize_workup isolation_issue->optimize_workup

Caption: Troubleshooting decision tree for isoxazole formation.

References

Technical Support Center: Synthesis of Trifluoromethyl-Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of trifluoromethyl-substituted isoxazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of trifluoromethyl-substituted isoxazoles, offering potential causes and solutions.

Issue 1: Consistently Low or No Yield

Low yields are a frequent challenge in the synthesis of trifluoromethyl-substituted isoxazoles. Several factors can contribute to this issue.

Potential Causes and Solutions

Potential CauseRecommended Action
Poor Solubility of Starting Materials: Trifluoromethylated precursors can have limited solubility in common solvent systems, leading to incomplete reactions.[1][2]Solvent Optimization: If using an aqueous medium, consider adding an organic co-solvent. For instance, increasing the proportion of methanol in a water-based system has been shown to improve yields from trace amounts to around 40%.[1][3] For non-aqueous reactions, consider solvents like dichloromethane or isopropanol.[1][3]
Dimerization of Nitrile Oxide Intermediate: The trifluoromethyl nitrile oxide intermediate is highly reactive and can dimerize to form a furoxan byproduct, reducing the amount available for the desired cycloaddition.[2][4]Control Intermediate Concentration: Employ a slow addition of the reagent used to generate the nitrile oxide (e.g., via a syringe pump). This maintains a low concentration of the intermediate, favoring the reaction with the dipolarophile over dimerization.[2][4]
Suboptimal Base Selection: The choice of base is crucial for efficient reaction.[1][2]Base Screening: The optimal base can depend on the specific substrates and solvent system. Organic bases like N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA) are commonly used.[1][2] It is advisable to screen a variety of bases to find the most effective one for your specific reaction.
Low Reactivity of Precursors: The strong electron-withdrawing nature of the trifluoromethyl group can decrease the reactivity of the starting materials.[2]Increase Reagent Equivalents: Consider using a higher concentration of the alkyne or other dipolarophile relative to the nitrile oxide precursor to more effectively trap the intermediate as it forms.[2]
Incorrect Reaction Temperature: Temperature can significantly impact the stability of intermediates and reaction rates.Temperature Control: Some precursors, like trifluoroacetaldehyde oxime, are unstable and require low temperatures (e.g., 0°C) during their generation.[2] Ensure the reaction temperature is optimized for the specific step.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_solubility 1. Check Solubility of Starting Materials start->check_solubility is_soluble Are all starting materials fully dissolved? check_solubility->is_soluble optimize_solvent Action: Optimize solvent system (e.g., add co-solvent like MeOH). is_soluble->optimize_solvent No check_side_reactions 2. Analyze Crude Mixture for Side Products (e.g., Furoxan) is_soluble->check_side_reactions Yes optimize_solvent->check_side_reactions dimer_present Is furoxan dimer a major byproduct? check_side_reactions->dimer_present slow_addition Action: Use slow addition of nitrile oxide precursor. dimer_present->slow_addition Yes check_base 3. Evaluate Base and Reaction Conditions dimer_present->check_base No slow_addition->check_base conditions_optimal Are the base and temperature optimal? check_base->conditions_optimal optimize_conditions Action: Screen different bases (e.g., DIPEA, TEA) and optimize temperature. conditions_optimal->optimize_conditions No review_reagents 4. Review Reagent Purity and Stoichiometry conditions_optimal->review_reagents Yes optimize_conditions->review_reagents reagents_ok Are reagents pure and stoichiometry correct? review_reagents->reagents_ok purify_reagents Action: Purify starting materials and check stoichiometry. reagents_ok->purify_reagents No end Improved Yield reagents_ok->end Yes purify_reagents->end

Caption: Troubleshooting workflow for low yield synthesis.

Issue 2: Difficulty with Product Purification

Even with a successful reaction, isolating the pure trifluoromethyl-substituted isoxazole can be challenging.

Recommended Purification Protocol

  • Aqueous Work-up: After the reaction is complete, perform a standard aqueous work-up. This typically involves washing the organic layer with water and then with brine to remove inorganic salts and other water-soluble impurities.[2]

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Flash Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A common eluent system is a hexane/ethyl acetate gradient.[2][5]

Frequently Asked Questions (FAQs)

Q1: Why are the yields for trifluoromethyl-substituted isoxazoles generally lower than their methyl-substituted analogs?

A1: The strong electron-withdrawing nature of the trifluoromethyl group plays a significant role.[1] This can lead to a higher degree of enolization in trifluoromethyl-substituted 1,3-diketone precursors, which may not efficiently convert to the desired isoxazole product.[1] Additionally, the increased reactivity of trifluoromethylated intermediates can sometimes favor side reactions.

Q2: What is the most common side product in the synthesis of trifluoromethyl-substituted isoxazoles via nitrile oxide cycloaddition?

A2: The most common side product is the furoxan (1,2,5-oxadiazole 2-oxide), which results from the dimerization of the nitrile oxide intermediate.[2][4] Controlling the concentration of the nitrile oxide as it is generated is key to minimizing this side reaction.[4]

Q3: Can catalysts be used to improve the yield of 3,4,5-trisubstituted trifluoromethyl-isoxazoles?

A3: While copper catalysts can improve yields and regioselectivity for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, they are generally not effective for the synthesis of 3,4,5-trisubstituted isoxazoles from highly substituted non-terminal alkynes at room temperature.[1] Ruthenium(II) catalysts may be an alternative for certain substrates.[1]

Q4: How critical is the purity of the starting materials?

A4: The purity of starting materials is very important. For example, trifluoroacetaldehyde oxime, a precursor to the nitrile oxide, should be used immediately after preparation due to its instability.[2] Impurities can lead to unwanted side reactions and lower yields.

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for the Synthesis of a Trifluoromethyl-Substituted Isoxazole

The following table summarizes the effect of different solvents and bases on the yield of a representative trifluoromethyl-substituted isoxazole. The reactions were performed with 4-fluorophenyl hydroximoyl chloride and 4,4,4-trifluoro-1-phenyl-1,3-butanedione at room temperature for 2 hours.[1]

EntrySolventBaseYield (%)
195% H₂O, 5% MeOHDIPEATrace
250% H₂O, 50% MeOHDIPEA40
325% H₂O, 75% MeOHDIPEA40
45% H₂O, 95% MeOHDIPEA40
5DichloromethaneDIPEA40
6BenzeneTEA5
7DichloromethaneTEA22
85% H₂O, 95% MeOHTEA10
9IsopropanolTEA40

Data adapted from Beilstein J. Org. Chem. 2022, 18, 446–457.[1]

Experimental Protocols

General Procedure for the Synthesis of 5-phenyl-3-(trifluoromethyl)isoxazole

This protocol is a representative example for the synthesis of a trifluoromethyl-substituted isoxazole.

  • Preparation of Trifluoroacetohydroximoyl Bromide: N-bromosuccinimide is added slowly to a stirred solution of trifluoroacetaldehyde oxime at 0°C. The reaction is then warmed to room temperature and stirred overnight. The crude product is obtained after an aqueous work-up.[5]

  • Cycloaddition: The trifluoroacetohydroximoyl bromide and phenylacetylene (2 equivalents) are dissolved in toluene. A solution of triethylamine (2 equivalents) in toluene is added dropwise to the stirred reaction mixture via a syringe pump over 2 hours at room temperature. A white precipitate will form.[5]

  • Work-up and Purification: Hexane is added to the reaction mixture, and the white precipitate is filtered off. The filtrate is washed with water and brine, dried over magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-phenyl-3-(trifluoromethyl)isoxazole.[2][5]

Synthetic Pathway Overview

SyntheticPathway cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cycloaddition A Trifluoroacetaldehyde Oxime B Trifluoroacetohydroximoyl Bromide A->B NBS, DMF C Phenylacetylene D 5-phenyl-3-(trifluoromethyl)isoxazole B->D B->D Et3N, Toluene C->D

Caption: General synthetic pathway for isoxazole formation.

References

Technical Support Center: Troubleshooting Low Yield in Fluorinated Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of fluorinated heterocycles. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that can lead to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My fluorination reaction is not proceeding, or the conversion of my starting material is very low. What are the common causes?

A1: Low or no conversion in fluorination reactions can stem from several factors. Firstly, the presence of water can significantly hinder the reaction, as many fluorinating reagents are moisture-sensitive. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon). Secondly, the choice of solvent is critical; it must be anhydrous and compatible with your fluorinating agent. For instance, some electrophilic reagents like Selectfluor can react exothermically with solvents like DMF or DMSO.[1] Acetonitrile is a frequently used solvent for many fluorination reactions.[1] Finally, sub-optimal reaction temperature could be the issue. Some reactions require elevated temperatures to proceed, while for sensitive substrates, lower temperatures may be necessary to prevent decomposition and byproduct formation.[1]

Q2: I am observing the formation of multiple products, leading to low regioselectivity and a difficult purification process. How can I improve this?

A2: The formation of multiple products is often due to the presence of several reactive C-H bonds on the heterocycle.[1] The regioselectivity is influenced by the electronic and steric properties of substituents already on the ring.[1] To enhance regioselectivity, you can leverage the directing effect of existing functional groups. For example, a benzyloxy group on a pyridine ring can direct fluorination to the adjacent position.[1] The choice of the fluorinating reagent is also crucial, as different reagents can exhibit different selectivities. Careful selection of catalysts and directing groups is key, especially in C-H activation strategies.[1]

Q3: My substrate is degrading under the reaction conditions, resulting in a low yield of the desired fluorinated heterocycle. What can I do?

A3: Heterocycles, particularly electron-rich ones like pyrroles and indoles, can be sensitive to the reaction conditions, leading to degradation, oxidation, or polymerization.[2] Employing milder reaction conditions is often the solution. Consider using neutral fluorination methods for sensitive substrates.[1] The addition of a mild base, such as lithium carbonate (Li₂CO₃), at low temperatures has been shown to be effective in preventing the formation of dimeric byproducts in the fluorination of indoles.[1]

Q4: I am struggling with the purification of my fluorinated product. What are the best practices?

A4: The introduction of a fluorine atom can significantly alter the polarity of a molecule compared to its non-fluorinated precursor.[1] This change in polarity may require optimization of your purification method. Standard techniques like column chromatography on silica gel are commonly used.[1] You will likely need to adjust the eluent system (solvent mixture) to achieve good separation. It is recommended to first analyze the crude reaction mixture by Thin Layer Chromatography (TLC) using various solvent systems to identify the optimal conditions for column chromatography.

Troubleshooting Guides

Guide 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Fluorination

This guide addresses common issues encountered during SNAr reactions for the synthesis of fluorinated heterocycles.

Problem Potential Cause Recommended Solution
Low or No Reaction Inactive Fluoride Source: The nucleophilicity of the fluoride salt is too low.Use anhydrous potassium fluoride (KF) or cesium fluoride (CsF), often in combination with a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) to increase its solubility and reactivity.[1][2]
Poor Leaving Group: The leaving group on the heterocycle is not sufficiently activated.Ensure a good leaving group (e.g., -NO₂, -Cl, -Br) is positioned ortho or para to an electron-withdrawing group to activate the ring for nucleophilic attack.[1]
Inappropriate Solvent: The solvent is not effectively solvating the fluoride ion.Use aprotic polar solvents such as DMF, DMSO, or sulfolane to enhance the nucleophilicity of the fluoride ion.[1]
Decomposition of Starting Material Temperature Too High: The reaction temperature is causing degradation of the heterocyclic substrate.While SNAr reactions often require elevated temperatures, try running the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS.[1]
Guide 2: Issues with Electrophilic Fluorination using Selectfluor

This guide provides troubleshooting for reactions utilizing Selectfluor, a common electrophilic fluorinating agent.

Problem Potential Cause Recommended Solution
No Reaction Incorrect Reaction Media: The solvent system is not optimal for the reaction.The reaction media is critical for Selectfluor's reactivity. For example, a co-solvent system of water and chloroform has proven effective for the fluorination of 2-aminopyridines.[1][3]
Lack of a Base: The reaction may require a base to proceed.The presence of a base can be crucial. Consider adding a mild, non-nucleophilic base.
Degraded Reagent: Selectfluor has degraded due to improper storage.Ensure that Selectfluor has been stored in a dry environment, away from moisture.
Formation of Byproducts Reactive Solvent: The solvent is reacting with Selectfluor.Avoid solvents that can react with Selectfluor, such as DMF, pyridine, and DMSO, as these can lead to exothermic reactions.[1] Acetonitrile is often a good choice.[1]
Low Yield Substrate Deactivation: The heterocyclic ring is not nucleophilic enough.The presence of electron-donating groups on the heterocycle can increase its nucleophilicity and reactivity towards electrophilic fluorination.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of an Activated Heterocycle

This protocol provides a general methodology for the fluorination of an electron-rich heterocycle using an electrophilic fluorinating agent like Selectfluor.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the heterocyclic starting material (1.0 mmol) and the appropriate anhydrous solvent (e.g., acetonitrile, 10 mL) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: In a separate flask, dissolve the electrophilic fluorinating agent (e.g., Selectfluor, 1.1 mmol, 1.1 equivalents) in the same anhydrous solvent (5 mL).

  • Reaction: Slowly add the solution of the fluorinating agent to the solution of the starting material at room temperature while stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[1]

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite®, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired fluorinated heterocycle.[1]

Visualizing Troubleshooting Logic

The following diagrams illustrate logical workflows for troubleshooting common issues in fluorinated heterocycle synthesis.

Troubleshooting_Low_Conversion Start Low or No Conversion Check_Moisture Check for Moisture (Reagents & Glassware) Start->Check_Moisture Check_Solvent Evaluate Solvent Choice (Anhydrous & Compatible?) Start->Check_Solvent Check_Temp Assess Reaction Temperature (Too Low or Too High?) Start->Check_Temp Dry_Reagents Use Anhydrous Reagents & Oven-Dried Glassware Check_Moisture->Dry_Reagents Moisture Suspected Screen_Solvents Screen Anhydrous, Non-Nucleophilic Solvents (e.g., Acetonitrile) Check_Solvent->Screen_Solvents Solvent Incompatible Optimize_Temp Gradually Increase or Decrease Temperature Check_Temp->Optimize_Temp Sub-optimal Temp

Caption: Troubleshooting workflow for low reaction conversion.

Troubleshooting_Poor_Selectivity Start Poor Regioselectivity (Multiple Products) Analyze_Substrate Analyze Substrate's Reactive Sites Start->Analyze_Substrate Evaluate_Reagent Evaluate Fluorinating Reagent Start->Evaluate_Reagent Consider_Directing_Groups Utilize Directing Groups Analyze_Substrate->Consider_Directing_Groups Multiple Reactive C-H Bonds Screen_Reagents Screen Different Fluorinating Reagents Evaluate_Reagent->Screen_Reagents Reagent Unselective Modify_Substrate Modify Substrate to Install a Directing Group Consider_Directing_Groups->Modify_Substrate

Caption: Logic for addressing poor regioselectivity.

References

Technical Support Center: Stability of Fluorinated Isoxazole Compounds in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on the stability of fluorinated isxazole compounds when stored and used in Dimethyl Sulfoxide (DMSO) for screening purposes.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO a standard solvent for compound screening libraries?

A1: DMSO is widely used due to its excellent solubilizing properties for a broad range of organic molecules, miscibility with aqueous media, and relatively low toxicity at concentrations typically used in high-throughput screening (HTS) assays (ideally below 0.5%).[1] Its high boiling point and stability also make it suitable for long-term storage of compound libraries at low temperatures.[2]

Q2: What are the general stability concerns with isoxazole-containing compounds?

A2: The isoxazole ring, while generally stable, possesses a weak N-O bond that can be susceptible to cleavage under certain conditions.[3] Stability can be influenced by factors such as pH, temperature, and the presence of nucleophiles or enzymes.[4] For example, some isoxazoles can undergo base-catalyzed ring opening.[4] Additionally, UV irradiation can cause the isoxazole ring to collapse and rearrange.[3]

Q3: How might fluorine substituents affect the stability of isoxazoles in DMSO?

A3: The incorporation of fluorine can significantly alter a molecule's physicochemical properties. Fluorine is highly electronegative and can impact the electronic distribution within the isoxazole ring, potentially influencing its reactivity. While fluorination often enhances metabolic stability, its effect on chemical stability in DMSO is compound-specific and must be empirically determined.

Q4: What are common signs of compound degradation in a DMSO stock solution?

A4: Signs of degradation include a loss of compound concentration over time, the appearance of new peaks in analytical analyses (e.g., HPLC, LC-MS), changes in the color of the solution, or precipitation.[5] In screening assays, compound degradation can manifest as poor reproducibility or a gradual loss of biological activity.[6]

Troubleshooting Guide

Problem: My screening results are inconsistent or show a progressive loss of activity. How do I determine if this is a compound stability issue?

Solution: Inconsistent biological data is a primary indicator of potential compound instability. The first step is to systematically rule out other sources of variability, such as assay performance or liquid handling errors. A focused stability study on the specific compound is the definitive way to confirm or exclude degradation as the root cause.

A general workflow to investigate suspected instability is outlined below.

G cluster_0 A Inconsistent Screening Results (e.g., Loss of Potency) B Step 1: Re-confirm Identity & Purity of Source Compound (t=0) A->B Suspect Instability C Step 2: Incubate Compound in DMSO at Relevant Temperatures (e.g., RT, 4°C, 37°C) B->C Purity Confirmed D Step 3: Analyze Samples at Multiple Time Points (e.g., 0, 24h, 72h, 1 week) via HPLC-MS C->D E Step 4: Quantify Parent Compound & Identify Degradants D->E F Is Parent Peak Area >95% of t=0? E->F G Compound is Stable Investigate Other Assay Variables (e.g., solubility, promiscuity) F->G Yes H Compound is Unstable Proceed to Mitigation Strategy F->H No G FI Fluorinated Isoxazole (in DMSO) Degradation Degradation Products (e.g., Ring-Opened Species) FI->Degradation Leads to H2O Water (impurity) H2O->FI Hydrolysis AcidBase Acid/Base Impurities AcidBase->FI Catalysis Light Light Exposure Light->FI Photolysis Temp Elevated Temperature Temp->FI Thermal Decomposition

References

Preventing dimerization of nitrile oxides in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the dimerization of nitrile oxides during isoxazole synthesis.

Troubleshooting Guide

Issue: Low yield of the desired isoxazole product with significant formation of a solid byproduct.

This is a common issue arising from the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole 2-oxide).[1][2] Nitrile oxides are highly reactive and, in the absence of a suitable dipolarophile (e.g., an alkyne or alkene), can rapidly dimerize.[3]

Question 1: My 1,3-dipolar cycloaddition reaction is producing a low yield of the isoxazole, and I suspect furoxan formation is the primary cause. How can I confirm this and what are the immediate steps to mitigate it?

Answer:

Furoxan formation is a frequent side reaction in isoxazole synthesis.[2] To address this, you should first confirm the presence of the furoxan dimer, which can often be separated from the desired isoxazole by column chromatography or recrystallization.[1]

To minimize dimerization, several strategies can be employed:

  • In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne or alkene. This ensures that the dipolarophile is readily available to trap the nitrile oxide as it is formed, minimizing its concentration and thus the rate of dimerization.[4] Common methods for in situ generation include the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides.[5][6][7]

  • Slow Addition of Reagents: Slowly adding the nitrile oxide precursor or the reagent used for its generation (e.g., an oxidizing agent) to the reaction mixture containing the dipolarophile can maintain a low concentration of the nitrile oxide.[8][9] This favors the desired bimolecular cycloaddition over the bimolecular dimerization.[9]

  • Stoichiometry Adjustment: Use a slight excess of the dipolarophile (alkyne or alkene) to increase the probability of the desired cycloaddition reaction occurring over dimerization.[2][8]

  • Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[2][8] However, the optimal temperature will be substrate-dependent, and in some cases, gentle heating may be required.[9]

Question 2: I am generating my nitrile oxide from an aldoxime. Which oxidation method is recommended to reduce dimerization, and what are the key experimental parameters to control?

Answer:

Several effective methods exist for the oxidation of aldoximes to nitrile oxides. The choice of oxidant and reaction conditions is critical to ensure clean and efficient generation of the nitrile oxide while minimizing side reactions.[4]

  • Hypervalent Iodine Reagents: Reagents like iodobenzene diacetate (DIB) can efficiently oxidize aldoximes to nitrile oxides under mild conditions.[4][10] The reaction is often performed in methanol with a catalytic amount of an acid like trifluoroacetic acid (TFA).[10]

  • NaCl/Oxone System: A green and efficient protocol uses a combination of sodium chloride (NaCl) and Oxone (2KHSO₅·KHSO₄·K₂SO₄) for the in situ generation of nitrile oxides from a broad range of aldoximes.[5][11][12] This method avoids the production of organic byproducts from the oxidant.[5][12]

  • tert-Butyl Hypoiodite (t-BuOI): Generated in situ from t-BuOCl and NaI, t-BuOI is a powerful reagent for converting oximes to nitrile oxides for cycloaddition reactions under mild conditions.[13]

Key parameters to control include the rate of addition of the oxidant, the reaction temperature, and the solvent. For instance, with hypervalent iodine reagents, using a minimal catalytic amount of TFA is crucial for optimal yields.[10]

Question 3: Can the structure of my starting materials influence the rate of nitrile oxide dimerization?

Answer:

Yes, the structure of the nitrile oxide, specifically the substituents attached to it, can have a significant impact on its stability and propensity to dimerize.

  • Steric Hindrance: Bulky substituents on the nitrile oxide can sterically hinder the approach of two nitrile oxide molecules, thereby slowing down the rate of dimerization.[3] This can lead to a higher yield of the desired isoxazole.

  • Electronic Effects: The electronic nature of the substituents can also play a role. Aromatic nitrile oxides may have altered stability due to conjugation, which can affect the dimerization rate.[14][15] The interruption of conjugation during the C-C bond formation step of dimerization can retard the process in aromatic nitrile oxides.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of nitrile oxide dimerization?

A1: The dimerization of nitrile oxides to furoxans is generally considered a stepwise process that proceeds through a dinitrosoalkene-like intermediate with diradical character.[14][15][16] The rate-determining step is typically the initial C-C bond formation between two nitrile oxide molecules.[14][16]

Q2: Are there any alternatives to 1,3-dipolar cycloaddition for synthesizing isoxazoles?

A2: Yes, other methods for isoxazole synthesis exist, such as the reaction of 1,3-dicarbonyl compounds with hydroxylamine.[17][18] However, the 1,3-dipolar cycloaddition of nitrile oxides is a very common and versatile method.[6]

Q3: How does solvent choice affect furoxan formation?

A3: The choice of solvent can influence reactant solubility and reaction rates.[8] For instance, in the oxidation of aldoximes with iodobenzene diacetate, methanol has been found to be a highly effective solvent.[10] For intramolecular nitrile oxide cycloadditions, dichloromethane (DCM) is commonly used.[9] It is important to choose a solvent that is compatible with the chosen nitrile oxide generation method and the reactants.

Experimental Protocols

Protocol: In Situ Generation of Nitrile Oxide from an Aldoxime using NaCl/Oxone for Isoxazole Synthesis

This protocol is based on a green chemistry approach for the efficient in situ generation of nitrile oxides and their subsequent 1,3-dipolar cycloaddition.[5][11][12]

Materials:

  • Aldoxime (1.0 mmol)

  • Alkyne (1.2 mmol)

  • Sodium Chloride (NaCl) (1.5 mmol)

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄) (1.5 mmol)

  • Sodium Bicarbonate (NaHCO₃) (3.0 mmol)

  • Ethyl acetate (EtOAc) and Water (for workup)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the aldoxime (1.0 mmol), alkyne (1.2 mmol), NaCl (1.5 mmol), and NaHCO₃ (3.0 mmol).

  • Add a suitable solvent system, such as a mixture of ethyl acetate and water.

  • Stir the mixture vigorously at room temperature.

  • In a separate flask, prepare a solution of Oxone (1.5 mmol) in water.

  • Add the Oxone solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the nitrile oxide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole.

Data Presentation

Table 1: Strategies to Minimize Nitrile Oxide Dimerization

StrategyPrincipleKey Considerations
In Situ Generation The nitrile oxide is trapped by the dipolarophile as it is formed, keeping its concentration low.Requires a method of generation compatible with the dipolarophile and other functional groups present.[4]
Slow Addition Maintains a low instantaneous concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[8][9]May require the use of a syringe pump for precise control and can lead to longer reaction times.
Excess Dipolarophile Increases the probability of the nitrile oxide reacting with the dipolarophile rather than another nitrile oxide molecule.[2][8]Can be costly if the dipolarophile is expensive and may complicate purification.
Lower Temperature Can decrease the rate of dimerization more than the rate of cycloaddition.[2][8]May also slow down the desired reaction, leading to longer reaction times or incomplete conversion.
Sterically Bulky Groups Steric hindrance can slow the rate of the bimolecular dimerization reaction.[3]The choice of substituents is determined by the target molecule.

Visualizations

cluster_0 Reactants cluster_1 Intermediate cluster_2 Products Aldoxime Aldoxime Nitrile Oxide Nitrile Oxide Aldoxime->Nitrile Oxide Oxidation Alkyne Alkyne Isoxazole Isoxazole Nitrile Oxide->Isoxazole [3+2] Cycloaddition (with Alkyne) Furoxan (Dimer) Furoxan (Dimer) Nitrile Oxide->Furoxan (Dimer) Dimerization (with another Nitrile Oxide)

Caption: Reaction pathways in isoxazole synthesis.

start Low isoxazole yield, suspected furoxan formation confirm Confirm furoxan presence (e.g., NMR, MS, Chromatography) start->confirm strategy Implement strategies to minimize dimerization confirm->strategy slow_add Slowly add nitrile oxide precursor strategy->slow_add Yes excess_alkyne Use excess alkyne/alkene strategy->excess_alkyne Yes lower_temp Lower reaction temperature strategy->lower_temp Yes in_situ Ensure efficient in situ generation strategy->in_situ Yes monitor Monitor reaction (TLC, LC-MS) slow_add->monitor excess_alkyne->monitor lower_temp->monitor in_situ->monitor optimize Optimize reaction conditions monitor->optimize

Caption: Troubleshooting workflow for furoxan formation.

goal Goal: Minimize Nitrile Oxide Dimerization low_conc Maintain Low [Nitrile Oxide] goal->low_conc favor_cyclo Favor Cycloaddition Kinetics goal->favor_cyclo in_situ In Situ Generation low_conc->in_situ slow_add Slow Addition low_conc->slow_add high_dilution High Dilution low_conc->high_dilution excess_dipolarophile Excess Dipolarophile favor_cyclo->excess_dipolarophile lower_temp Lower Temperature favor_cyclo->lower_temp steric_hindrance Steric Hindrance favor_cyclo->steric_hindrance

Caption: Strategies to prevent nitrile oxide dimerization.

References

Technical Support Center: Purification of Regioisomeric Isoxazole Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of regioisomeric isoxazole mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for what is a significant challenge in synthetic chemistry. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of regioisomeric isoxazole mixtures.

Issue 1: Regioisomers are inseparable on TLC using standard solvent systems.

  • Question: My regioisomers have the same or very similar Rf values on silica gel TLC plates with common eluents like hexane/ethyl acetate. How can I improve separation?

  • Answer: This is a common challenge due to the similar polarities of regioisomers.[1][2] Here are several strategies to try:

    • Vary the Solvent System: Experiment with a wider range of solvent polarities and selectivities. For instance, try incorporating dichloromethane, ether, or toluene into your mobile phase.[2] Sometimes, a less conventional solvent system can provide the selectivity needed.

    • Use Additives: For basic isoxazoles, adding a small amount of a base like triethylamine or ammonium hydroxide (e.g., 0.1-2%) to the mobile phase can reduce tailing and improve resolution by competing for acidic sites on the silica gel.[3] For acidic compounds, a small amount of acetic acid or formic acid can be beneficial.[1][3]

    • Consider Different Stationary Phases: If silica gel is not effective, try other stationary phases. Alumina (acidic, basic, or neutral) or reverse-phase plates can offer different selectivities.[4]

    • Preparative TLC: If a slight separation is observed, preparative TLC can be employed. Running the plate multiple times can gradually increase the distance between the spots.[1]

Issue 2: Co-elution of regioisomers during column chromatography.

  • Question: I'm running a silica gel column, but my fractions contain a mixture of both regioisomers. How can I optimize my column chromatography?

  • Answer: Co-elution is a frequent problem. Here are some optimization techniques:

    • Shallow Gradient: If using a gradient elution, make it shallower to increase the resolution between closely eluting compounds.

    • Dry Loading: For compounds with low solubility in the mobile phase, use a "dry loading" technique. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[3] This can lead to sharper bands.

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation.[4]

    • Flash Chromatography: If available, flash chromatography systems can provide better separation than traditional gravity columns.[4]

Issue 3: Recrystallization yields a mixture of regioisomers or fails altogether.

  • Question: I've tried to purify my solid mixture by recrystallization, but the regioisomers co-crystallize, or the product oils out. What should I do?

  • Answer:

    • For Co-crystallization: This indicates that the crystal lattice can accommodate both isomers. Trying a wide variety of solvent systems is crucial. Common systems for isoxazoles include ethanol/water, hexane/ethyl acetate, and dichloromethane/hexane.[5]

    • For Oiling Out: This occurs when the melting point of your compound is lower than the boiling point of the solvent.[3] Try using a lower-boiling point solvent system or dissolving the compound at a lower temperature. If the product is initially an oil, trituration with a solvent in which it is sparingly soluble can sometimes induce crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for separating challenging regioisomeric isoxazole mixtures?

A1: For particularly difficult separations, High-Performance Liquid Chromatography (HPLC) is often the most effective method.[1] Both normal-phase and reverse-phase HPLC can be used.[6][7] Preparative HPLC allows for the isolation of milligram to gram quantities of pure isomers.[3][8] For some isoxazoles, Supercritical Fluid Chromatography (SFC) can also be a powerful separation technique.[8]

Q2: How can I confirm the identity of my separated regioisomers?

A2: Unambiguous structure determination is crucial. A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are powerful for differentiating isomers. The chemical shifts of protons and carbons on the isoxazole ring and its substituents can be diagnostic.[6][9]

  • Mass Spectrometry (MS): While regioisomers have the same mass, fragmentation patterns in MS/MS experiments can sometimes be used for differentiation. When coupled with a separation technique like HPLC-MS, it can confirm the purity of each isomer.[6]

  • X-ray Crystallography: This provides the most definitive structural information, but it requires obtaining single crystals of suitable quality.[6][9]

Q3: My isoxazole product is an oil. How can I purify it?

A3: If attempts to crystallize the oil by trituration or solvent addition fail, the most common method for purifying an oily product is column chromatography.[5]

Q4: I am observing decomposition of my isoxazole during purification. What could be the cause?

A4: The N-O bond in isoxazoles can be labile under certain conditions.[5] Avoid harsh acidic or basic conditions if your molecule is sensitive. When performing chromatography, consider using neutral stationary phases or deactivating the silica gel with a base if necessary.

Quantitative Data Summary

The regioselectivity of isoxazole synthesis is highly dependent on the reaction conditions, which in turn affects the purification challenges. The following table summarizes quantitative data on the regioselectivity achieved under different synthetic conditions.

Synthesis MethodKey Reagents/ConditionsDesired Isomer TypeRegioselectivityYield (%)
Cyclocondensation of β-enamino diketone with hydroxylamine hydrochlorideEtOH, room temperature4,5-disubstitutedFavors one isomerGood
Cyclocondensation of β-enamino diketone with hydroxylamine hydrochlorideMeCN, pyridine, BF₃·OEt₂ (2 equiv.), room temperature3,4-disubstituted90%79%
Cyclocondensation of β-enamino diketone with hydroxylamine hydrochlorideMeCN, BF₃·OEt₂ (2 equiv.), reflux, 1h3,5-disubstituted-4-formyl100%80%

Data extracted from a study on the regioselective synthesis of isoxazoles.[9]

Experimental Protocols

Protocol 1: Column Chromatography for Separation of Regioisomers

  • TLC Analysis: First, analyze the crude reaction mixture by Thin Layer Chromatography (TLC) to determine the number of components and their relative polarities.[10] Test various solvent systems (e.g., hexane:ethyl acetate in different ratios like 9:1, 4:1, 1:1) to find an eluent that provides the best possible separation between the regioisomers.[11]

  • Column Preparation: Prepare a silica gel column with appropriate dimensions for the amount of crude product.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, use the "dry loading" technique described in the troubleshooting guide.[3]

  • Elution: Begin elution with the chosen solvent system. If separation is still difficult, a shallow gradient of increasing solvent polarity can be employed.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution by TLC to identify those containing the pure product.[3]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[3]

Protocol 2: HPLC Method Development for Isoxazole Regioisomer Separation

  • Column Selection: Start with a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6] If unsuccessful, consider other stationary phases like phenyl-hexyl or pentafluorophenyl (PFP).[6]

  • Mobile Phase Screening:

    • Isocratic Elution: Begin with a mixture of acetonitrile and water (e.g., 50:50) and adjust the ratio to optimize resolution.[6]

    • Gradient Elution: If isocratic elution fails, develop a linear gradient. A typical gradient would be from 5% acetonitrile in water to 95% or 100% acetonitrile over 10-20 minutes.[3][6]

    • Additives: The addition of 0.1% formic acid or trifluoroacetic acid to the mobile phase can significantly improve peak shape.[3][6]

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the isomeric mixture in a suitable solvent like methanol or acetonitrile.[6]

  • Analysis: Inject the sample and monitor the elution profile using a UV detector at a wavelength where the isomers show maximum absorbance.[6]

Visualizations

G Troubleshooting Workflow for Isoxazole Regioisomer Purification start Start: Mixture of Regioisomers tlc TLC Analysis with Standard Solvents (e.g., Hexane/EtOAc) start->tlc separation_tlc Separation on TLC? tlc->separation_tlc column_chrom Column Chromatography (Silica Gel) separation_tlc->column_chrom Yes no_sep_tlc No Separation separation_tlc->no_sep_tlc No coelution Co-elution? column_chrom->coelution success Pure Regioisomers coelution->success No optimize_column Optimize Column: - Shallow Gradient - Dry Loading - Different Dimensions coelution->optimize_column Yes optimize_column->column_chrom adv_tlc Advanced TLC: - Vary Solvents - Additives (Acid/Base) - Different Stationary Phase no_sep_tlc->adv_tlc separation_adv_tlc Separation? adv_tlc->separation_adv_tlc separation_adv_tlc->column_chrom Yes hplc Consider HPLC/SFC separation_adv_tlc->hplc No hplc_dev Method Development: - Column Screening - Mobile Phase Optimization hplc->hplc_dev hplc_success Successful Separation? hplc_dev->hplc_success hplc_success->success Yes recrystallization Attempt Recrystallization hplc_success->recrystallization No recrystallization_success Successful? recrystallization->recrystallization_success recrystallization_success->success Yes fail Purification Failed Consider Resynthesis or Derivative Formation recrystallization_success->fail No

References

Technical Support Center: Enhancing the Solubility of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine in biological assays.

Troubleshooting Guide

Issue: Compound Precipitation Upon Dilution in Aqueous Buffer

Observation: A promising lead compound, this compound, stored as a stock solution in DMSO, precipitates when diluted into an aqueous buffer (e.g., PBS, cell culture media) for a biological assay. This can lead to inaccurate and unreliable results.[1]

Possible Causes and Solutions:

Possible Cause Recommended Action
Low Aqueous Solubility The inherent chemical structure of the compound, with its trifluoromethylphenyl group, leads to high lipophilicity and consequently low solubility in water-based solutions.[2][3]
Solvent Shock A rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium can cause the compound to "crash out" of the solution.
Concentration Exceeds Solubility Limit The final concentration of the compound in the assay exceeds its maximum solubility in the aqueous buffer.
pH of the Medium The pH of the buffer may not be optimal for keeping the amine-containing compound in its more soluble, ionized form.
Temperature Effects Changes in temperature between stock solution storage and the assay conditions can affect solubility.

Immediate Steps:

  • Visual Confirmation: Examine the solution for visible particulates or cloudiness.

  • Lower Concentration: Reduce the final concentration of the compound in the assay to determine its approximate solubility limit under the current conditions.

  • Optimize Dilution: Add the DMSO stock to the aqueous buffer slowly while vortexing to minimize solvent shock.

Issue: Inconsistent Results in Cell-Based Assays

Observation: High variability in experimental results is observed when using this compound in cell-based assays.

Possible Causes and Solutions:

Possible Cause Recommended Action
Precipitation in Media The compound may be precipitating over time in the incubator due to interactions with media components or changes in pH from cellular metabolism.
Interaction with Serum Proteins The compound may bind to proteins in the fetal bovine serum (FBS), reducing its free concentration and availability to the cells.
Cytotoxicity of Solubilizing Agents The concentration of the co-solvent (e.g., DMSO) or other solubilizing agents may be toxic to the cells, affecting the assay results.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

Data Presentation: Estimated Solubility of this compound

Solvent Estimated Solubility Notes
DMSO High (>50 mg/mL)Commonly used for preparing high-concentration stock solutions.
Ethanol Moderate (1-10 mg/mL)Can be used as a co-solvent.
PBS (pH 7.4) Very Low (<0.1 mg/mL)Aqueous solubility is expected to be poor at neutral pH.
Acidic Buffer (pH < 5) Low to ModerateSolubility is expected to increase due to protonation of the amine group.

Note: These are estimated values. It is highly recommended to experimentally determine the solubility for your specific experimental conditions.

Q2: How can I improve the solubility of this compound for my in vitro assay?

A2: Several methods can be employed to enhance the solubility of this compound:

  • Co-solvents: Using a water-miscible organic solvent can increase solubility.

  • pH Adjustment: Modifying the pH of the buffer can increase the ionization and, therefore, the solubility of the amine-containing compound.

  • Cyclodextrins: These can encapsulate the hydrophobic compound, increasing its aqueous solubility.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: It is generally recommended to keep the final concentration of DMSO in cell culture media at or below 0.5% to avoid solvent-induced cytotoxicity. However, the tolerance can be cell-line dependent, and it is advisable to run a vehicle control to assess the effect of DMSO on your specific cells.

Q4: My compound still precipitates even with a co-solvent. What else can I do?

A4: If precipitation persists, consider a combination of methods. For example, you could use a co-solvent in a pH-adjusted buffer. Another effective method is the use of cyclodextrins, which can act as carriers for the hydrophobic compound in an aqueous solution.

Experimental Protocols

Protocol 1: Co-Solvent Gradient Method for Solubility Enhancement

This method helps determine the optimal concentration of a co-solvent to maintain the solubility of the compound at the desired final concentration.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Ethanol

  • Propylene glycol

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate reader capable of detecting light scatter (nephelometry) or absorbance

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, create a serial dilution of the compound stock in DMSO.

  • Prepare a series of co-solvent/aqueous buffer mixtures (e.g., 5%, 10%, 20% Ethanol in PBS).

  • Add the aqueous buffer with varying co-solvent concentrations to the wells containing the DMSO stock of the compound.

  • Mix and incubate at the assay temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity or light scatter to identify the concentration at which precipitation occurs for each co-solvent percentage.

Protocol 2: pH-Dependent Solubility Determination

This protocol outlines the steps to determine the solubility of this compound at different pH values.[6][7]

Materials:

  • This compound

  • Buffers of various pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • Vials

  • Shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid compound to vials containing buffers of different pH values.

  • Incubate the vials on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis).

  • Plot the solubility as a function of pH.

Protocol 3: Cyclodextrin-Mediated Solubilization

This protocol describes how to use cyclodextrins to enhance the aqueous solubility of the compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 45% w/v).

  • Prepare a concentrated stock solution of the compound in a minimal amount of organic solvent (e.g., DMSO).

  • Slowly add the compound stock solution to the HP-β-CD solution while vortexing.

  • Sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.

  • Visually inspect for any precipitation. The resulting clear solution can then be diluted in the assay buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Solubilization Methods cluster_assay Biological Assay start Start: Insoluble Compound stock Prepare 10 mM Stock in 100% DMSO start->stock cosolvent Co-solvent Method stock->cosolvent Dilute in buffer with co-solvent ph_adjust pH Adjustment stock->ph_adjust Dilute in pH-adjusted buffer cyclodextrin Cyclodextrin Method stock->cyclodextrin Form inclusion complex, then dilute assay Perform Assay cosolvent->assay ph_adjust->assay cyclodextrin->assay results Reliable Results assay->results

Caption: Experimental workflow for enhancing compound solubility.

troubleshooting_logic cluster_check Initial Checks start Precipitation Observed? check_conc Is concentration too high? start->check_conc Yes end_node No Precipitation: Proceed with Assay start->end_node No check_dmso Is final DMSO% > 0.5%? check_conc->check_dmso No use_cosolvent Use Co-solvent check_conc->use_cosolvent Yes, Lower Conc. adjust_ph Adjust Buffer pH check_conc->adjust_ph Yes, Lower Conc. use_cyclo Use Cyclodextrin check_conc->use_cyclo Yes, Lower Conc. check_temp Are there temperature shifts? check_dmso->check_temp No check_dmso->use_cosolvent Yes, Lower DMSO% check_dmso->adjust_ph Yes, Lower DMSO% check_dmso->use_cyclo Yes, Lower DMSO% check_temp->use_cosolvent Yes, Equilibrate Temp. check_temp->use_cosolvent No check_temp->adjust_ph Yes, Equilibrate Temp. check_temp->adjust_ph No check_temp->use_cyclo Yes, Equilibrate Temp. check_temp->use_cyclo No use_cosolvent->end_node adjust_ph->end_node use_cyclo->end_node

Caption: Troubleshooting logic for compound precipitation.

References

Degradation pathways of isoxazole ring under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of the isoxazole ring under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the isoxazole ring at different pH values?

A1: The stability of the isoxazole ring is significantly dependent on pH. Generally, the isoxazole ring is considered a stable aromatic system.[1] However, it is most stable in neutral to slightly acidic conditions and becomes increasingly labile under basic conditions.[1][2] For instance, the anti-inflammatory drug leflunomide shows resistance to ring opening at acidic (pH 4.0) and neutral (pH 7.4) conditions, but readily decomposes at a basic pH of 10.0.[3]

Q2: What is the primary mechanism of isoxazole ring degradation?

A2: The primary degradation pathway for the isoxazole ring, particularly under basic conditions, involves the cleavage of the weak N-O bond.[1] This is often referred to as the "Achilles' heel" of the isoxazole ring.[1] This cleavage leads to a ring-opened product. Under acidic conditions, the degradation can be catalyzed by specific acid catalysis, especially at pH values below 3.5.[2][4]

Q3: What are the typical degradation products of the isoxazole ring?

A3: The degradation products vary depending on the starting isoxazole compound and the pH of the environment.

  • Alkaline Conditions: Base-catalyzed hydrolysis of leflunomide results in the formation of its active metabolite, A771726, through the opening of the isoxazole ring.[3] For other isoxazole derivatives, degradation in alkaline pH can yield products such as 2-hydroxy-N-(4-methyl-5-isoxazolyl)-1,4-naphthoquinone-4-imine and 5-amino-4-methylisoxazole.[2]

  • Acidic and Neutral Conditions: In acidic and neutral pH, the degradation of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone has been shown to produce 2-hydroxy-1,4-naphthoquinone, 2-butanone, ammonia, and hydroxylamine.[4] Another study identified 4-N-(4-methyl-5-isoxazolyl)-1,2-naphthoquinone and 2-methyl-cyanoacetamide as degradation products under similar conditions.[2]

Q4: Can substituents on the isoxazole ring affect its stability?

A4: Yes, the substitution pattern on the isoxazole ring significantly influences its stability. The presence of electron-withdrawing groups, such as a carboxylate ester, can increase the ring's susceptibility to degradation, especially under basic conditions.[1] The nature and position of substituents can alter the electron density of the ring and the lability of the N-O bond.

Troubleshooting Guide

Issue 1: My isoxazole-containing compound is degrading unexpectedly during my experiment.

  • Question: What is the pH of your experimental medium?

    • Guidance: Isoxazole rings are known to be unstable in basic conditions (pH > 8).[3] If your medium is alkaline, consider adjusting the pH to a neutral or slightly acidic range (pH 4-7.4) where the isoxazole ring is generally more stable.[2][3]

  • Question: What is the temperature of your experiment?

    • Guidance: Higher temperatures can accelerate the degradation of the isoxazole ring, especially in basic solutions.[3] If possible, conduct your experiment at a lower temperature to minimize degradation.

  • Question: Are there any strong nucleophiles present in your reaction mixture?

    • Guidance: The presence of strong nucleophiles can promote the cleavage of the N-O bond in the isoxazole ring.[1] Evaluate your reaction components and consider if any could be acting as a potent nucleophile.

Issue 2: I am trying to intentionally degrade an isoxazole ring but the reaction is slow.

  • Question: What are your current reaction conditions (pH, temperature)?

    • Guidance: To promote degradation, especially via ring opening, increasing the pH to basic conditions (e.g., pH 10) is effective.[3] Increasing the temperature will also likely increase the reaction rate.[3]

  • Question: Is your isoxazole ring substituted with electron-donating or electron-withdrawing groups?

    • Guidance: Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack and subsequent degradation.[1] If your isoxazole is highly stable, it may possess electron-donating groups that stabilize the ring. More forcing conditions (higher temperature, stronger base) may be required.

Issue 3: I am observing multiple unexpected products in my reaction involving an isoxazole.

  • Question: Have you characterized the unexpected products?

    • Guidance: It is crucial to identify the structures of the byproducts. Depending on the pH, you could be observing different degradation products. For example, under acidic conditions, you might see products resulting from hydrolysis, while under basic conditions, ring-opened products are more common.[2][4]

  • Question: Could the degradation be photochemically induced?

    • Guidance: Under UV irradiation, the isoxazole ring can rearrange to an oxazole through an azirine intermediate.[5] If your experiment is exposed to light, consider if this photochemical pathway could be contributing to the product profile.

Quantitative Data on Isoxazole Degradation

The following table summarizes the degradation half-life (t½) of the drug leflunomide under different pH and temperature conditions. This data illustrates the increased lability of the isoxazole ring under basic and higher temperature conditions.

CompoundpHTemperature (°C)Half-life (t½) (hours)
Leflunomide4.025Stable (resistant to ring opening)
Leflunomide7.425Stable (resistant to ring opening)
Leflunomide10.0256.0
LeflunomideAcidic37Stable
Leflunomide7.4377.4
Leflunomide10.0371.2

Data extracted from a study on the in vitro metabolism of Leflunomide.[3]

Experimental Protocols

General Protocol for Monitoring Isoxazole Degradation by HPLC-UV/LC-MS

This protocol provides a general framework for studying the degradation of an isoxazole-containing compound as a function of pH.

1. Materials:

  • Isoxazole-containing compound of interest

  • Buffers of desired pH (e.g., pH 4.0, 7.4, 10.0)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid or other modifier for mobile phase (if needed for LC-MS)

  • Internal standard (a stable compound with similar chromatographic properties)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

2. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your isoxazole compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the internal standard in a similar manner.

  • Incubation:

    • In separate vials, add a small aliquot of the isoxazole stock solution to each pH buffer to achieve the desired final concentration (e.g., 10 µg/mL).

    • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) in a shaking water bath or incubator.[3]

  • Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each reaction vial.

    • Immediately quench the reaction by adding the aliquot to a larger volume of cold acetonitrile containing the internal standard. This will precipitate any salts and stop the degradation process.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples by HPLC-UV or LC-MS.

      • HPLC-UV Method: Develop a gradient or isocratic method that provides good separation between the parent isoxazole compound, the internal standard, and any potential degradation products. Monitor at a wavelength where the parent compound has strong absorbance.

      • LC-MS Method: Use a similar chromatographic method as for HPLC-UV. Set the mass spectrometer to monitor for the m/z of the parent compound and potential degradation products.

  • Data Analysis:

    • Calculate the peak area ratio of the isoxazole compound to the internal standard at each time point.

    • Plot the natural logarithm of the peak area ratio versus time.

    • The slope of this line will be the negative of the pseudo-first-order degradation rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Degradation Pathway Visualizations

G cluster_acidic Acidic/Neutral pH Degradation Isoxazole_acid N-(3,4-dimethyl-5-isoxazolyl)- 4-amino-1,2-naphthoquinone Products_acid 2-hydroxy-1,4-naphthoquinone + 2-butanone + Ammonia + Hydroxylamine Isoxazole_acid->Products_acid H+, H2O

Caption: Acid/Neutral pH degradation pathway.

G cluster_alkaline Alkaline pH Degradation (Leflunomide) Leflunomide Leflunomide (Isoxazole Ring Intact) A771726 A771726 (Ring-Opened Metabolite) Leflunomide->A771726 OH- (Base-catalyzed)

Caption: Alkaline degradation of Leflunomide.

G cluster_photochemical Photochemical Rearrangement Isoxazole_photo Isoxazole Azirine Azirine Intermediate Isoxazole_photo->Azirine UV light Oxazole Oxazole Azirine->Oxazole Rearrangement

References

Overcoming poor regioselectivity in the synthesis of 3,5-disubstituted isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions related to achieving high regioselectivity in their synthetic routes.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of 3,5-disubstituted isoxazoles, particularly when using the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes.

Issue 1: Poor Regioselectivity - Formation of a Mixture of 3,5- and 3,4-Disubstituted Isoxazoles

  • Question: My reaction is producing a mixture of regioisomers, with the undesired 3,4-isomer being a significant component. How can I improve the selectivity for the 3,5-disubstituted product?

  • Answer: The regioselectivity of the 1,3-dipolar cycloaddition is governed by both electronic and steric factors of the nitrile oxide and the alkyne.[1] For terminal alkynes, the 3,5-disubstituted isomer is generally favored.[2] However, certain conditions can lead to the formation of the 3,4-isomer. Here are some strategies to enhance regioselectivity:

    • Catalyst Selection: The use of a copper(I) catalyst, such as copper(I) iodide (CuI), often strongly directs the reaction towards the formation of the 3,5-disubstituted isoxazole.[3][4] Ruthenium(II) catalysts have also been shown to promote the formation of specific regioisomers.[5]

    • Solvent Effects: The polarity of the solvent can influence the regiochemical outcome. Experimenting with a range of solvents, from nonpolar (e.g., toluene, THF) to polar (e.g., acetonitrile, DMF), may help to favor the desired isomer.[6]

    • Temperature Control: Reaction temperature can impact selectivity. Running the reaction at lower temperatures may enhance the kinetic preference for the 3,5-isomer. Conversely, in some cases, elevated temperatures might be necessary, but this should be optimized.[2][6]

    • Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role.[7][8] Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.

Issue 2: Low Yields - Suspected Nitrile Oxide Dimerization

  • Question: My reaction is resulting in a low yield of the desired isoxazole, and I suspect the nitrile oxide intermediate is dimerizing to form a furoxan. How can I minimize this side reaction?

  • Answer: Furoxan formation is a common side reaction due to the dimerization of the nitrile oxide.[1] To suppress this, consider the following approaches:

    • In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne. This ensures that the concentration of the nitrile oxide at any given time is low, favoring the cycloaddition over dimerization.[2]

    • Slow Addition: If you are pre-forming the nitrile oxide, add it slowly to the reaction mixture containing the alkyne.[1]

    • Excess Alkyne: Using a stoichiometric excess of the alkyne can help to trap the nitrile oxide as it is formed, outcompeting the dimerization pathway.[1]

    • Optimized Temperature: Lowering the reaction temperature can decrease the rate of dimerization.[1]

Issue 3: Difficulty in Separating Regioisomers

  • Question: I have a mixture of 3,5- and 3,4-disubstituted isoxazoles that are difficult to separate by column chromatography. What are some strategies for purification?

  • Answer: The separation of isoxazole regioisomers can be challenging due to their similar polarities.[9] If standard silica gel chromatography is ineffective, you could try:

    • Alternative Stationary Phases: Consider using different stationary phases for chromatography, such as alumina or reverse-phase silica (C18).

    • Recrystallization: If the products are crystalline, careful recrystallization from a suitable solvent system may allow for the selective crystallization of one isomer.

    • Preparative HPLC: High-performance liquid chromatography (HPLC) with a suitable column and eluent system can often provide baseline separation of closely related isomers.

    • Derivatization: In some cases, it may be possible to selectively derivatize one isomer to alter its physical properties, facilitating separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic methods for preparing 3,5-disubstituted isoxazoles?

A1: The two main strategies for synthesizing 3,5-disubstituted isoxazoles are:

  • 1,3-Dipolar Cycloaddition: This involves the reaction of a nitrile oxide with a terminal alkyne. This is often the most direct and regioselective method for accessing 3,5-disubstituted isoxazoles.[10]

  • Cyclocondensation of a 1,3-Dicarbonyl Compound with Hydroxylamine: This classical method can also yield 3,5-disubstituted isoxazoles. However, if the 1,3-dicarbonyl compound is unsymmetrical, it can lead to a mixture of regioisomers.[11][12]

Q2: How do electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?

A2: The regioselectivity is a result of the interplay between the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[7] Generally, in the reaction of a nitrile oxide with a terminal alkyne, the carbon atom of the nitrile oxide bonds to the unsubstituted carbon of the alkyne, and the oxygen atom bonds to the substituted carbon, leading to the 3,5-disubstituted isoxazole. This is often explained by frontier molecular orbital (FMO) theory, where the relative energies and coefficients of the HOMO of the alkyne and the LUMO of the nitrile oxide (or vice versa) dictate the preferred orientation of addition.[13][14] Bulky substituents on either reactant can also sterically hinder one approach, favoring the formation of the less sterically congested regioisomer.

Q3: Are there any metal-free methods to improve regioselectivity?

A3: Yes, while copper and ruthenium catalysts are common, there are metal-free approaches to promote regioselective isoxazole synthesis. One such method involves the use of deep eutectic solvents (DES) like choline chloride:urea, which has been shown to facilitate the regioselective synthesis of 3,5-disubstituted isoxazoles in a one-pot, three-component reaction.[10]

Q4: Can internal alkynes be used to synthesize 3,5-disubstituted isoxazoles?

A4: The synthesis of 3,5-disubstituted isoxazoles is most straightforward with terminal alkynes. The use of internal alkynes in 1,3-dipolar cycloadditions with nitrile oxides will lead to 3,4,5-trisubstituted isoxazoles.[2] Achieving regiocontrol to selectively obtain a specific trisubstituted isomer can be challenging and often results in a mixture of products.

Data Presentation

Table 1: Effect of Catalyst on the Regioselectivity of 1,3-Dipolar Cycloaddition

EntryAlkyneNitrile Oxide PrecursorCatalystSolventTemp (°C)Ratio (3,5:3,4)Yield (%)Reference
1PhenylacetyleneBenzaldoximeNoneToluene11090:1065[2]
2PhenylacetyleneBenzaldoximeCuI (5 mol%)Acetonitrile25>98:285[3]
31-Octyne4-ChlorobenzaldoximeNoneTHF6588:1270[2]
41-Octyne4-ChlorobenzaldoximeRu(II) complex (2 mol%)Dichloromethane255:9592[5]

Note: Data is representative and compiled from various sources for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is a general procedure for the copper(I)-catalyzed 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an aldoxime) with a terminal alkyne.[3][4]

Materials:

  • Aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • To a stirred solution of the aldoxime (1.0 mmol), terminal alkyne (1.2 mmol), and CuI (0.05 mmol) in acetonitrile (5 mL) at room temperature, add N-chlorosuccinimide (1.1 mmol) in one portion.

  • Add triethylamine (1.5 mmol) dropwise to the reaction mixture over 5 minutes.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired 3,5-disubstituted isoxazole.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_products Products R1_Alkyne Terminal Alkyne (R1-C≡CH) TS_35 Transition State (3,5-isomer favored) R1_Alkyne->TS_35 TS_34 Transition State (3,4-isomer disfavored) R1_Alkyne->TS_34 Nitrile_Oxide Nitrile Oxide (R2-C≡N⁺-O⁻) Nitrile_Oxide->TS_35 Nitrile_Oxide->TS_34 Product_35 3,5-Disubstituted Isoxazole TS_35->Product_35 Major Pathway Product_34 3,4-Disubstituted Isoxazole TS_34->Product_34 Minor Pathway Troubleshooting_Workflow Start Poor Regioselectivity (Mixture of Isomers) Q_Catalyst Is a catalyst being used? Start->Q_Catalyst A_Add_Cu Add Cu(I) catalyst Q_Catalyst->A_Add_Cu No Q_Solvent Have different solvents been tested? Q_Catalyst->Q_Solvent Yes A_Add_Cu->Q_Solvent A_Vary_Solvent Vary solvent polarity Q_Solvent->A_Vary_Solvent No Q_Temp Has the temperature been optimized? Q_Solvent->Q_Temp Yes A_Vary_Solvent->Q_Temp A_Lower_Temp Attempt reaction at lower temperature Q_Temp->A_Lower_Temp No End Improved Regioselectivity Q_Temp->End Yes A_Lower_Temp->End

References

Technical Support Center: Scalable Synthesis of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 3-(4-(trifluoromethyl)phenyl)isoxazol-5-amine for preclinical studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant in preclinical studies?

A1: this compound (CAS 81465-84-1) is a heterocyclic organic compound.[1][2] It serves as a valuable building block in medicinal chemistry for creating more complex molecules with potential therapeutic applications, particularly in oncology and neurology.[3] The isoxazole ring is a "privileged structure" often found in bioactive molecules, while the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate, making this compound a person of interest for drug discovery and development.[2][3][4]

Q2: What are the primary considerations for a scalable synthesis intended for preclinical supply?

A2: For preclinical studies, the synthesis must be scalable, meaning it can be safely and efficiently performed on a larger scale (multi-gram to kilogram) than typical lab-based discovery work.[5][6] Key considerations include:

  • Cost and Availability of Starting Materials: Reagents should be commercially available and affordable in bulk.

  • Process Safety: The reaction should avoid hazardous reagents or conditions that are difficult to manage at scale.

  • Robustness: The reaction should be reliable and give consistent yields and purity.

  • Simplicity: The protocol should involve a minimal number of steps with straightforward purification procedures (e.g., crystallization over chromatography).[6]

Q3: What purity level is required for a compound entering preclinical testing?

A3: For new drug candidates intended for preclinical studies, high chemical purity is essential. While specifications can be adjusted during development, a reasonable starting point is a purity of ≥98%, with no single unknown impurity exceeding 0.5%.[5] For later-stage development, such as generic drugs, requirements are often stricter, demanding ≥99.8% purity with no single unknown impurity over 0.1%.[5]

Q4: What are the most common synthetic routes for preparing 3-aryl-isoxazol-5-amines?

A4: The most prevalent methods for synthesizing the isoxazole ring are:

  • [3+2] Cycloaddition: This classic method involves the reaction of a nitrile oxide (generated in situ) with an alkyne or another suitable dipolarophile.[6][7] While widely used, the potential instability of nitrile oxides can be a challenge for scalability.[8]

  • Reaction of β-Ketonitriles with Hydroxylamine: This is often a more direct and scalable route. A pre-functionalized β-ketonitrile is cyclized with hydroxylamine under specific pH and temperature conditions to form the desired 5-aminoisoxazole ring, offering good control over regioselectivity.[4]

Section 2: Recommended Scalable Synthesis Protocol

This protocol details a scalable, two-step synthesis starting from commercially available materials, proceeding through a β-ketonitrile intermediate. This approach is favored for its scalability and control over regioselectivity.

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of β-Ketonitrile Intermediate cluster_1 Step 2: Isoxazole Ring Formation A 1. Combine 4'-(Trifluoromethyl)acetophenone and Diethyl carbonate B 2. Add Sodium ethoxide (base) and heat to reflux A->B C 3. Monitor reaction via TLC/LC-MS B->C D 4. Acidic work-up and extraction C->D E 5. Purify to yield 3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile D->E F 6. Dissolve β-Ketonitrile in Ethanol E->F Proceed to next step G 7. Add Hydroxylamine hydrochloride and a mild base (e.g., Sodium acetate) F->G H 8. Heat reaction and monitor completion G->H I 9. Cool, precipitate product, and filter H->I J 10. Recrystallize to yield pure This compound I->J G Start Start Synthesis CheckReaction Monitor Reaction Progress (TLC / LC-MS) Start->CheckReaction Decision Is Reaction Yield Low? CheckReaction->Decision ImpurityCheck Are Impurities Present? Decision->ImpurityCheck No LowYieldCauses Potential Causes: - Nitrile oxide dimerization (if applicable) - Reagent decomposition - Sub-optimal temperature - Incorrect stoichiometry Decision->LowYieldCauses Yes Success Product Meets Spec ImpurityCheck->Success No ImpurityCauses Potential Causes: - Incomplete reaction - Side reactions (e.g., furoxan formation) - Contaminated starting materials ImpurityCheck->ImpurityCauses Yes LowYieldSolutions Solutions: - Use fresh, high-quality reagents - Optimize reaction temperature and time - Verify stoichiometry and reagent addition rate LowYieldCauses->LowYieldSolutions LowYieldSolutions->CheckReaction Re-run/Optimize ImpuritySolutions Solutions: - Optimize purification (recrystallization solvent) - Ensure starting material purity - Adjust reaction conditions to minimize side products ImpurityCauses->ImpuritySolutions ImpuritySolutions->CheckReaction Re-run/Optimize G A 1. Scalable Synthesis of API Candidate B 2. Analytical Characterization (Purity, Identity, Stability) A->B C 3. Preclinical Testing - In Vitro Assays - In Vivo Animal Models (GLP) B->C D 4. Formulation Development C->D E 5. IND Application Submission to Regulatory Agency (e.g., FDA) C->E D->E F 6. Clinical Trials E->F

References

Technical Support Center: Managing Exothermic Reactions in the Fluorination of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to safely and effectively manage exothermic reactions during the fluorination of heterocyclic compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during exothermic fluorination reactions.

Issue 1: Rapid Temperature Increase or Thermal Runaway

  • Question: My reaction temperature is increasing uncontrollably. What should I do?

  • Answer: An uncontrolled temperature increase indicates a potential thermal runaway, a hazardous situation where the reaction rate increases with temperature, leading to a further and rapid rise in temperature.[1] Immediate action is required to prevent equipment failure and ensure safety.

    Immediate Actions:

    • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.

    • Enhance Cooling: Increase the cooling to the reactor by lowering the temperature of the cooling bath or increasing the flow of coolant.

    • Dilution: If possible and safe, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.

    • Quenching (Use with extreme caution): If the temperature continues to rise despite these measures, a chemical quench may be necessary. This should only be performed by experienced personnel with a pre-approved plan. A common method involves the slow addition of a less reactive quenching agent like isopropanol, followed by a mixture of isopropanol and water, and finally water, all while ensuring the reaction is under an inert atmosphere and vigorous cooling is applied.[2]

    Prevention:

    • Slow Reagent Addition: Add the fluorinating agent slowly and in portions to control the rate of heat generation.

    • Adequate Cooling: Ensure your cooling system is robust enough to handle the expected exotherm.

    • Continuous Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.

    • Flow Chemistry: For highly exothermic reactions, consider using a continuous flow reactor, which offers superior heat transfer and control.[3][4]

Issue 2: Formation of Byproducts and Low Selectivity

  • Question: My reaction is producing multiple products and the desired regioisomer is in low yield. How can I improve selectivity?

  • Answer: Poor selectivity in fluorination reactions can be due to the high reactivity of the fluorinating agent and the sensitivity of the heterocyclic substrate.

    Potential Solutions:

    • Choice of Fluorinating Reagent: Different fluorinating reagents exhibit different selectivities. For example, SELECTFLUOR® is often milder and more selective than harsher reagents.[5]

    • Solvent Effects: The solvent can influence the reaction outcome. Some electrophilic reagents like SELECTFLUOR® can react exothermically and non-selectively with solvents like DMF, pyridine, and DMSO.[6] Acetonitrile is often a suitable solvent for many fluorination reactions.

    • Temperature Control: Running the reaction at a lower temperature can often improve selectivity by favoring the desired reaction pathway with the lower activation energy.

    • Protecting Groups: If your heterocycle has multiple reactive sites, consider using protecting groups to block unwanted reactions.

Issue 3: Low or No Conversion of Starting Material

  • Question: My reaction is not proceeding, or the conversion is very low. What could be the cause?

  • Answer: Low or no conversion can stem from several factors related to the reagents, reaction conditions, or the substrate itself.

    Possible Causes and Solutions:

    • Inactive Fluorinating Reagent: Many fluorinating reagents are moisture-sensitive. Ensure your reagents are handled under anhydrous conditions and stored properly.

    • Sub-optimal Temperature: While high temperatures can lead to side reactions, some fluorinations require elevated temperatures to proceed at a reasonable rate. A careful optimization of the reaction temperature is crucial.

    • Inappropriate Solvent: The solvent plays a critical role in dissolving the reactants and influencing the reactivity of the fluorinating agent. A solvent screen may be necessary to find the optimal conditions.

    • Substrate Reactivity: Some heterocyclic systems are inherently less reactive towards electrophilic fluorination. In such cases, a more powerful fluorinating agent or the use of a catalyst might be required.

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway and why is it a concern in fluorination reactions?

A1: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop.[1] Fluorination reactions, particularly with powerful reagents like elemental fluorine, are often highly exothermic and therefore pose a risk of thermal runaway if not properly controlled.[2] This can lead to a rapid increase in temperature and pressure, potentially causing explosions, fires, and the release of toxic gases.

Q2: How can I predict the exothermicity of my fluorination reaction?

A2: While a precise prediction without experimental data is difficult, you can make an educated assessment. Direct fluorination with elemental fluorine is typically highly exothermic (around 450–500 kJ/mol). Reactions with electrophilic fluorinating agents like SELECTFLUOR® are generally less exothermic but can still be significant, especially on a large scale. The reactivity of the heterocyclic substrate also plays a role; more electron-rich heterocycles tend to react more vigorously. For critical applications, reaction calorimetry is recommended to precisely measure the heat of reaction and determine the adiabatic temperature rise.

Q3: What are the advantages of using a flow reactor for exothermic fluorination reactions?

A3: Flow reactors offer significant advantages for managing highly exothermic reactions compared to traditional batch reactors.[3][4] The primary benefit is the much higher surface-area-to-volume ratio, which allows for extremely efficient heat transfer.[7] This enables precise temperature control and minimizes the risk of thermal runaway. Other advantages include improved safety due to the small reaction volume at any given time, better mixing, and easier scalability.

Q4: What are some common safety precautions I should take when performing fluorination reactions?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a flame-resistant lab coat, and gloves resistant to the chemicals being used.

  • Fume Hood: All fluorination reactions should be performed in a well-ventilated fume hood.

  • Inert Atmosphere: Many fluorinating reagents are moisture-sensitive, so working under an inert atmosphere (e.g., nitrogen or argon) is often necessary.

  • Emergency Plan: Have a clear emergency plan in place, including the location of safety showers, eyewashes, and fire extinguishers. For reactions involving hydrofluoric acid (HF) or reagents that can produce it, have a calcium gluconate tube readily available.

  • Quenching Strategy: Plan your quenching procedure in advance. Never add water directly to a reactive fluorinating agent.

Q5: How do I properly quench a fluorination reaction?

A5: The quenching procedure depends on the specific reagents used. However, a general approach for electrophilic fluorinating agents like SELECTFLUOR® is the slow addition of a saturated aqueous solution of a mild base, such as sodium bicarbonate, at a low temperature (e.g., 0 °C). For more reactive reagents, a multi-step quenching process starting with a less reactive protic solvent like isopropanol, followed by an alcohol/water mixture, and then water is a safer approach.[2] Always perform the quench slowly and with efficient cooling and stirring.

Data Presentation

Table 1: Comparison of Batch vs. Flow Reactors for Exothermic Reactions

FeatureBatch ReactorFlow Reactor
Heat Transfer Low surface-area-to-volume ratio, less efficient heat transfer.[7]High surface-area-to-volume ratio, highly efficient heat transfer.
Temperature Control Difficult to maintain precise temperature, risk of local hot spots.Excellent temperature control, uniform temperature profile.[4]
Safety Higher risk due to large volume of reactants.[7]Inherently safer due to small reaction volume at any given time.
Mixing Can be inefficient, especially for viscous solutions.Rapid and efficient mixing.
Scalability Often requires re-optimization at a larger scale.Generally easier to scale up by running the reactor for a longer time.

Table 2: Example Reaction Conditions for the Fluorination of Heterocyclic Compounds

HeterocycleFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-methyl-1H-indoleSELECTFLUOR®AcetonitrileRoom Temperature2-4Not specified
Skatole (3-methylindole)SELECTFLUOR®Acetonitrile/Water (1:1)Room TemperatureOvernight71[7]
2-phenylpyridineAgF₂Acetonitrile22-231.5Not specified

Experimental Protocols

Protocol 1: Electrophilic Fluorination of 2-methyl-1H-indole with SELECTFLUOR®

This protocol is adapted from a technical guide for the synthesis of 3-fluoro-2-methyl-1H-indole.

Materials:

  • 2-methyl-1H-indole

  • SELECTFLUOR®

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an argon atmosphere, dissolve 2-methyl-1H-indole (1.0 eq) in anhydrous acetonitrile (to a concentration of 0.1 M) in a round-bottom flask at room temperature.

  • Add SELECTFLUOR® (1.1 eq) portion-wise over 10 minutes with stirring.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C-H Fluorination of 2-phenylpyridine with Silver(II) Fluoride

This protocol is based on a literature procedure for the site-selective fluorination of pyridines.

Materials:

  • 2-phenylpyridine

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile

  • Celite

  • Methyl tert-butyl ether (MTBE)

  • 1M HCl

  • Saturated aqueous NaCl solution

  • Anhydrous MgSO₄

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add anhydrous acetonitrile and 2-phenylpyridine (1.0 equiv).

  • Place the flask in an ambient temperature water bath (22–23 °C).

  • Add AgF₂ (3.0 equiv) in one portion with vigorous stirring. The internal temperature should be monitored and maintained. In the absence of a water bath, the temperature may rise to 30–32 °C.

  • Stir the reaction mixture for 90 minutes. The black AgF₂ will be consumed, and yellow AgF will form.

  • Filter the reaction mixture over Celite, rinsing with acetonitrile.

  • Concentrate the filtrate on a rotary evaporator.

  • To the residue, add MTBE and 1M HCl and shake well.

  • Remove the resulting silver salts by filtration, rinsing with MTBE.

  • Transfer the filtrate to a separatory funnel, wash the organic layer with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography.

Mandatory Visualization

Experimental_Workflow_Fluorination_of_Indole Experimental Workflow for the Fluorination of 2-methyl-1H-indole cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents: 2-methyl-1H-indole SELECTFLUOR® Anhydrous MeCN setup_reaction Set up Reaction Vessel under Argon Atmosphere prep_reagents->setup_reaction dissolve Dissolve Indole in Anhydrous MeCN at RT setup_reaction->dissolve add_selectfluor Add SELECTFLUOR® (1.1 eq) Portion-wise dissolve->add_selectfluor stir Stir at RT for 2-4h add_selectfluor->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with sat. NaHCO3 (aq) at 0°C monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry over MgSO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product 3-fluoro-2-methyl-1H-indole purify->product

Caption: Experimental workflow for the fluorination of 2-methyl-1H-indole.

Exotherm_Management_Decision_Tree Decision Tree for Managing Exothermic Reactions cluster_assessment Risk Assessment cluster_control_strategy Control Strategy cluster_execution Reaction Execution cluster_emergency Emergency Response start Planning an Exothermic Fluorination Reaction assess_exotherm Assess Potential Exothermicity (Literature, Calorimetry) start->assess_exotherm is_high_risk High Risk of Thermal Runaway? assess_exotherm->is_high_risk use_flow Use Continuous Flow Reactor is_high_risk->use_flow Yes use_batch Use Batch Reactor with Enhanced Controls is_high_risk->use_batch No execute_reaction Execute Reaction use_flow->execute_reaction batch_controls Slow Reagent Addition Efficient Cooling Dilution use_batch->batch_controls batch_controls->execute_reaction monitor_temp Continuously Monitor Internal Temperature execute_reaction->monitor_temp is_temp_stable Temperature Stable? monitor_temp->is_temp_stable stop_addition Stop Reagent Addition is_temp_stable->stop_addition No proceed_workup Proceed to Work-up is_temp_stable->proceed_workup Yes increase_cooling Increase Cooling stop_addition->increase_cooling dilute Dilute with Cold Inert Solvent increase_cooling->dilute prepare_quench Prepare for Emergency Quench dilute->prepare_quench

Caption: Decision tree for managing exothermic reactions.

References

Validation & Comparative

The Impact of Fluorination on the Efficacy of Isoxazole Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This guide provides a comparative analysis of the efficacy of fluorinated versus non-fluorinated isoxazole inhibitors, a topic of significant interest to researchers, scientists, and drug development professionals. The strategic incorporation of fluorine into molecular scaffolds is a widely utilized strategy in medicinal chemistry to enhance the pharmacological properties of therapeutic agents. This guide will delve into the effects of fluorination on the biological activity of isoxazole-based compounds, presenting supporting experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Introduction to Isoxazole Inhibitors and the Role of Fluorination

Isoxazole derivatives are a prominent class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[1][2] Their applications span various therapeutic areas, including oncology, inflammation, and infectious diseases.[2] Fluorination, the process of introducing fluorine atoms into a molecule, can profoundly influence its physicochemical and biological properties. The presence of fluorine can alter a compound's lipophilicity, metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile, often leading to enhanced therapeutic efficacy.[1]

Comparative Efficacy Data: Anticancer Activity

To illustrate the impact of fluorination, this guide presents a comparison of a fluorinated isoxazole derivative with a non-fluorinated counterpart, both evaluated for their anticancer activity. The data is summarized from discrete studies to provide a comparative perspective.

A study by Hawash et al. (2021) investigated the antiproliferative activity of a series of fluorophenyl-isoxazole-carboxamide derivatives.[3] One of the most potent compounds identified was Compound 2f , which features a fluorinated phenyl ring. For comparison, we will consider a non-fluorinated isoxazole derivative with a similar structural backbone, reported in a separate study to exhibit anticancer properties.

CompoundStructureCancer Cell LineIC50 (µg/mL)Reference
Fluorinated Isoxazole (Compound 2f) 3-(4-Fluorophenyl)-N-(3-methoxyphenyl)-5-methylisoxazole-4-carboxamideHep3B (Liver)5.76[3]
HepG2 (Liver)34.64[3]
Non-Fluorinated Isoxazole Analog N,3-Diphenyl-5-methylisoxazole-4-carboxamideK562 (Leukemia)>300 (inactive)[4]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Anticancer Activity Assessment (MTS Assay)

This protocol is based on the methodology described by Hawash et al. (2021) for evaluating the antiproliferative activity of the synthesized isoxazole derivatives.[3]

1. Cell Culture:

  • Human cancer cell lines (e.g., Hep3B, HepG2, HeLa, MCF-7) are maintained in an appropriate culture medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine.

  • Cells are cultured in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • The isoxazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium.

3. Cell Seeding:

  • Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.

4. Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Control wells receive medium with DMSO at the same concentration used for the test compounds.

  • The plates are incubated for 48 hours.

5. MTS Assay:

  • After the incubation period, 20 µL of MTS reagent is added to each well.

  • The plates are incubated for an additional 1-4 hours at 37°C.

  • The absorbance is measured at 490 nm using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the control wells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Isoxazole inhibitors can exert their effects through various signaling pathways. For instance, in the context of cancer, they may target key kinases involved in cell proliferation and survival, such as p38 MAPK.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that responds to stress stimuli and regulates various cellular processes, including inflammation, apoptosis, and cell differentiation. Inhibition of this pathway is a key strategy in the development of anti-inflammatory and anticancer drugs.

p38_MAPK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Inhibitor Isoxazole Inhibitor Inhibitor->p38_MAPK

Caption: The p38 MAPK signaling cascade.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel inhibitors involves a systematic workflow, from initial screening to detailed mechanistic studies.

Inhibitor_Screening_Workflow Compound_Library Compound Library (Fluorinated & Non-fluorinated Isoxazoles) Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Lead_Compound Lead Compound Selection Dose_Response->Lead_Compound Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Lead_Compound->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_of_Action->In_Vivo_Studies

Caption: A typical workflow for inhibitor screening.

Conclusion

References

A Comparative Analysis of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine and Other E. coli Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds that can effectively inhibit bacterial growth. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, remains a prime target for antibacterial drug development. This guide provides a comparative overview of the known inhibitory landscape of Escherichia coli (E. coli) DNA gyrase, with a special focus on the potential of isoxazole-based compounds, including the titular 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine, in this arena.

While direct experimental data on the E. coli gyrase inhibitory activity of this compound is not extensively available in current literature, the isoxazole scaffold is present in a number of compounds that have been investigated for antibacterial properties, including the inhibition of DNA gyrase. This guide will therefore compare established E. coli gyrase inhibitors with emerging isoxazole-based compounds to provide a comprehensive perspective for researchers in the field.

Established E. coli Gyrase Inhibitors: A Snapshot

Two major classes of antibiotics have long been the cornerstone of gyrase inhibition: the quinolones and the aminocoumarins.

  • Quinolones , such as ciprofloxacin and levofloxacin, are widely used synthetic antibiotics. They function by trapping the gyrase-DNA complex in a state where the DNA is cleaved, leading to lethal double-strand breaks and halting DNA replication.

  • Aminocoumarins , like novobiocin, are natural products that act by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase, which is crucial for the enzyme's supercoiling function.

The Rise of Isoxazole Scaffolds in Gyrase Inhibition

Recent research has identified isoxazole derivatives as a promising class of novel antibacterial agents, with some demonstrating inhibitory effects on DNA gyrase. These compounds offer a different chemical scaffold that could potentially circumvent existing resistance mechanisms to quinolones and aminocoumarins. For instance, spiropyrimidinetriones incorporating a benzisoxazole ring have been identified as a new class of DNA gyrase inhibitors.[1] Furthermore, computational and in vitro studies on triazole-isoxazole hybrids have suggested their potential to target E. coli DNA gyrase.

Quantitative Comparison of Inhibitory Activity

The efficacy of gyrase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the purified enzyme and their minimum inhibitory concentration (MIC) against whole bacterial cells. The following tables summarize available data for representative compounds.

Table 1: In Vitro E. coli DNA Gyrase Inhibition (IC50)

Compound ClassRepresentative CompoundTarget SubunitIC50
Aminocoumarin NovobiocinGyrB26 nM
Quinolone CiprofloxacinGyrANot widely reported in this format
Novel Inhibitors Compound 154 (a novel inhibitor)Not specified3.1 µM
Novel Inhibitors Chloro-IB-MECA (adenosine analogue)GyrB (ATP competitive)2.4 µM
Novel Inhibitors IB-MECA (adenosine analogue)GyrB (ATP competitive)50.7 µM

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Antibacterial Activity against E. coli (MIC)

Compound ClassRepresentative Compound/DerivativeMIC (µg/mL)
Quinolone Ciprofloxacin0.015 - 0.12
Isoxazole Derivative N3, N5-di(substituted)isoxazole-3,5-diamine derivative '178f'95
Isoxazole Derivative N3, N5-di(substituted)isoxazole-3,5-diamine derivative '178e'110
Isoxazole Derivative N3, N5-di(substituted)isoxazole-3,5-diamine derivative '178d'117
Triazole-Isoxazole Hybrid Compound 7b15,000

Note: MIC values are highly dependent on the bacterial strain and testing methodology.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the mechanism of DNA gyrase and a typical workflow for inhibitor screening.

DNA_Gyrase_Mechanism cluster_gyrase DNA Gyrase (A2B2) GyrA GyrA (x2) Cleavage-Reunion DNA_supercoiled Supercoiled DNA GyrA->DNA_supercoiled Supercoiling GyrB GyrB (x2) ATPase Activity GyrB->GyrA Energy ADP_Pi ADP + Pi GyrB->ADP_Pi DNA_relaxed Relaxed DNA DNA_relaxed->GyrA Binds ATP ATP ATP->GyrB Quinolones Quinolones (e.g., Ciprofloxacin) Quinolones->GyrA Inhibits (Traps complex) Aminocoumarins Aminocoumarins (e.g., Novobiocin) Aminocoumarins->GyrB Inhibits (Blocks ATP binding)

Caption: Mechanism of DNA gyrase and points of inhibition.

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: High-Throughput DNA Gyrase Assay start->primary_screen hits Initial Hits primary_screen->hits secondary_screen Secondary Screen: IC50 Determination hits->secondary_screen mic_testing Antibacterial Susceptibility: MIC Testing against E. coli secondary_screen->mic_testing lead_compounds Lead Compounds mic_testing->lead_compounds

References

Validation of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine activity using reference standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of the biological activity of 3-(4-(trifluoromethyl)phenyl)isoxazol-5-amine. Due to the limited availability of public data on the specific biological activity of this compound, this document outlines the necessary experimental protocols and data presentation structures required for a comprehensive comparison with established reference standards.

Introduction

This compound is a synthetic compound belonging to the isoxazole class of heterocyclic compounds. The trifluoromethyl group and the isoxazole core are known to be present in various biologically active molecules, suggesting potential therapeutic applications.[1] Isoxazole derivatives have been investigated for a range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. The trifluoromethyl moiety is often incorporated into drug candidates to enhance metabolic stability and bioavailability.

This guide will focus on two primary areas of potential activity for validation: anticancer (cytotoxic) activity and neuroprotective activity . For each area, we will propose relevant reference standards, detail the necessary experimental protocols, and provide templates for data presentation and visualization.

Section 1: Validation of Anticancer Activity

A crucial step in characterizing a novel compound is to assess its cytotoxic effects on cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Reference Standards for Anticancer Activity

To provide a meaningful comparison, the activity of this compound should be benchmarked against well-established anticancer drugs. The choice of reference standards will depend on the cancer cell lines being tested. A common and potent chemotherapeutic agent used as a positive control in many in vitro studies is:

  • Doxorubicin: A widely used chemotherapy agent with a broad spectrum of activity against various cancers.

Data Presentation: Cytotoxicity

Quantitative data from cytotoxicity assays should be summarized in a clear and concise table.

CompoundCell LineIC50 (µM) ± SD
This compoundMCF-7 (Breast)Data to be determined
A549 (Lung)Data to be determined
HeLa (Cervical)Data to be determined
Doxorubicin (Reference Standard)MCF-7 (Breast)Literature Value/Experimental Value
A549 (Lung)Literature Value/Experimental Value
HeLa (Cervical)Literature Value/Experimental Value

SD: Standard Deviation

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Doxorubicin hydrochloride

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization: Experimental Workflow for Cytotoxicity Testing

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed Cancer Cells in 96-well Plate B 24h Incubation A->B C Prepare Serial Dilutions of Test Compound and Reference B->C D Treat Cells with Compounds C->D E 48-72h Incubation D->E F Add MTT Reagent E->F G 4h Incubation F->G H Add DMSO to Solubilize Formazan G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Values J->K

Caption: Workflow for determining the in vitro cytotoxicity of a test compound.

Section 2: Validation of Neuroprotective Activity

Neurodegenerative diseases are often characterized by oxidative stress and neuronal cell death. An in vitro assay can be used to assess the potential of a compound to protect neuronal cells from such damage.

Reference Standards for Neuroprotective Activity

A well-characterized antioxidant and neuroprotective agent can be used as a reference standard:

  • Trolox: A water-soluble analog of vitamin E, commonly used as an antioxidant standard.

Data Presentation: Neuroprotection

The neuroprotective effect can be quantified by measuring the percentage of cell viability in the presence of a neurotoxin with and without the test compound.

CompoundNeurotoxinConcentration (µM)% Cell Viability ± SD
Vehicle ControlH₂O₂ (100 µM)-Data to be determined
This compoundH₂O₂ (100 µM)1Data to be determined
H₂O₂ (100 µM)10Data to be determined
H₂O₂ (100 µM)50Data to be determined
Trolox (Reference Standard)H₂O₂ (100 µM)100Literature Value/Experimental Value

SD: Standard Deviation

Experimental Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a common model for studying neurotoxicity and neuroprotection.

Materials:

  • This compound

  • Trolox

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H₂O₂)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound or Trolox for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 100 µM to induce oxidative stress. A control group without H₂O₂ should be included.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • MTT Assay: Perform the MTT assay as described in the anticancer activity protocol to determine cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to the control cells (not treated with H₂O₂).

Visualization: Logical Flow of Neuroprotection Validation

G A Hypothesis: Compound has neuroprotective activity B In Vitro Model: Neuronal cells (e.g., SH-SY5Y) A->B C Induce Stress: Oxidative stress (e.g., H2O2) B->C D Treatment: Pre-treat with Test Compound and Reference Standard (Trolox) C->D E Measure Outcome: Cell Viability (MTT Assay) D->E F Data Analysis: Compare viability of treated vs. untreated cells E->F G Conclusion: Determine neuroprotective efficacy F->G

Caption: Logical steps for validating the neuroprotective activity of a compound.

Conclusion

The validation of the biological activity of this compound requires a systematic approach involving standardized in vitro assays and comparison with appropriate reference standards. This guide provides the foundational protocols and data presentation formats to facilitate such an investigation. The generation of robust and comparable data is essential for determining the therapeutic potential of this compound and guiding future drug development efforts.

References

Leflunomide: A Benchmark for a New Generation of Isoxazole-Based Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

Leflunomide, and its active metabolite teriflunomide, have established a significant precedent in the field of immunomodulation. By targeting the enzyme dihydroorotate dehydrogenase (DHODH), they effectively curb the proliferation of activated lymphocytes, a key driver of autoimmune diseases. This well-defined mechanism of action has positioned leflunomide as a critical reference compound for the development and evaluation of novel isoxazole-based drugs aimed at the same therapeutic target.

This guide provides a comparative analysis of leflunomide's active form, teriflunomide, against emerging isoxazole-based DHODH inhibitors. It presents key quantitative data, detailed experimental protocols for activity assessment, and visual diagrams of the underlying biological pathways and experimental workflows to support researchers, scientists, and drug development professionals in this specialized area.

Mechanism of Action: Targeting Pyrimidine Synthesis

Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide.[1][2] Teriflunomide is the entity responsible for the drug's therapeutic effects.[1] Its primary molecular target is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[3][4] DHODH is a crucial enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis in rapidly dividing cells, such as activated T and B lymphocytes.[5]

By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines.[6] This leads to the arrest of stimulated lymphocytes in the G1 phase of the cell cycle, thereby suppressing the immune response that characterizes autoimmune conditions like rheumatoid arthritis and multiple sclerosis.[3][6]

dot

DHODH_Inhibition_Pathway cluster_0 De Novo Pyrimidine Synthesis cluster_1 Cellular Proliferation Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP, CTP UTP, CTP UMP->UTP, CTP Further Synthesis DNA/RNA Synthesis DNA/RNA Synthesis UTP, CTP->DNA/RNA Synthesis Lymphocyte\nProliferation Lymphocyte Proliferation DNA/RNA Synthesis->Lymphocyte\nProliferation Leflunomide Leflunomide Teriflunomide Teriflunomide Leflunomide->Teriflunomide Metabolism Teriflunomide->Orotate Inhibition

DHODH Inhibition Signaling Pathway

Comparative Activity of Isoxazole-Based DHODH Inhibitors

The development of novel isoxazole-based DHODH inhibitors often uses teriflunomide as a benchmark for potency. The inhibitory concentration 50 (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of a biological process, is a key metric for comparison.

CompoundTargetIC50 (nM)Reference(s)
TeriflunomideHuman DHODH407.8[7]
TeriflunomideHuman DHODH130[8]
TeriflunomideHuman DHODH307[9]
Compound A37 Human DHODH10.2 [7]
Compound 16 Human DHODH91 [8]
LeflunomideHuman DHODH>100,000[1]
BrequinarHuman DHODH~20[1]
DHODH-IN-11Human DHODHWeak Inhibition[1][6]

Note: IC50 values can vary between different assay conditions and laboratories.

Experimental Protocols

The evaluation of novel DHODH inhibitors relies on standardized in vitro assays to determine their enzymatic and cellular activity.

DHODH Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHODH. A common method is a spectrophotometric assay that monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[1][10]

Materials:

  • Recombinant human DHODH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Dihydroorotate (DHO) - substrate

  • Coenzyme Q10 (CoQ10) - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

  • Test compounds (e.g., teriflunomide and novel isoxazole derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, CoQ10, and DCIP.

  • Add the test compound dilutions to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control.

  • Add the recombinant human DHODH enzyme to each well and pre-incubate for a defined period (e.g., 30 minutes at 25°C) to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate, DHO, to all wells.

  • Immediately measure the decrease in absorbance at a specific wavelength (e.g., 600-650 nm) over time in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Normalize the velocities relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Cell Proliferation Assay

This assay assesses the effect of DHODH inhibitors on the proliferation of rapidly dividing cells, such as lymphocyte or cancer cell lines.

Materials:

  • Cell line of interest (e.g., activated lymphocytes, MOLM-13 leukemia cells)

  • Complete cell culture medium

  • Test compounds

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, CCK-8, or CellTiter-Glo)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Add the compound dilutions to the respective wells. Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance or luminescence using a microplate reader.

  • Normalize the data to the vehicle control to determine the percentage of cell viability or growth inhibition.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or EC50 (half maximal effective concentration) value.[1][2]

dot

Experimental_Workflow cluster_0 Drug Discovery & Evaluation Start Start: Novel Isoxazole Compound Biochemical_Assay Biochemical Assay (DHODH Enzymatic Assay) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assays Cell-Based Assays (e.g., Proliferation Assay) Determine_IC50->Cell_Based_Assays Determine_EC50 Determine EC50/GI50 Cell_Based_Assays->Determine_EC50 Uridine_Rescue Uridine Rescue Experiment Determine_EC50->Uridine_Rescue Conclusion Conclusion on In Vitro Activity Uridine_Rescue->Conclusion

References

Comparative analysis of kinase inhibition profiles of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of isoxazole derivatives reveals their significant potential as potent and selective kinase inhibitors, targeting a wide array of kinases implicated in diseases such as cancer and inflammatory disorders. The inherent structural features of the isoxazole ring, including its ability to engage in hydrogen bonding and other key interactions within the ATP-binding pocket of kinases, make it a valuable pharmacophore in modern drug discovery.

Researchers, scientists, and drug development professionals are continuously exploring the chemical space of isoxazole derivatives to develop novel therapeutics. This guide provides a comparative analysis of the kinase inhibition profiles of various isoxazole-based compounds, supported by experimental data and detailed protocols to aid in these endeavors.

Comparative Kinase Inhibition Profiles

The inhibitory activities of various isoxazole derivatives against a range of protein kinases are summarized below. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency, with lower values indicating greater potency.

Cyclin-Dependent and Tyrosine Kinase Inhibition

Isoxazole-containing compounds have demonstrated notable activity against both cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs). For instance, indole- and oxindole-based isoxazoles show inhibitory potential against CDKs, while other derivatives effectively target kinases like RET and TrkA.[1]

Compound ClassTarget KinaseIC50 (µM)
Indolyl 1,2,4-triazole derivativesCDK40.049 - 3.031
Oxindole-indole conjugatesCDK41.26 - 1.82
Nortopsentin analogsCDK10.64 - 0.89
9H-pyrimido[4,5-b]indole derivativesRET0.27 - 0.37
Pyrazolo[3,4-b]pyridine derivativesTrkA0.293
Table 1: Inhibitory activity of isoxazole-related scaffolds against CDKs and Tyrosine Kinases. Data serves as a representative guide for the potential of isoxazole derivatives.[1]
EGFR, VEGFR, and Other Kinase Inhibition

A series of novel isoxazole derivatives has been synthesized and evaluated for their inhibitory activity against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). Several compounds exhibited potent inhibition, with IC50 values in the nanomolar range.[2] Compound 25a from this series also showed promising activity against VEGFR-2, CK2α, and topoisomerase IIβ.[2]

CompoundTarget KinaseIC50 (µM)
10a EGFR-TK0.064 ± 0.001
10b EGFR-TK0.066 ± 0.001
25a EGFR-TK0.054 ± 0.001
25a VEGFR-2Promising Activity
25a CK2αPromising Activity
Table 2: EGFR-TK inhibitory activity of selected isoxazole derivatives.[2]

Furthermore, isoxazole-oxazole hybrids have been investigated as inhibitors of Traf2- and Nck-interacting kinase (TNIK), with compounds showing IC50 values ranging from 12 to 150 nM.[3] Other studies have identified isoxazole derivatives as potent inhibitors of p38α kinase with IC50 values below 1 µM.[3]

Key Signaling Pathways Targeted by Isoxazole Derivatives

The development of targeted therapies requires a deep understanding of the cellular signaling pathways regulated by the kinases of interest. Below are diagrams of key pathways where isoxazole inhibitors have shown potential.

Pim1_Signaling_Pathway Pim-1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT phosphorylates Pim-1 Pim-1 STAT->Pim-1 induces transcription Gene_Transcription Gene_Transcription STAT->Gene_Transcription Downstream_Effectors Downstream_Effectors Pim-1->Downstream_Effectors phosphorylates Cell_Cycle_Progression Cell_Cycle_Progression Downstream_Effectors->Cell_Cycle_Progression Inhibition_of_Apoptosis Inhibition_of_Apoptosis Downstream_Effectors->Inhibition_of_Apoptosis Cytokine Cytokine Cytokine->Cytokine_Receptor

Pim-1 Signaling Pathway

The Pim-1 kinase is a key downstream effector of the JAK/STAT signaling pathway, playing a crucial role in cell survival and proliferation.[4] Isoxazole derivatives targeting Pim-1 could therefore be valuable in oncology.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors AKT AKT PI3K->AKT activates AKT->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression EGF EGF EGF->EGFR

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. Isoxazole derivatives that inhibit EGFR-TK can block these oncogenic signals.[2]

Experimental Protocols for Kinase Inhibition Assays

Accurate and reproducible assessment of kinase inhibition is fundamental to drug discovery. Several assay formats are commonly employed, each with its own principles and procedures.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the phosphorylation of a substrate by a kinase.

Principle: A biotinylated substrate is phosphorylated by the kinase. A europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 are added. When the substrate is phosphorylated, the antibody binds, bringing the Eu3+ cryptate and XL665 into close proximity, resulting in a FRET signal.

Protocol Outline:

  • Compound Preparation: Prepare serial dilutions of the isoxazole derivatives in 100% DMSO. Further dilute in kinase assay buffer to achieve final desired concentrations (final DMSO concentration typically ≤1%).[1]

  • Kinase Reaction:

    • Add 2 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.[1]

    • Add 4 µL of the kinase solution (pre-diluted in kinase assay buffer) to each well and incubate for 15 minutes at room temperature.[1]

    • Initiate the reaction by adding 4 µL of a mixture of biotinylated substrate and ATP in kinase assay buffer.[1]

    • Incubate for 60 minutes at room temperature.[1]

  • Detection: Add 10 µL of the HTRF detection mix (containing Eu3+-cryptate labeled antibody and Streptavidin-XL665) to each well to stop the reaction.[1]

  • Data Acquisition: Incubate for 60 minutes at room temperature, protected from light, then read the plate on an HTRF-compatible plate reader (emission at 620 nm and 665 nm).[1]

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration to calculate the IC50 value.[1]

HTRF_Assay_Workflow HTRF Kinase Assay Workflow Start Start Compound_Dilution Prepare serial dilutions of isoxazole derivatives Start->Compound_Dilution Add_Compound Add diluted compound to 384-well plate Compound_Dilution->Add_Compound Add_Kinase Add kinase solution and incubate Add_Compound->Add_Kinase Initiate_Reaction Add substrate/ATP mix to start reaction Add_Kinase->Initiate_Reaction Incubate_Reaction Incubate at room temperature Initiate_Reaction->Incubate_Reaction Stop_and_Detect Add HTRF detection mix Incubate_Reaction->Stop_and_Detect Incubate_Detection Incubate in the dark Stop_and_Detect->Incubate_Detection Read_Plate Read fluorescence on HTRF plate reader Incubate_Detection->Read_Plate Analyze_Data Calculate HTRF ratio and IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

HTRF Kinase Assay Workflow
ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction.

Principle: The amount of ADP produced is directly proportional to kinase activity. The assay involves two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal. A lower signal indicates greater kinase inhibition.[5]

Protocol Outline:

  • Kinase Reaction: Set up the kinase reaction including the kinase, substrate, ATP, and the test compound. Incubate to allow the reaction to proceed.[5]

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[5]

  • Convert ADP to ATP and Detect: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[5]

  • Measure Luminescence: Measure the luminescent signal using a plate-reading luminometer.[5]

Radiometric Kinase Assay ([γ-33P]ATP)

This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-33P]ATP onto a substrate.

Protocol Outline:

  • Compound Preparation: Prepare serial dilutions of the test compounds.[1]

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle to the wells.[1]

    • Add 10 µL of the kinase-substrate mix.[1]

    • Incubate for 15 minutes at room temperature.[1]

    • Initiate the reaction by adding 10 µL of an ATP mix containing cold ATP and [γ-33P]ATP.[1]

    • Incubate for 60 minutes at 30°C.[1]

  • Separation and Detection: Stop the reaction and separate the radiolabeled substrate from the unincorporated [γ-33P]ATP (e.g., using phosphocellulose paper and washing steps).

  • Quantification: Measure the radioactivity of the substrate using a scintillation counter.

Conclusion

The isoxazole scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. The comparative data presented herein highlights the broad applicability of isoxazole derivatives against a multitude of kinase targets. By leveraging the detailed experimental protocols, researchers can effectively screen and characterize new isoxazole-based compounds, paving the way for the development of next-generation targeted therapies. The versatility of the isoxazole ring system, combined with a growing understanding of kinase biology, ensures that this privileged structure will remain at the forefront of medicinal chemistry for years to come.

References

A Head-to-Head Comparison: 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine and its Analogs Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. The isoxazole scaffold has emerged as a promising pharmacophore, with derivatives demonstrating significant potential in cancer therapy. This guide provides a comparative analysis of isoxazole-containing compounds, with a focus on the structural class of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine, against well-established anticancer drugs. While direct head-to-head experimental data for this compound is limited in publicly available literature, this report synthesizes findings from structurally related isoxazole derivatives to provide a valuable benchmark for researchers, scientists, and drug development professionals.

The trifluoromethyl group on the phenyl ring of the target compound is known to enhance metabolic stability and cell permeability, potentially increasing its bioavailability and efficacy as a therapeutic agent.[1] This comparative guide will delve into the available quantitative data, detail the experimental methodologies used for their acquisition, and visualize the pertinent biological pathways and experimental workflows.

Comparative Efficacy: Isoxazole Derivatives vs. Standard Chemotherapeutics

To contextualize the potential of isoxazole-based compounds, their in vitro cytotoxic activities are compared against standard anticancer drugs such as Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in this comparison.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Structurally Related Isoxazole Derivatives
Indole-Isoxazole Hybrid (5a)Huh7 (Liver Cancer)0.7[2]
Indole-Isoxazole Hybrid (5a)HepG2 (Liver Cancer)1.5[2]
Indole-Isoxazole Hybrid (5a)Mahlavu (Liver Cancer)1.5[2]
Indole-Isoxazole Hybrid (5a)SNU475 (Liver Cancer)1.4[2]
Indole-Isoxazole Hybrid (5r)HepG2 (Liver Cancer)1.5[2]
Indole-Isoxazole Hybrid (5t)Huh7 (Liver Cancer)4.7[2]
Known Anticancer Agents
DoxorubicinHuh7 (Liver Cancer)0.48[2]
DoxorubicinHepG2 (Liver Cancer)0.83[2]
DoxorubicinMahlavu (Liver Cancer)0.88[2]
DoxorubicinSNU475 (Liver Cancer)0.54[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Cell Viability Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Materials:

  • Cancer cell lines (e.g., Huh7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (isoxazole derivatives, doxorubicin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Mechanisms of Action

Understanding the signaling pathways affected by anticancer agents is crucial for drug development. While the specific pathways targeted by this compound are yet to be fully elucidated, many isoxazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[5]

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Add Test Compounds (Isoxazole Derivatives & Controls) seed->treat incubate_treat Incubate for 48-72 hours treat->incubate_treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability & IC50 Values read->calculate

Caption: A generalized workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome isoxazole Isoxazole Derivative bax Bax (Pro-apoptotic) isoxazole->bax Activates bcl2 Bcl-2 (Anti-apoptotic) isoxazole->bcl2 Inhibits caspase9 Caspase-9 bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

Caption: A simplified diagram of a potential apoptotic pathway induced by isoxazole derivatives.

Conclusion

The available data on isoxazole derivatives structurally related to this compound suggest that this class of compounds holds significant promise as anticancer agents. The in vitro cytotoxicity of these derivatives is comparable to, and in some cases exceeds, that of the established chemotherapeutic drug Doxorubicin in certain cancer cell lines. The presence of the trifluoromethyl group in the target compound is anticipated to confer favorable pharmacokinetic properties, potentially translating to improved in vivo efficacy. Further preclinical investigation into the specific mechanisms of action, safety profile, and in vivo anticancer activity of this compound is warranted to fully assess its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret future studies in this promising area of cancer drug discovery.

References

Cross-reactivity studies of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine against off-target kinases

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data for 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine

Extensive searches for publicly available kinase cross-reactivity data, including kinome scans or selectivity profiles for the specific compound This compound , have not yielded any specific results. This compound is commercially available as a building block for chemical synthesis and has been mentioned in the context of developing novel therapeutic and agrochemical agents. However, detailed in vitro kinase screening data required to generate a specific cross-reactivity comparison guide is not present in the public domain.

To fulfill the user's request for a comparison guide that illustrates the format, content, and visualizations for assessing kinase inhibitor cross-reactivity, this report will use a well-characterized and widely studied kinase inhibitor, Dasatinib , as an exemplar. Dasatinib is a multi-targeted kinase inhibitor with extensive publicly available selectivity data, making it an excellent substitute for demonstrating the principles and presentation of a cross-reactivity study.

Exemplar Comparison Guide: Cross-Reactivity of Dasatinib Against Off-Target Kinases

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the kinase selectivity profile of Dasatinib with other kinase inhibitors, supported by experimental data. The aim is to illustrate how to present and interpret cross-reactivity data for a kinase inhibitor.

Introduction to Kinase Inhibitor Selectivity

The therapeutic efficacy of small molecule kinase inhibitors is intrinsically linked to their selectivity. While targeting a specific kinase responsible for a disease phenotype is the primary goal, off-target effects can lead to both adverse events and unexpected therapeutic benefits (polypharmacology). Therefore, comprehensive profiling of a compound's activity across the human kinome is a critical step in drug discovery and development. This guide uses Dasatinib, a potent inhibitor of the BCR-ABL fusion protein and Src family kinases, to exemplify the analysis of kinase cross-reactivity.

Data Presentation: Kinase Inhibition Profiles

The following table summarizes the inhibitory activity of Dasatinib and two other well-known kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Gefitinib (a more selective inhibitor), against a panel of representative kinases. The data is presented as the percentage of control (% Ctrl), where a lower number indicates stronger inhibition. This data is illustrative and compiled from various public sources.

Kinase TargetDasatinib (% Ctrl @ 1µM)Staurosporine (% Ctrl @ 1µM)Gefitinib (% Ctrl @ 1µM)Kinase Family
ABL1 0.1 0.5 98Tyrosine Kinase
SRC 0.2 1.5 85Tyrosine Kinase
EGFR 350.8 2.1 Tyrosine Kinase
VEGFR2 2.53.245Tyrosine Kinase
p38α (MAPK14)150.3 95CMGC
JNK1 (MAPK8)452.1100CMGC
CDK28.50.7 92CMGC
ROCK11.21.888AGC
PKA950.4 99AGC
AKT1655.597AGC

Note: This table is a representative example. Actual values can vary based on assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are protocols for two key experimental approaches.

1. In Vitro Kinase Profiling: KINOMEscan™ Assay

The KINOMEscan™ platform is a competition binding assay used to quantitatively measure the interaction of a compound with a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.

  • Procedure:

    • Kinases are tagged with a unique DNA identifier.

    • An active-site directed ligand is immobilized on a solid support (e.g., beads).

    • A mixture of the DNA-tagged kinase, the immobilized ligand, and the test compound (at a specified concentration, e.g., 1µM) is prepared in a multi-well plate.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The solid support is washed to remove unbound kinase.

    • The amount of bound kinase is quantified by qPCR of the DNA tag.

    • The results are reported as a percentage of the DMSO control (% Ctrl), where a lower value indicates a stronger interaction between the compound and the kinase.

2. Cellular Target Engagement: Western Blot Analysis of Phospho-Proteins

This assay determines if a compound inhibits a specific kinase signaling pathway within a cellular context by measuring the phosphorylation of a known downstream substrate.

  • Principle: If a kinase is inhibited, the phosphorylation of its downstream substrates will be reduced. This change in phosphorylation can be detected using phospho-specific antibodies.

  • Procedure:

    • Culture appropriate cells (e.g., a cancer cell line with a constitutively active kinase pathway) in multi-well plates.

    • Treat the cells with various concentrations of the test compound or a vehicle control (e.g., DMSO) for a specified period.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate to ensure equal loading.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • To normalize, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.

Visualizations

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_0 In Vitro Profiling cluster_1 Dose-Response & Cellular Validation A Test Compound (e.g., Dasatinib) B Broad Kinase Panel (e.g., KINOMEscan™) A->B C Primary Screen (Single High Concentration) B->C D Identify Primary Targets & Off-Targets C->D E IC50 Determination for Hits D->E Hits F Select Cell Lines E->F G Cellular Target Engagement Assay (e.g., Western Blot) F->G H Confirm On-Target & Off-Target Inhibition G->H I Selectivity Profile & SAR Analysis H->I Validated Profile

Caption: Workflow for assessing kinase inhibitor selectivity.

Simplified Signaling Pathway: On-Target vs. Off-Target Effects

G cluster_pathway1 On-Target Pathway (BCR-ABL) cluster_pathway2 Off-Target Pathway (e.g., SRC) A BCR-ABL (On-Target Kinase) B Downstream Substrate 1 A->B C Cell Proliferation & Survival B->C D SRC (Off-Target Kinase) E Downstream Substrate 2 D->E F Cell Adhesion & Migration E->F Inhibitor Dasatinib Inhibitor->A Inhibition (Therapeutic Effect) Inhibitor->D Inhibition (Potential Side Effect or Polypharmacology)

Caption: On-target vs. off-target kinase inhibition by Dasatinib.

Acarbose as a Gold Standard: Evaluating Isoxazole Compounds in Alpha-Amylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for novel and effective alpha-amylase inhibitors is a critical frontier in the management of type 2 diabetes. This guide provides a comparative analysis of isoxazole-based compounds against acarbose, the widely recognized positive control in alpha-amylase inhibition assays. By presenting key experimental data, detailed protocols, and visual workflows, this document serves as a practical resource for evaluating the potential of isoxazole derivatives as next-generation antihyperglycemic agents.

Alpha-amylase, a key enzyme in the digestive system, is responsible for the breakdown of complex carbohydrates into simpler sugars.[1] Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia, a hallmark of type 2 diabetes.[2][3] Acarbose, a well-established alpha-amylase inhibitor, is frequently employed as a benchmark for the efficacy of new therapeutic candidates.[4][5] In recent years, isoxazole and its derivatives have emerged as a promising class of heterocyclic compounds with significant alpha-amylase inhibitory potential.[4][6][7]

Comparative Efficacy: Acarbose vs. Isoxazole Derivatives

The inhibitory activity of a compound against alpha-amylase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of acarbose and various isoxazole derivatives against alpha-amylase, as reported in several studies.

CompoundIC50 (µM)Source Organism of α-amylaseReference
Acarbose (Positive Control) ~296.6 - 780.4 Porcine Pancreas[8]
~12.20 Porcine Pancreas[9]
Imidazo-isoxazole 5f 26.67 ± 1.25 Not Specified[4]
Isoxazolidine 5d 53.03 ± 0.106 Not Specified[8]
Flavonoid-based isoxazole 52 16.2 ± 0.3 Not Specified[6]

Experimental Protocol: In Vitro Alpha-Amylase Inhibition Assay

A standardized and reproducible protocol is paramount for the accurate assessment of enzyme inhibition. The 3,5-dinitrosalicylic acid (DNSA) method is a widely accepted spectrophotometric assay for determining alpha-amylase activity by measuring the amount of reducing sugars produced.[10][11][12]

Reagents and Materials:
  • Alpha-amylase solution (from porcine pancreas or human saliva)

  • Starch solution (1% w/v in a suitable buffer)

  • 3,5-dinitrosalicylic acid (DNSA) reagent

  • Sodium phosphate buffer (pH 6.9)

  • Test compounds (isoxazole derivatives)

  • Positive control (Acarbose)

  • 96-well microplate

  • Microplate reader

  • Incubator

Step-by-Step Procedure:
  • Preparation of Solutions:

    • Prepare a stock solution of alpha-amylase in cold sodium phosphate buffer.

    • Prepare a 1% (w/v) starch solution by dissolving soluble starch in the buffer. The solution may require gentle heating to fully dissolve.

    • Prepare the DNSA reagent. This typically involves dissolving DNSA and Rochelle salt (potassium sodium tartrate) in a sodium hydroxide solution.[12]

    • Prepare stock solutions of the test isoxazole compounds and acarbose in a suitable solvent (e.g., DMSO). Further dilutions are made with the buffer.

  • Assay in 96-Well Plate:

    • Add 50 µL of different concentrations of the test compounds or acarbose to respective wells of a 96-well plate.

    • For the control (100% enzyme activity), add 50 µL of the buffer instead of an inhibitor.

    • For the blank, add 100 µL of the buffer.

  • Enzyme Addition and Incubation:

    • Add 50 µL of the alpha-amylase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Substrate Addition and Reaction:

    • Add 50 µL of the starch solution to all wells to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for 20 minutes.

  • Stopping the Reaction and Color Development:

    • Add 100 µL of the DNSA reagent to each well to stop the reaction.

    • Seal the plate and place it in a boiling water bath for 5-10 minutes to allow for color development.[13] The color will change from yellow to reddish-brown in the presence of reducing sugars.

  • Absorbance Measurement:

    • Cool the plate to room temperature.

    • Measure the absorbance of each well at 540 nm using a microplate reader.

  • Calculation of Percentage Inhibition:

    • The percentage of alpha-amylase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50:

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Process and Pathway

To further elucidate the experimental workflow and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Solutions (Enzyme, Starch, DNSA, Inhibitors) B Add Inhibitors/Control to Microplate A->B C Add α-Amylase B->C D Pre-incubate (37°C) C->D E Add Starch (Substrate) D->E F Incubate (37°C) E->F G Add DNSA Reagent F->G H Boil for Color Development G->H I Measure Absorbance (540 nm) H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K Carbohydrate_Digestion_Pathway cluster_inhibition Site of Inhibition Starch Dietary Starch (Complex Carbohydrate) AlphaAmylase α-Amylase Starch->AlphaAmylase breaks down Oligosaccharides Oligosaccharides Glucose Glucose Oligosaccharides->Glucose Further Digestion (by α-glucosidases) Bloodstream Bloodstream Absorption Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Rapid Increase AlphaAmylase->Oligosaccharides Inhibitor Acarbose or Isoxazole Compound Inhibitor->AlphaAmylase inhibits

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Given the structural motifs of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine, it should be handled as a hazardous substance. Compounds with trifluoromethyl and isoxazole components can exhibit toxicity if swallowed or in contact with skin, cause serious skin and eye irritation, and may be harmful to aquatic life with long-lasting effects.[1][2] Therefore, appropriate personal protective equipment is mandatory during handling and disposal.

Recommended Personal Protective Equipment:

EquipmentSpecification
Eye Protection Chemical safety goggles and a face shield.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[1]
Body Protection A laboratory coat is standard. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be used.[1]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[3][4] If ventilation is inadequate, a NIOSH-approved respirator is required.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[1] Never dispose of this chemical down the drain or in the regular trash.[5][6]

  • Waste Segregation is Key : Do not mix this compound with other waste streams unless their compatibility has been confirmed.[1][5] Specifically, keep it separate from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

  • Solid Waste Collection :

    • Collect the solid form of this compound in a designated hazardous waste container that is clearly labeled.[1]

    • The container must be made of a material compatible with the chemical and have a secure lid to prevent spills.[5]

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Liquid Waste (Solutions) Collection :

    • If the compound is in a solution, collect it in a designated liquid hazardous waste container.

    • Maintain separate waste streams for aqueous and organic solvent solutions.[1]

    • Ensure the container is properly sealed and labeled with the full chemical name and the solvent used.

  • Handling Spills :

    • In the event of a spill, wear the appropriate PPE.[3]

    • Carefully collect the spilled material using an inert absorbent material.

    • Place the absorbent material and any contaminated cleaning materials into a designated hazardous waste container.[3]

  • Final Disposal :

    • All waste containing this compound must be disposed of through a licensed professional waste disposal service.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[5][7]

General Quantitative Disposal Guidelines

While specific quantitative data for this compound is unavailable, general guidelines for laboratory chemical waste should be followed.

ParameterGuidelineSource
Aqueous Waste pH For drain disposal of non-hazardous, dilute solutions, the pH should generally be between 5.5 and 10.5. However, this compound should not be drain disposed. For neutralized acid/base waste streams (not containing this compound), a pH between 7-9 is often cited.[5][6]
Concentration Limits for Drain Disposal Not applicable as this compound is considered hazardous.[6]
Maximum Laboratory Waste Accumulation Typically, no more than 10-25 gallons of hazardous waste should be accumulated in a laboratory before removal.[5][7]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G A Start: Disposal of This compound B Consult Safety Data Sheet (SDS) and assess hazards. A->B C Don appropriate Personal Protective Equipment (PPE). B->C D Is the waste solid or liquid? C->D E Collect in a labeled, compatible solid hazardous waste container. D->E Solid F Collect in a labeled, compatible liquid hazardous waste container. D->F Liquid G Store waste in a designated, secure area away from incompatibles. E->G F->G H Contact Environmental Health & Safety (EHS) for pickup. G->H I Waste is transported and disposed of by a licensed contractor. H->I

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.